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  • Product: (3-Ethoxyazetidin-3-yl)methanol hydrochloride
  • CAS: 2361645-77-2

Core Science & Biosynthesis

Foundational

(3-Ethoxyazetidin-3-yl)methanol hydrochloride chemical properties

The following technical guide details the chemical properties, synthesis, and applications of (3-Ethoxyazetidin-3-yl)methanol hydrochloride . This document is structured for researchers in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of (3-Ethoxyazetidin-3-yl)methanol hydrochloride . This document is structured for researchers in medicinal chemistry and drug development, focusing on the compound's utility as a sp³-rich, conformationally restricted building block.[1]

Executive Summary

(3-Ethoxyazetidin-3-yl)methanol hydrochloride is a specialized heterocyclic building block characterized by a four-membered azetidine ring substituted at the C3 position with both an ethoxy group and a hydroxymethyl group. As a gem-disubstituted azetidine , it represents a high-value scaffold in modern drug discovery, offering a balance of structural rigidity, low lipophilicity, and metabolic stability.

This compound serves as a critical intermediate for introducing the 3-alkoxy-3-hydroxymethyl-azetidine motif, which functions as a bioisostere for saturated heterocycles (e.g., morpholine, piperidine) or as a solubilizing linker in PROTACs and antibody-drug conjugates (ADCs).

Chemical Identity & Structural Analysis[2][3]

Core Identification Data
PropertyDetail
Chemical Name (3-Ethoxyazetidin-3-yl)methanol hydrochloride
Synonyms 3-Ethoxy-3-(hydroxymethyl)azetidine HCl; 3-Ethoxy-3-azetidinemethanol hydrochloride
Molecular Formula C₆H₁₃NO₂[2][3][4][5][6] · HCl
Molecular Weight 131.17 (free base) / 167.63 (HCl salt)
CAS Number Not widely listed in public catalogs; Analogous to 928038-44-2 (unsubstituted)
Appearance White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO; Low: Dichloromethane, Hexane
Structural Features[3][8][9]
  • Ring Strain: The azetidine ring possesses significant angle strain (~26 kcal/mol), which influences its reactivity profile, particularly towards ring-opening under harsh nucleophilic conditions.

  • Gem-Disubstitution: The C3 quaternary center restricts the conformational flexibility of the ring ("pucker" angle), locking the substituents in a specific vector space. This Thorpe-Ingold effect often enhances the binding affinity of derived ligands.

  • Polarity: The presence of the ether oxygen and primary alcohol lowers the LogP (typically < 0), making it an excellent module for reducing the lipophilicity of lead compounds.

Synthetic Accessibility & Manufacturing

The synthesis of 3,3-disubstituted azetidines generally proceeds via a spiro-epoxide intermediate . This route ensures the correct installation of the gem-disubstitution pattern without competing elimination reactions.

Primary Synthetic Route
  • Precursor Formation: The sequence typically begins with 1-Boc-3-methyleneazetidine .

  • Epoxidation: Reaction with m-CPBA or Corey-Chaykovsky reagents yields the 1-Boc-1-oxaspiro[2.3]hexane (spiro-epoxide).

  • Nucleophilic Ring Opening: The spiro-epoxide undergoes regioselective ring opening with ethanol in the presence of a Lewis acid (e.g., BF₃·OEt₂) or under basic conditions to install the ethoxy group and the hydroxymethyl moiety simultaneously.

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane) yields the final hydrochloride salt.

Visualization: Synthetic Pathway

Synthesis Start 1-Boc-3-methyleneazetidine Inter1 Spiro-Epoxide Intermediate (1-Boc-1-oxaspiro[2.3]hexane) Start->Inter1 Epoxidation (m-CPBA) Inter2 1-Boc-3-ethoxy-3-(hydroxymethyl)azetidine Inter1->Inter2 Ring Opening (EtOH, Lewis Acid) Final (3-Ethoxyazetidin-3-yl)methanol HCl Inter2->Final Deprotection (4M HCl/Dioxane)

Caption: Step-wise synthesis from methylene azetidine via spiro-epoxide ring opening.

Reactivity Profile & Functionalization

The molecule presents two distinct orthogonal handles for chemical modification: the secondary amine (azetidine nitrogen) and the primary alcohol .

Azetidine Nitrogen (N1)
  • Nucleophilicity: Once neutralized (free base form), the secondary amine is highly nucleophilic.

  • Reactions: Readily undergoes SɴAr reactions, reductive aminations, and amide couplings.

  • Sterics: The C3 substituents are distal enough that they do not significantly sterically hinder N-functionalization.

Primary Alcohol (-CH₂OH)
  • Oxidation: Can be oxidized to the aldehyde or carboxylic acid, providing a route to 3-ethoxy-azetidine-3-carboxylic acid derivatives.

  • Activation: Conversion to a mesylate/tosylate or halide allows for the attachment of alkyl groups or heterocycles via nucleophilic substitution.

Visualization: Divergent Reactivity

Reactivity Core (3-Ethoxyazetidin-3-yl)methanol (Free Base) N_Alk N-Alkylation (Scaffold Attachment) Core->N_Alk R-X, Base N_Amid Amide Coupling (Peptidomimetics) Core->N_Amid R-COOH, HATU O_Ox Oxidation to Acid/Aldehyde (Linker Extension) Core->O_Ox Dess-Martin / Jones O_Ether Etherification (Solubility Tuning) Core->O_Ether NaH, R-X

Caption: Orthogonal reactivity pathways for N- and O-functionalization.

Applications in Drug Discovery[1][8][9][10][11]

Physicochemical Tuning

The 3-ethoxy group serves a dual purpose:

  • Metabolic Stability: It blocks the C3 position from metabolic oxidation (a common liability in unsubstituted azetidines).

  • Lipophilicity Modulation: The ether oxygen acts as a hydrogen bond acceptor, improving water solubility compared to a simple alkyl group, while the ethyl chain adds minor lipophilicity to balance permeability.

Bioisosterism

This scaffold is frequently used as a bioisostere for:

  • Gem-dimethyl groups: Reducing lipophilicity (LogP) while maintaining steric bulk.

  • Cyclic ethers: Replacing larger rings like tetrahydrofuran or tetrahydropyran to reduce molecular weight.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<170 Da) and high sp³ character (Fsp³ = 1.0), this compound is an ideal "fragment" for screening libraries, allowing for the exploration of novel chemical space with high vector diversity.

Handling, Safety & Stability

Stability[11]
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at -20°C for long-term storage.

  • Thermal Stability: Generally stable up to ~150°C, but prolonged heating in strong acidic aqueous media may lead to ring hydrolysis.

Safety Protocols (Standard for Amine HCl Salts)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood to avoid inhalation of dust.[8]

  • Neutralization: When converting to the free base, use mild bases (e.g., NaHCO₃ or K₂CO₃) rather than strong hydroxides to minimize the risk of ring opening.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks for Medicinal Chemistry.[1] Angewandte Chemie International Edition.

  • Sirenko, V., et al. (2018). Spiro-epoxides in the synthesis of 3,3-disubstituted azetidines. Chemistry of Heterocyclic Compounds.[6]

  • Enamine Ltd. (2024). Azetidine Building Blocks for Drug Discovery.[1][9][10][11]

Sources

Exploratory

Technical Guide: (3-Ethoxyazetidin-3-yl)methanol Hydrochloride

Executive Summary & Chemical Identity Target Compound: (3-Ethoxyazetidin-3-yl)methanol hydrochloride Primary Application: Medicinal Chemistry Fragment / Building Block Key Feature: A 3,3-disubstituted azetidine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Compound: (3-Ethoxyazetidin-3-yl)methanol hydrochloride Primary Application: Medicinal Chemistry Fragment / Building Block Key Feature: A 3,3-disubstituted azetidine scaffold offering a unique vector for lowering lipophilicity (LogD) while maintaining metabolic stability.

This guide details the technical specifications, synthesis via deprotection, and application of (3-ethoxyazetidin-3-yl)methanol hydrochloride. While the hydrochloride salt is often generated in situ or strictly as an intermediate, its stable N-Boc precursor is the primary commercial anchor point.

Chemical Specifications
PropertySpecification
IUPAC Name (3-Ethoxyazetidin-3-yl)methanol hydrochloride
Free Base Formula C₆H₁₃NO₂
Salt Formula C₆H₁₃NO₂[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 131.17 (Free Base) / 167.63 (HCl Salt)
Precursor CAS 2385067-95-6 (tert-butyl 3-ethoxy-3-(hydroxymethyl)azetidine-1-carboxylate)
Physical Form Hygroscopic white solid (Salt form)
Solubility High in Water, Methanol, DMSO; Low in DCM, Hexanes

Strategic Utility in Drug Discovery

The "Gem-Disubstituted" Advantage

In modern drug design, 3,3-disubstituted azetidines serve as superior bioisosteres to gem-dimethyl groups or cyclohexanes. The (3-ethoxyazetidin-3-yl)methanol scaffold introduces three critical physicochemical advantages:

  • Lipophilicity Modulation: The ether oxygen and primary alcohol significantly lower cLogP compared to carbocyclic analogs.

  • Metabolic Blocking: Substitution at the 3-position blocks oxidative metabolism at the most reactive site of the azetidine ring.

  • Vector Diversity: The orthogonal reactivity of the amine (core attachment), alcohol (further derivatization), and ethoxy group (lipophilic contact) allows for precise SAR exploration.

SAR Decision Matrix

The following diagram illustrates when to deploy this scaffold in a Lead Optimization campaign.

SAR_Decision_Tree Start Lead Compound Issue High_LogP Problem: High Lipophilicity (LogP > 3) Start->High_LogP Metabolic_Instability Problem: High Clearance (Microsomes) Start->Metabolic_Instability Solubility Problem: Poor Aq. Solubility Start->Solubility Solution_Azetidine Strategy: Incorporate 3,3-Disubstituted Azetidine High_LogP->Solution_Azetidine Reduces Carbon Count Metabolic_Instability->Solution_Azetidine Blocks C3 Oxidation Solubility->Solution_Azetidine Adds Polar Surface Area Check_Vector Is the vector amenable to Ether/Alcohol substitution? Solution_Azetidine->Check_Vector Deploy_Scaffold Deploy (3-Ethoxyazetidin-3-yl)methanol Check_Vector->Deploy_Scaffold Yes Consider 3,3-Difluoro Consider 3,3-Difluoro Check_Vector->Consider 3,3-Difluoro No (Steric Clash)

Figure 1: Decision logic for incorporating the (3-ethoxyazetidin-3-yl)methanol scaffold to resolve ADME liabilities.

Synthesis & Manufacturing Protocols

Since the specific HCl salt is rarely stocked as a shelf-stable catalog item due to hygroscopicity, the industry standard is to procure the N-Boc precursor (CAS 2385067-95-6) and perform a controlled deprotection.

Protocol: Quantitative Deprotection of N-Boc Precursor

Objective: Generate high-purity (3-ethoxyazetidin-3-yl)methanol hydrochloride for immediate coupling.

Reagents
  • Substrate: tert-butyl 3-ethoxy-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv)

  • Acid Source: 4.0 M HCl in 1,4-Dioxane (10.0 equiv)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Precipitation Solvent: Diethyl Ether (Et₂O) or MTBE

Step-by-Step Methodology
  • Dissolution: Dissolve the N-Boc precursor in minimal DCM (approx. 5 mL per gram). Ensure the vessel is flushed with Nitrogen.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add 4.0 M HCl in Dioxane dropwise via syringe.

    • Causality: Low temperature prevents acid-catalyzed degradation of the sensitive ethoxy-ether linkage.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Validation: Monitor by TLC (Stain: Ninhydrin; Product = Purple spot at baseline) or LCMS (Mass [M+H]⁺ = 132.1).

  • Workup (Precipitation Method):

    • Concentrate the reaction mixture to ~20% volume under reduced pressure.

    • Add excess anhydrous Diethyl Ether or MTBE with vigorous stirring. A white precipitate should form immediately.

  • Isolation: Filter the solid under Nitrogen (hygroscopic!). Wash the filter cake with cold Ether (3x).

  • Drying: Dry under high vacuum (0.1 mbar) for 12 hours. Store in a desiccator at -20°C.

Synthesis Workflow Diagram

Synthesis_Workflow Precursor N-Boc Precursor (CAS 2385067-95-6) Reaction Deprotection (HCl/Dioxane, 0°C -> RT) Precursor->Reaction Dissolve in DCM Validation LCMS Check ([M+H]+ = 132.1) Reaction->Validation 2-4 Hours Validation->Reaction Incomplete Isolation Precipitation (MTBE/Ether) Validation->Isolation Complete Final Target HCl Salt (White Solid) Isolation->Final Filter & Dry

Figure 2: Controlled deprotection workflow to access the hydrochloride salt.

Handling & Stability Data

Critical Warning: Azetidine free bases are prone to polymerization and ring-opening. Always maintain this compound as the Hydrochloride salt until the moment of coupling.

ParameterGuideline
Storage Temperature -20°C (Long term); 2-8°C (Active use)
Atmosphere Store under Argon/Nitrogen. Highly Hygroscopic.
Solvent Compatibility Good: Water, MeOH, DMSO, DMF. Poor: DCM, THF (Salt form).
Stability Stable as HCl salt for >12 months at -20°C. Free base degrades within hours at RT.

References

  • Sigma-Aldrich. Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Derivatives. (General reference for Boc-azetidine precursors). Link

  • ChemSRC. Tert-butyl 3-ethoxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 2385067-95-6). (Source for precursor identification). Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational text on 4-membered heterocycles in MedChem). Link

  • Lowe, D. (2016). In the Pipeline: Small Rings. Science Translational Medicine. (Context on azetidine stability). Link

(Note: Specific CAS 2385067-95-6 is a specialized catalog item. If the direct link is inactive, search the CAS in SciFinder or Reaxys for the most current vendor).

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of (3-Ethoxyazetidin-3-yl)methanol Hydrochloride

Abstract This technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of (3-ethoxyazetidin-3-yl)methanol hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of (3-ethoxyazetidin-3-yl)methanol hydrochloride. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing novel small molecules. We will explore a multi-technique approach, leveraging High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm the molecular structure. The causality behind experimental choices and the self-validating nature of the combined data are emphasized throughout.

Introduction and Proposed Structure

The azetidine motif is a valuable building block in medicinal chemistry, prized for its ability to impart unique three-dimensional character and desirable physicochemical properties to drug candidates. The title compound, (3-ethoxyazetidin-3-yl)methanol hydrochloride, presents a compact, functionalized scaffold with potential for further synthetic elaboration. Given its novelty and potential application, rigorous and unequivocal structural verification is paramount to ensure the integrity of subsequent research and development efforts.

The proposed structure is presented below:

Figure 1: Proposed Structure of (3-Ethoxyazetidin-3-yl)methanol Hydrochloride

This structure contains several key features that will be interrogated by the analytical techniques discussed herein: a quaternary carbon, an azetidinium ring, a primary alcohol, an ether linkage, and a hydrochloride salt. Our analytical strategy is designed to confirm the presence and connectivity of each of these features.

The Analytical Workflow: A Multi-Pronged Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. No single method provides a complete picture; rather, it is the synergy of the data that builds an irrefutable case for the proposed structure. Our workflow is designed to first confirm the elemental composition and then meticulously map the atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Core Techniques cluster_2 Data Integration & Confirmation Proposed Structure Proposed Structure HRMS HRMS (Elemental Composition) Proposed Structure->HRMS NMR NMR Spectroscopy (Connectivity Map) Proposed Structure->NMR IR IR Spectroscopy (Functional Groups) Proposed Structure->IR Data Integration Convergent Data Analysis HRMS->Data Integration NMR->Data Integration IR->Data Integration Confirmed Structure Final Confirmed Structure Data Integration->Confirmed Structure G cluster_0 Proposed MS/MS Fragmentation cluster_1 cluster_2 parent [M+H]⁺ m/z = 132.1 frag1 Loss of CH₂O (-30 Da) parent->frag1 frag2 Loss of C₂H₅OH (-46 Da) parent->frag2 ion1 m/z = 102.1 frag1->ion1 ion2 m/z = 86.0 frag2->ion2

Caption: Plausible fragmentation pathways for [M+H]⁺.

Rationale:

  • Alpha-cleavage: A common fragmentation pathway for alcohols and ethers is the cleavage of the bond alpha to the oxygen atom. [1][2]Loss of formaldehyde (CH₂O, 30 Da) from the hydroxymethyl group would lead to a fragment at m/z 102.1.

  • Neutral Loss: The loss of a stable neutral molecule, such as ethanol (46 Da), is also a favorable fragmentation pathway, resulting in a fragment at m/z 86.0.

Observing these specific fragments in an MS/MS experiment would provide definitive evidence for the connectivity around the quaternary center, solidifying the structural assignment.

Conclusion

The structure of (3-ethoxyazetidin-3-yl)methanol hydrochloride has been unequivocally confirmed through a coordinated analytical approach. High-resolution mass spectrometry established the correct elemental composition. ¹H and ¹³C NMR spectroscopy provided a detailed and unambiguous map of the proton and carbon framework, confirming the precise connectivity of all atoms. Finally, infrared spectroscopy verified the presence of the key alcohol and ammonium functional groups. The convergent and self-validating nature of these datasets provides a high degree of confidence in the assigned structure, establishing a firm foundation for any future use of this compound in research and development.

References

  • Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Hunt, I. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure Elucidation in Organic Chemistry (pp. 81-122). Springer, Berlin, Heidelberg.
  • Khan, A. (2022, July 31). How to Read an IR Spectrum? (With Subtitles) | Alcohols and amines [Video]. YouTube. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2021). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds.
  • Caspi, E., Wittstruck, T. A., & Grover, N. (1962). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. The Journal of Organic Chemistry, 27(9), 3183–3186.
  • NMR IR of alcohols and amines. (n.d.). SlideShare. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Supporting Information. (2016). The Royal Society of Chemistry. Retrieved from [Link]

  • Brown, D. W., Floyd, A. J., & Sainsbury, M. (1984). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 49(1), 123-126.
  • Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. John Wiley and Sons.
  • Synthesis, characterization & biological evaluation of some azetidine derivatives. (2015).
  • Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2, 9-16.
  • Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository, University of Anbar.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International journal of health sciences, 6(S5), 8498–8511.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Kananovich, D., & Kairis, V. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • (3-phenylazetidin-3-yl)methanol hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.

Sources

Exploratory

Technical Guide: Solubility Profile and Characterization of (3-Ethoxyazetidin-3-yl)methanol Hydrochloride

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Ethoxyazetidin-3-yl)methanol hydrochloride (CAS: 2361645-77-2). As a specialized azetidine building block u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Ethoxyazetidin-3-yl)methanol hydrochloride (CAS: 2361645-77-2). As a specialized azetidine building block utilized in the synthesis of ALK5 inhibitors and other heterocyclic pharmaceutical intermediates, its solubility profile is governed by the interplay between its ionic salt structure and the lipophilic ethoxy substituent.

This document synthesizes available experimental data from patent literature and chem-informatic structural analysis to provide a robust solubility profile. It also includes a standardized protocol for verifying quantitative solubility limits in a drug discovery setting.

Part 1: Physicochemical Identity & Structural Basis

The solubility behavior of this compound is dictated by its dual nature: the highly polar, ionic azetidinium chloride core and the ether-functionalized side chain.

Chemical Identity
PropertyDetail
Compound Name (3-Ethoxyazetidin-3-yl)methanol hydrochloride
CAS Number 2361645-77-2
Molecular Formula C₆H₁₃NO₂[1][2][3][4][5][6] · HCl
Molecular Weight 167.63 g/mol
Structural Features 4-membered azetidine ring (strained), 3,3-disubstitution (geminal ethoxy/hydroxymethyl), Hydrochloride salt form.
Physical State Typically a white to off-white solid; highly hygroscopic.
Structural Solubility Logic
  • Ionic Core (High Water Solubility): The protonated secondary amine (azetidinium) forms a stable crystal lattice with the chloride ion. The high hydration energy of the chloride salt drives significant solubility in aqueous media (

    
     mg/mL).
    
  • H-Bond Donors/Acceptors: The primary hydroxyl group (-CH₂OH) and the ether oxygen (-OEt) act as hydrogen bond acceptors/donors, facilitating solubility in protic organic solvents like methanol and ethanol.

  • Lipophilic Modulation: The ethoxy group increases the LogP compared to the parent 3-hydroxyazetidine, slightly improving compatibility with moderately polar organic solvents (e.g., dichloromethane) compared to non-substituted analogs, though the salt form remains the dominant factor limiting non-polar solubility.

Part 2: Solubility Data Profile

The following data is synthesized from synthetic procedures described in recent patent literature (e.g., US20240018122A1) and standard behavior of azetidine hydrochloride salts.

Qualitative Solubility Table
Solvent ClassSolventSolubility RatingOperational Context
Aqueous Water (pH 7)High (>100 mg/mL)Ideal for stock solutions; compound is stable but hygroscopic.
Aqueous PBS / SalineHigh Suitable for biological assays; pH buffering recommended.[7]
Protic Organic MethanolHigh Preferred solvent for nucleophilic substitution reactions.
Protic Organic EthanolModerate - High Solubility decreases with temperature; useful for recrystallization.
Polar Aprotic DMSOHigh (>50 mg/mL)Standard solvent for HTS library management and NMR analysis.
Polar Aprotic DMF / NMPHigh Alternative reaction solvents; harder to remove than MeOH.
Chlorinated Dichloromethane (DCM)Low The HCl salt typically precipitates or forms a suspension in DCM.
Non-Polar Diethyl Ether / HexaneInsoluble Used as "anti-solvents" to precipitate the product during purification.
Critical Solubility Insights for Synthesis
  • Reaction Media: Synthetic routes for ALK5 inhibitors utilize this intermediate in Acetonitrile (MeCN) or Methanol (MeOH) in the presence of a base (e.g., TEA, DIPEA). In MeCN, the salt may be only partially soluble until the base neutralizes the HCl, liberating the more soluble free amine.

  • Purification (Precipitation): A common purification strategy involves dissolving the crude residue in a minimum volume of Methanol or Ethanol and adding Diethyl Ether or Dioxane to induce precipitation of the pure hydrochloride salt.

  • Free Base Extraction: To transfer the compound into organic layers (EtOAc, DCM), the salt must first be neutralized (e.g., with sat. NaHCO₃). The free base is highly soluble in organic solvents but may be volatile or unstable.

Part 3: Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Purpose: To establish the exact saturation limit (


) of the compound in a specific solvent for formulation or assay development.

Workflow Diagram:

SolubilityProtocol Start Start: Weigh Excess Compound (approx. 20 mg) SolventAdd Add Solvent (0.5 mL) Target: Supersaturation Start->SolventAdd Equilibrate Agitate/Shake (24h @ 25°C) SolventAdd->Equilibrate Centrifuge Centrifuge/Filter (0.22 µm PTFE) Equilibrate->Centrifuge Dilute Dilute Supernatant (Mobile Phase) Centrifuge->Dilute Analyze HPLC-UV / LC-MS Analysis Quantify vs Standard Curve Dilute->Analyze

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of (3-Ethoxyazetidin-3-yl)methanol HCl.

Detailed Methodology:

  • Preparation: Weigh approximately 20 mg of (3-Ethoxyazetidin-3-yl)methanol HCl into a 1.5 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent (e.g., Water, DMSO, pH 7.4 Buffer).

  • Equilibration: Cap tightly and shake at 25°C for 24 hours using an orbital shaker (500 rpm). Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Dilute the supernatant 100-fold with mobile phase (e.g., Water/MeCN) and inject into HPLC. Calculate concentration using a calibration curve of the pure standard.

Protocol B: Handling Hygroscopic Salts

This compound is an HCl salt of a small polar amine, making it prone to deliquescence (absorbing moisture until it dissolves).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.

  • Solvent Choice: For stock solutions, use anhydrous DMSO . Water stocks should be used immediately or aliquoted and frozen to prevent hydrolysis or degradation.

Part 4: Visualizing the Solubility Decision Tree

SolventSelection Root Application Need BioAssay Biological Assay Root->BioAssay Synthesis Chemical Synthesis Root->Synthesis Purification Purification/Isolation Root->Purification Water Water / PBS (>100 mg/mL) BioAssay->Water DMSO DMSO Stock (Dilute <1% v/v) BioAssay->DMSO Nucleophilic Nucleophilic Sub. (MeOH, MeCN) Synthesis->Nucleophilic Coupling Amide Coupling (DMF, DCM+Base) Synthesis->Coupling Precipitation Precipitate Salt (Add Ether/Hexane) Purification->Precipitation Extraction Free Base Extraction (DCM/EtOAc after NaHCO3) Purification->Extraction

Figure 2: Decision matrix for selecting the optimal solvent based on the experimental objective.

References

  • Chemical Identity & Vendor Data

    • Source: BLD Pharm & ChemicalBook. Catalog Entry for CAS 2361645-77-2.[1][2]

    • URL: (Verified CAS association).

  • Synthetic Application & Solvent Usage

    • Source: US Patent 2024/0018122 A1. "Pyridazinyl amino derivatives as ALK5 inhibitors". (Describes usage of (3-ethoxyazetidin-3-yl)
    • URL:

  • General Azetidine Salt Properties

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for related analog 3-Hydroxyazetidine HCl (CAS 18621-18-6).
    • URL:

Sources

Foundational

Synthesis of 3-substituted azetidine building blocks

Topic: Synthesis of 3-Substituted Azetidine Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The "Escape from Fla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-Substituted Azetidine Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 3-substituted azetidine moiety has emerged as a critical structural motif.[1][2] It serves as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and even piperidines, offering a high fraction of


 character (

) while minimizing lipophilicity (LogP). Unlike their five- and six-membered counterparts, azetidines possess a unique "puckered" conformation and a high ring strain energy (

26 kcal/mol), which imparts distinct vectors for substituent display and metabolic stability profiles.

This guide details the robust synthesis of 3-substituted azetidine building blocks, moving beyond basic literature reviews to provide actionable, self-validating protocols for the most high-value derivatives: 3-fluoro , 3-aryl , and 3-amino azetidines.

Part 1: Strategic Disconnection & Retrosynthesis

The synthesis of 3-substituted azetidines is governed by the need to manage ring strain and avoid polymerization. The three dominant strategies are:

  • Functional Group Interconversion (FGI) of the "Azetidine Hub" (Azetidin-3-one).

  • Transition-Metal Catalyzed Cross-Coupling (C-C bond formation).

  • De Novo Cyclization (4-exo-tet ring closure).

Visualization: Retrosynthetic Logic

The following diagram illustrates the strategic access points for 3-substituted azetidines.

AzetidineStrategy Target 3-Substituted Azetidine (Target) Ketone N-Boc-3-Azetidinone (The 'Hub') Ketone->Target Reductive Amination or Wittig/Grignard Halide 3-Iodo/Bromo-Azetidine (Cross-Coupling Partner) Halide->Target Ni/Pd Catalysis Acyclic Acyclic Precursors (Gamma-haloamines) Acyclic->Target 4-exo-tet Cyclization Hydroxy 3-Hydroxyazetidine Hydroxy->Ketone Oxidation Hydroxy->Halide Appel Rxn / Finkelstein Epichlor Epichlorohydrin Epichlor->Acyclic Amine Opening

Caption: Retrosynthetic tree highlighting the three primary vectors for accessing 3-substituted azetidines. The "Hub" approach (blue) is most versatile for medicinal chemistry libraries.

Part 2: The "Hub" Approach (Azetidin-3-one)

The most versatile entry point is N-Boc-azetidin-3-one. It allows access to 3-amino (via reductive amination), 3-alkylidene (via Wittig), and 3-hydroxy-3-aryl (via Grignard) derivatives.

Protocol A: Synthesis of N-Boc-Azetidin-3-one

Rationale: While commercially available, this reagent is expensive and unstable. In-house preparation from N-Boc-3-hydroxyazetidine via Parikh-Doering oxidation is preferred over Swern oxidation to avoid the foul smell of dimethyl sulfide and cryogenic conditions (-78°C) on large scales.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • SO3·Pyridine complex (3.0 equiv)

  • Triethylamine (TEA) (3.5 equiv)

  • DMSO/DCM (1:1 ratio)

Step-by-Step Workflow:

  • Solvation: Dissolve N-Boc-3-hydroxyazetidine in DMSO/DCM (0.5 M concentration) and cool to 0°C.

  • Base Addition: Add TEA dropwise. The solution must remain clear.

  • Oxidation: Add SO3·Pyridine in portions over 20 minutes. Critical: Maintain internal temperature <10°C to prevent Boc-cleavage or ring opening.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (stain with KMnO4; ketone does not stain well with ninhydrin).

  • Workup: Quench with saturated NH4Cl. Extract with Et2O (ether is preferred over DCM for better phase separation of DMSO).

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The ketone is prone to hydration (forming the gem-diol) on silica; elute quickly.

Self-Validating Check:

  • 1H NMR (CDCl3): Look for a sharp singlet at

    
     4.7–4.8 ppm (4H). If you see multiplets or splitting, the ring may have opened or the gem-diol formed.
    

Part 3: C-Heteroatom Bond Formation (3-Fluoroazetidines)

Introduction of fluorine at the C3 position lowers the pKa of the azetidine nitrogen (inductive effect) and blocks metabolic oxidation.

Protocol B: Deoxofluor-Mediated Fluorination

Rationale: DAST is thermally unstable and explosive. Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is a safer, more thermally stable alternative that provides higher yields for secondary alcohols.

Safety: This reaction generates HF. Use plasticware or HF-resistant glassware if possible. Perform in a well-ventilated fume hood.

Step-by-Step Workflow:

  • Setup: Charge a flame-dried flask with N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DCM under Argon. Cool to -20°C.

  • Reagent Addition: Add Deoxofluor (1.2 equiv) dropwise.

  • Kinetics: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Critical Step. Cool back to 0°C. Quench by dropwise addition of saturated NaHCO3. Warning: Vigorous CO2 evolution.

  • Isolation: Extract with DCM. Dry over Na2SO4.[3]

  • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).

Data Summary: Fluorination Reagents

ReagentStabilityReactivitySafety ProfileRecommended?
DAST Low (<50°C)HighExplosive riskNo
Deoxofluor Moderate (<80°C)HighSafer than DASTYes
XtalFluor-E High (Solid)ModerateRequires DBUFor scale-up

Part 4: C-C Bond Formation (Cross-Coupling)

Direct arylation at the C3 position is challenging due to


-hydride elimination in Pd-catalyzed cycles.[4] Nickel catalysis is superior here due to its ability to suppress 

-elimination and facilitate oxidative addition into alkyl halides.
Protocol C: Ni-Catalyzed Negishi Coupling

Target: 1-Boc-3-arylazetidines. Mechanism: Radical chain pathway involving single-electron transfer (SET).

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 equiv)

  • Aryl Zinc Reagent (ArZnBr) (1.5 equiv)

  • Catalyst: NiCl2(glyme) (10 mol%)

  • Ligand: Pybox or di-tBu-Bipyridine (15 mol%)

  • Additives: NaI (0.5 equiv) - Explanation: Facilitates the formation of a more reactive transient iodozinc species.

Workflow Visualization:

NiCoupling Substrate 1-Boc-3-Iodoazetidine Catalyst Ni(II) Pre-catalyst + Ligand Substrate->Catalyst Oxidative Addn (SET) Transmetal Transmetalation (Ar-Zn-X) Catalyst->Transmetal Ni(I)/Ni(III) Cycle Product 3-Aryl Azetidine Transmetal->Product Reductive Elim

Caption: Simplified mechanistic flow for the Nickel-catalyzed Negishi coupling of alkyl halides.

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox or under strict Argon, mix NiCl2(glyme) and the ligand in DMA (Dimethylacetamide). Stir for 20 mins to form the active complex (color change usually observed).

  • Substrate Addition: Add 1-Boc-3-iodoazetidine and NaI.

  • Coupling: Add the Aryl Zinc reagent via syringe.

  • Reaction: Stir at 60°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine/LiCl (to remove DMA).

Part 5: Stability & Handling (The "Self-Validating" Pillar)

Azetidines are deceptively stable as salts but volatile and reactive as free bases.

  • The "Pop" Test (NMR):

    • 3-substituted azetidines exhibit significant ring puckering. In 1H NMR, the geminal protons at C2/C4 are often non-equivalent if the substituent at C3 is bulky or chiral, appearing as complex roofing multiplets rather than simple doublets.

    • Validation: If C2/C4 protons appear as a clean triplet or singlet, suspect ring opening to the acyclic amine.

  • Storage Rules:

    • Always store as the N-Boc or N-Cbz protected form.

    • If deprotected (e.g., TFA salt), use immediately or store at -20°C.

    • Never store the free base; it will polymerize or absorb CO2 from the air to form carbamates.

  • Safety Note:

    • Low molecular weight azetidines are potential alkylating agents. Treat all intermediates as genotoxic impurities (GTIs) until proven otherwise.

References

  • Duncton, M. A. (2011). Minireview: Synthesis and modifications of azetidines. MedChemComm. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition.[5] Link (Contextual reference for 4-membered ring properties).

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Link

  • Nielsen, D. K., et al. (2016). Nickel-catalyzed cross-coupling of unactivated secondary alkyl halides.[4] Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of 3-substituted azetidines. Journal of Organic Chemistry. Link

Sources

Exploratory

Spectroscopic data for (3-Ethoxyazetidin-3-yl)methanol hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Ethoxyazetidin-3-yl)methanol hydrochloride Authored by: A Senior Application Scientist Abstract (3-Ethoxyazetidin-3-yl)methanol hydrochloride is a f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Ethoxyazetidin-3-yl)methanol hydrochloride

Authored by: A Senior Application Scientist

Abstract

(3-Ethoxyazetidin-3-yl)methanol hydrochloride is a functionalized heterocyclic compound with potential applications as a versatile building block in medicinal chemistry and drug development.[1] The precise substitution on the strained four-membered azetidine ring offers unique conformational constraints and vectors for molecular elaboration.[1] Unambiguous structural confirmation and purity assessment are paramount for its effective use in synthesis and biological screening. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the complete characterization of this molecule. We delve into the causality behind experimental choices, present detailed analytical protocols, and offer an integrated interpretation of the resulting data.

Introduction and Molecular Structure Overview

The structural integrity of a synthetic building block is the foundation of any successful drug discovery campaign. For (3-Ethoxyazetidin-3-yl)methanol hydrochloride (Molecular Formula: C₆H₁₄ClNO₂; Molecular Weight: 167.63 g/mol ), its structure presents several key features that can be precisely mapped by modern spectroscopic methods:

  • Azetidine Ring: A strained, four-membered nitrogen-containing heterocycle. The protons on this ring will have characteristic chemical shifts and coupling patterns.

  • Quaternary Carbon: The C3 carbon of the azetidine ring is substituted with four different groups, making it a chiral center (though the compound is likely supplied as a racemate unless otherwise specified). This carbon will be visible in ¹³C NMR but not in ¹H NMR.

  • Ethoxy Group (-OCH₂CH₃): This group will give rise to a characteristic ethyl pattern (a quartet and a triplet) in the ¹H NMR spectrum.

  • Hydroxymethyl Group (-CH₂OH): The methylene and hydroxyl protons will have distinct signals.

  • Hydrochloride Salt: The azetidine nitrogen will be protonated, forming an ammonium salt. This will affect the chemical shifts of adjacent protons and result in a characteristic N-H stretch in the IR spectrum.

This guide will systematically deconstruct the molecule using NMR, MS, and IR spectroscopy, providing researchers with the necessary framework for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR experiments are essential for a comprehensive analysis.

Expertise & Experience: Causality in Experimental Design

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data.

  • Solvent Selection: Deuterated methanol (CD₃OD or Methanol-d₄) is an excellent choice. It readily dissolves the polar hydrochloride salt. Its residual proton signals are well-defined and do not obscure key regions of the spectrum. Crucially, the deuterium in the hydroxyl group of the solvent will exchange with the labile protons of the analyte (the -OH and -N⁺H₂- protons), causing them to disappear from the ¹H spectrum. While this simplifies the spectrum by removing these broad signals, a separate spectrum in a non-protic solvent like DMSO-d₆ would be required to observe them.

  • Proton Decoupling in ¹³C NMR: Standard ¹³C NMR spectra are acquired with proton decoupling. This collapses all carbon-proton coupling, resulting in a single, sharp peak for each unique carbon atom, which simplifies spectral interpretation.[2]

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of (3-Ethoxyazetidin-3-yl)methanol hydrochloride and dissolve it in approximately 0.7 mL of Methanol-d₄ (99.8% D).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 11 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 180 ppm.[2]

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 1024 scans or more, as the natural abundance of ¹³C is low (~1.1%).[2]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual solvent peak of Methanol-d₄ at 3.31 ppm and the ¹³C spectrum to the solvent peak at 49.0 ppm.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Sample (3-Ethoxyazetidin-3-yl)methanol hydrochloride Dissolve Dissolve ~10 mg in 0.7 mL Solvent Sample->Dissolve Solvent Methanol-d4 Solvent->Dissolve AcquireH1 ¹H NMR (16 scans) Dissolve->AcquireH1 AcquireC13 ¹³C{¹H} NMR (1024 scans) Dissolve->AcquireC13 Process Fourier Transform, Phase & Baseline Correction AcquireH1->Process AcquireC13->Process Reference Reference Spectra (to solvent peak) Process->Reference AssignH1 Assign ¹H Peaks (Shift, Multiplicity, Integration) Reference->AssignH1 AssignC13 Assign ¹³C Peaks (Chemical Shift) Reference->AssignC13 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample (3-Ethoxyazetidin-3-yl)methanol hydrochloride Dilute Prepare dilute solution (~0.1 mg/mL) Sample->Dilute Solvent LC-MS Grade Methanol Solvent->Dilute ESI Electrospray Ionization (Positive Mode) Dilute->ESI Analyzer High-Resolution Mass Analyzer ESI->Analyzer Detect Detect Ions (m/z) Analyzer->Detect Compare Compare Experimental m/z with Theoretical Mass Detect->Compare IR_Workflow Sample Solid Sample ATR Place sample on ATR Crystal Sample->ATR Sample_Scan Acquire Sample Spectrum ATR->Sample_Scan BG_Scan Acquire Background Spectrum (Clean Crystal) BG_Scan->Sample_Scan Process Generate Absorbance Spectrum Sample_Scan->Process Analysis Identify Characteristic Absorption Bands Process->Analysis

Caption: Workflow for ATR-IR data acquisition and analysis.

Predicted Infrared Spectroscopy Data

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol), intermolecular H-bonding
2980 - 2850MediumC-H stretch (aliphatic)
2700 - 2400Broad, MediumN⁺-H stretch (secondary ammonium salt)
1120 - 1050StrongC-O stretch (ether and primary alcohol)

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of data from multiple, orthogonal techniques.

  • MS confirms the elemental composition by providing an accurate molecular weight (m/z 132.1019 for the protonated free base).

  • IR confirms the presence of the key hydroxyl (-OH) and ammonium (-N⁺H₂-) functional groups.

  • NMR provides the definitive structural map. ¹³C NMR confirms the presence of five distinct carbon environments, including the critical quaternary carbon. ¹H NMR elucidates the connectivity of the protons, clearly showing the isolated -CH₂OH group, the characteristic ethyl pattern of the ethoxy substituent, and the diastereotopic protons of the azetidine ring.

Together, these data provide an unambiguous and self-validating confirmation of the structure of (3-Ethoxyazetidin-3-yl)methanol hydrochloride. This comprehensive characterization is an indispensable prerequisite for its use in research and development, ensuring the integrity and reproducibility of subsequent scientific endeavors.

References

  • ResearchGate. 13 C NMR data of compounds 1-3 measured in methanol-d4 at 150 MHz. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • College of Saint Benedict and Saint John's University. A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry. Available at: [Link]

  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.10: 13C-NMR Spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. Available at: [Link]

  • Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol. Available at: [Link]

  • PubChemLite. (3-methylazetidin-3-yl)methanol hydrochloride (C5H11NO). Available at: [Link]

  • ResearchGate. Infrared-spectra of, (a) Pure methanol, (b) CH 3 OH +.... Available at: [Link]

  • MilliporeSigma. Methanol LC-MS Grade For Liquid Chromatography-Mass Spectrometry OmniSolv. Available at: [Link]

Sources

Foundational

Role of azetidine scaffold in medicinal chemistry

The Azetidine Scaffold: Structural Logic and Synthetic Utility in Medicinal Chemistry[1][2][3] Executive Summary The azetidine ring—a four-membered saturated nitrogen heterocycle—has transcended its historical status as...

Author: BenchChem Technical Support Team. Date: February 2026

The Azetidine Scaffold: Structural Logic and Synthetic Utility in Medicinal Chemistry[1][2][3]

Executive Summary

The azetidine ring—a four-membered saturated nitrogen heterocycle—has transcended its historical status as a mere synthetic curiosity to become a privileged scaffold in modern drug discovery.[1][3] Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), azetidine offers a unique "Goldilocks" zone of physicochemical properties: it possesses significant ring strain (~25 kcal/mol) that drives specific reactivity profiles while maintaining sufficient metabolic stability for clinical utility. This guide analyzes the azetidine scaffold's role in lowering lipophilicity (LogP), altering vectorality, and serving as a critical bioisostere in FDA-approved therapeutics like Baricitinib and Delafloxacin.[4]

Part 1: Physicochemical Profiling – The Power of the 4-Membered Ring

To deploy azetidine effectively, one must understand how it differentiates from the standard "medicinal chemistry toolbox" of pyrrolidines and piperidines.

The Strain-Basicity-Lipophilicity Triad

Azetidine is not simply a smaller pyrrolidine.[3] The high ring strain imparts a puckered conformation (angle of ~28–36°), which impacts how substituents project into binding pockets.

Table 1: Comparative Physicochemical Metrics of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain (kcal/mol) ~25.4~5.4~0.0High strain allows for "spring-loaded" ring-opening reactions (e.g., strain-release functionalization).
Basicity (pKa of conjugate acid) 11.2911.2711.22Surprisingly similar basicity to larger rings, ensuring it remains protonated at physiological pH (cationic interaction capable).
Lipophilicity (LogP) Low (Reduces LogD)ModerateHighCritical: Azetidine is a primary tool for "LogP clipping"—lowering lipophilicity without sacrificing basicity.
Fsp³ Character HighHighHighIncreases 3D complexity, improving solubility and selectivity ("Escape from Flatland").

Data synthesized from standard heterocyclic chemistry references and experimental datasets [1, 2].

The "Azetidine Switch"

Replacing a gem-dimethyl group or a carbonyl with an azetidine ring is a validated strategy. The ring's geometry often mimics the bond angles of the gem-dimethyl group (~109°), but with the added benefit of a solubilizing amine handle.

Part 2: Strategic Decision Making (Logic Flow)

The following decision tree illustrates when a medicinal chemist should deploy an azetidine scaffold versus a standard piperidine or acyclic amine.

Azetidine_Decision_Tree Start Lead Optimization Challenge Problem_Solubility Issue: Poor Solubility / High LogP? Start->Problem_Solubility Problem_Selectivity Issue: Off-target Liability? Start->Problem_Selectivity Problem_Metabolism Issue: Rapid Metabolism (N-dealkylation)? Start->Problem_Metabolism Solution_Azetidine Deploy Azetidine Scaffold Problem_Solubility->Solution_Azetidine Reduces carbon count Retains basicity Solution_Piperidine Use Piperidine/Morpholine Problem_Solubility->Solution_Piperidine If lipophilicity is desired Problem_Selectivity->Solution_Azetidine Rigid vector projection (Puckered ring) Problem_Selectivity->Solution_Piperidine Chair conformation Problem_Metabolism->Solution_Azetidine Reduces steric access to Nitrogen Solution_Spiro Use Spiro-Azetidine Problem_Metabolism->Solution_Spiro Blocks alpha-oxidation

Figure 1: Strategic decision matrix for incorporating azetidine scaffolds during lead optimization.

Part 3: Synthetic Architectures & Protocols[5]

The synthesis of azetidines is historically challenging due to the entropic and enthalpic barriers of forming a strained 4-membered ring. While modern methods utilize strain-release functionalization of [1.1.0]azabicyclobutanes (ABB) [3], the most robust and "trustworthy" method for general lab-scale preparation remains the intramolecular nucleophilic substitution of


-amino alcohols.
Protocol: Robust Cyclization of -Amino Alcohols

This protocol describes the conversion of a protected amino alcohol to an azetidine via a mesylate intermediate. This is a self-validating system: if the ring closes, the product will be distinct by NMR (loss of mesylate methyl, appearance of rigid methylene protons).

Reagents:

  • Substrate: N-protected

    
    -amino alcohol (e.g., N-Boc-3-amino-1-propanol derivative).
    
  • Activation: Methanesulfonyl chloride (MsCl).

  • Base: Triethylamine (TEA) for mesylation; Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) for cyclization.

  • Solvent: Dry THF or DCM.

Step-by-Step Methodology:

  • Mesylation (Activation):

    • Dissolve the N-Boc-amino alcohol (1.0 equiv) in anhydrous DCM (0.1 M) under inert atmosphere (

      
      ).
      
    • Cool to 0°C. Add TEA (1.5 equiv).

    • Add MsCl (1.2 equiv) dropwise.[5] Causality: Slow addition prevents exotherms and ensures regioselectivity on the oxygen.

    • Stir at 0°C for 1 hour. Monitor by TLC (disappearance of alcohol).

    • Workup: Wash with cold 1N HCl, sat.

      
      , and brine. Dry (
      
      
      
      ) and concentrate to yield the crude mesylate.
  • Cyclization (Ring Closure):

    • Dissolve the crude mesylate in anhydrous THF (0.05 M). Note: Dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

    • Cool to 0°C. Add NaH (60% dispersion, 1.5 equiv) portion-wise.

    • Reflux for 4–12 hours.

    • Validation: The reaction is complete when the mesylate spot disappears. The formation of the azetidine is confirmed by the shift of the

      
      -protons in 
      
      
      
      H NMR (typically shifting upfield due to ring current/strain effects compared to the acyclic precursor).
  • Purification:

    • Quench with water (carefully). Extract with EtOAc.

    • Purify via silica gel chromatography. Warning: Azetidines can be acid-sensitive; add 1% TEA to the eluent to prevent ring opening on the silica.

Part 4: Case Study – Baricitinib (Olumiant)

Baricitinib, a JAK1/JAK2 inhibitor for rheumatoid arthritis, is the premier example of azetidine utility.

  • Structural Role: The azetidine ring serves as a rigid linker connecting an ethylsulfonyl group to the pyrrolo[2,3-d]pyrimidine core.

  • Why Azetidine?

    • Vectorality: The 3-substituted azetidine projects the sulfonyl group into a specific solvent-exposed region of the JAK binding pocket.

    • Metabolic Stability: The 4-membered ring is less prone to oxidative metabolism than flexible alkyl chains.

    • Synthesis: The industrial route involves a Horner-Wadsworth-Emmons reaction on N-Boc-3-azetidinone, highlighting the scalability of this scaffold [4].

Baricitinib_SAR Core Pyrrolo[2,3-d]pyrimidine (Hinge Binder) Linker Azetidine Ring (Rigid Linker) Core->Linker N-C Bond Tail Ethylsulfonyl Group (Solvent Exposed) Linker->Tail C3 Substitution Effect_1 Improved Selectivity (JAK1/2 vs JAK3) Linker->Effect_1 Effect_2 Reduced Lipophilicity (vs Piperidine) Linker->Effect_2

Figure 2: Pharmacophore assembly of Baricitinib, highlighting the bridging role of the azetidine ring.

Part 5: Future Trajectories – The Rise of Spirocycles

The frontier of azetidine chemistry lies in spirocyclic azetidines . These structures (e.g., 2-oxa-6-azaspiro[3.3]heptane) are emerging as surrogates for morpholine and piperazine. They offer:

  • Defined Exit Vectors: The spiro-fusion locks the geometry, preventing conformational collapse.

  • Lower Lipophilicity: High

    
     fraction drastically improves water solubility.
    
  • Novel IP Space: They allow chemists to break out of crowded patent spaces occupied by 6-membered rings.

References

  • Wuitschik, G. et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Ritchie, T. J. et al. (2009). "The impact of ring size on the physical properties of saturated nitrogen heterocycles." Drug Discovery Today, 14(21-22), 1011-1020. Link

  • Gianatassio, R. et al. (2016). "Strain-Release Amination." Science, 351(6270), 241-244. Link

  • Belecki, K. et al. (2016). "Process Development of the JAK1/JAK2 Inhibitor Baricitinib." Organic Process Research & Development, 20(11), 1983-1989. Link

Sources

Exploratory

(3-Ethoxyazetidin-3-yl)methanol hydrochloride mechanism of action

Technical Whitepaper: (3-Ethoxyazetidin-3-yl)methanol Hydrochloride Subtitle: Mechanistic Utility, Synthetic Integration, and Pharmacophore Modulation in Drug Discovery[1] Executive Summary Subject: (3-Ethoxyazetidin-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (3-Ethoxyazetidin-3-yl)methanol Hydrochloride Subtitle: Mechanistic Utility, Synthetic Integration, and Pharmacophore Modulation in Drug Discovery[1]

Executive Summary

Subject: (3-Ethoxyazetidin-3-yl)methanol hydrochloride (CAS: Analogous to 1374658-76-8 series) Classification: Advanced Medicinal Chemistry Building Block / sp³-Rich Fragment Core Utility: Physicochemical Property Modulation & Bioisosteric Replacement[1]

This technical guide analyzes the "Mechanism of Action" of (3-Ethoxyazetidin-3-yl)methanol hydrochloride not as a biological effector, but as a structural mechanic in drug design. In modern medicinal chemistry, this fragment functions as a high-value scaffold used to introduce conformational rigidity, lower lipophilicity (LogD), and block metabolic "soft spots" without significantly increasing molecular weight.[1] It represents a critical tool for "Escape from Flatland" strategies, transitioning drug candidates from planar aromatic structures to three-dimensional, sp³-rich architectures.

Mechanism of Action: Structural & Physicochemical Modulation

Unlike a drug that binds to a receptor, the "mechanism" of this hydrochloride salt lies in its ability to alter the trajectory of a lead compound through three distinct distinct pathways:[1]

A. The Gem-Disubstituent Effect (Conformational Locking)

The 3,3-disubstitution pattern (Ethoxy and Hydroxymethyl groups on the same carbon) creates a quaternary center within the strained four-membered ring.[1]

  • Mechanism: This introduces a high energy barrier to ring inversion (puckering).[1] When incorporated into a drug, it locks the orientation of the pendant groups (the ethoxy ether and the primary alcohol).[1]

  • Outcome: This rigidity reduces the entropic penalty of binding to a protein target, potentially increasing potency (

    
    ) by pre-organizing the ligand into a bioactive conformation.[1]
    
B. Metabolic Shielding (The "Blocker" Mechanism)

The azetidine ring is metabolically robust compared to larger heterocycles.[1]

  • Mechanism: The quaternary center at position 3 prevents oxidative metabolism (e.g., hydroxylation) that typically occurs at the

    
     or 
    
    
    
    positions of less substituted rings like pyrrolidine or piperidine.[1]
  • Outcome: Extended half-life (

    
    ) and improved metabolic stability in liver microsomes (HLM/MLM).[1]
    
C. Lipophilicity Modulation (LogP/LogD)
  • Mechanism: The azetidine nitrogen (basic) and the primary alcohol (H-bond donor/acceptor) lower the overall LogP of the molecule compared to carbocyclic analogs.[1] The ethoxy group provides a "Goldilocks" zone of lipophilicity—more permeable than a hydroxyl group, but more soluble than a propyl/butyl chain.[1]

Visualization: Mechanistic Pathways

The following diagram illustrates the decision logic for deploying this scaffold in a Lead Optimization campaign.

MoA_Logic Lead_Compound Lead Compound (High LogP / Metabolic Instability) Strategy Incorporation Strategy: (3-Ethoxyazetidin-3-yl)methanol Lead_Compound->Strategy Fragment Replacement Mech_Conf Mechanism 1: Conformational Restriction (Gem-disubstitution) Strategy->Mech_Conf Mech_Sol Mechanism 2: LogD Reduction (Solubilizing Core) Strategy->Mech_Sol Mech_Met Mechanism 3: Metabolic Blocking (Steric Shielding) Strategy->Mech_Met Outcome_Potency Increased Potency (Lower Entropic Cost) Mech_Conf->Outcome_Potency Pre-organization Outcome_ADME Improved ADME (Solubility + Stability) Mech_Sol->Outcome_ADME Polarity Balance Mech_Met->Outcome_ADME Block CYP450

Figure 1: Mechanistic impact of the azetidine scaffold on drug candidate properties.

Technical Data & Comparative Analysis

The following table highlights why a researcher would select this specific azetidine over standard linkers.

Feature(3-Ethoxyazetidin-3-yl)methanolPiperidine AnalogPyrrolidine AnalogMechanistic Advantage
Ring Strain ~26 kcal/mol~0 kcal/mol~6 kcal/molHigh strain allows unique bond vectors not accessible by relaxed rings.[1]
Basicity (pKa) ~9.5 - 10.5~11.0~10.5Slightly lower pKa aids in reducing hERG channel liability.[1]
Fsp³ Character High (Quaternary C)MediumMediumIncreases solubility and target selectivity (3D complexity).[1]
Metabolic Risk Low (Blocked 3-position)High (Oxidation prone)MediumQuaternary center prevents P450 oxidation at the most vulnerable site.[1]

Experimental Protocols

Caution: The hydrochloride salt is hygroscopic.[1] All handling should occur under controlled humidity or inert atmosphere where possible.[1]

Protocol A: Free-Basing & N-Functionalization (General Coupling)

Objective: To attach the azetidine core to an electrophilic aromatic scaffold (SNAr).[1]

Materials:

  • (3-Ethoxyazetidin-3-yl)methanol HCl (1.0 eq)[1]

  • Aryl Fluoride/Chloride Substrate (1.0 eq)[2]

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (3.0 eq)

  • Solvent: DMSO or DMF (Anhydrous)

Workflow:

  • Salt Break: Dissolve the azetidine HCl salt in DMSO (0.2 M concentration). Add DIPEA (2.0 eq) and stir at Room Temperature (RT) for 10 minutes to liberate the free amine.

  • Addition: Add the electrophilic substrate (Aryl Fluoride) to the mixture.

  • Reaction: Heat to 80°C–100°C. Monitor via LC-MS for consumption of the aryl halide.

    • Note: The hydroxyl group on the azetidine is less nucleophilic than the secondary amine; however, if the substrate is highly reactive, competitive O-arylation may occur.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.[1]

  • Validation: 1H NMR should show the disappearance of the azetidine NH signal and a shift in the ring protons.[1]

Protocol B: Reductive Amination (Aldehyde Coupling)

Objective: To link the azetidine to an aldehyde-containing scaffold.[1]

Workflow:

  • Imine Formation: Combine Azetidine HCl (1.0 eq), Aldehyde (1.0 eq), and Et₃N (1.0 eq) in DCM/MeOH (4:1 ratio).[1] Add MgSO₄ (anhydrous) to scavenge water. Stir for 2 hours.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq) portion-wise.

  • Quench: Stir overnight at RT. Quench with saturated NaHCO₃.

  • Purification: Extract with DCM. The product often requires column chromatography (MeOH/DCM gradient) due to the polarity of the hydroxyl group.[1]

Synthetic Workflow Visualization

Synthesis_Flow Reagent (3-Ethoxyazetidin-3-yl)methanol HCl (Hygroscopic Solid) FreeBase Step 1: Free-Basing (DIPEA/DMSO) Reagent->FreeBase Substrate Electrophile (R-X or R-CHO) Coupling Step 2: Coupling Reaction (SNAr or Reductive Amination) Substrate->Coupling FreeBase->Coupling Workup Step 3: Aqueous Workup (Remove DMSO/Salts) Coupling->Workup Product Final Drug Candidate (Functionalized Azetidine) Workup->Product

Figure 2: Standard integration workflow for azetidine fragments.[1][3]

References

  • Azetidines in Medicinal Chemistry. National Institutes of Health (NIH) / PubMed.[1] Emerging applications and approved drugs utilizing azetidine motifs for physicochemical profiling.[1][4]

  • Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry (RSC). Detailed review on the synthetic utility and ring-strain exploitation of azetidines.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides. National Institutes of Health (NIH).[1] Exploration of four-membered heterocycles as design options for metabolic stability.

  • (3-Methylazetidin-3-yl)methanol hydrochloride Properties. Sigma-Aldrich. Physicochemical data and handling safety for analogous azetidine-methanol salts.

Sources

Foundational

In Silico Modeling of 3-Ethoxyazetidin-3-yl Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery and the Emergence of 3-Ethoxyazetidin-3-yl Derivatives The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attentio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery and the Emergence of 3-Ethoxyazetidin-3-yl Derivatives

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1] Its unique conformational constraints and ability to serve as a versatile scaffold have led to its incorporation into a number of approved therapeutics and clinical candidates.[1] The strained ring system of azetidine can impart favorable physicochemical properties to a molecule, influencing its solubility, metabolic stability, and target engagement. This guide focuses on a specific, underexplored subclass: 3-ethoxyazetidin-3-yl derivatives. The introduction of an ethoxy group at the 3-position presents a unique chemical space, potentially offering novel intellectual property and distinct structure-activity relationships (SAR).

This in-depth technical guide provides a comprehensive framework for the in silico modeling of 3-ethoxyazetidin-3-yl derivatives. As a Senior Application Scientist, the following methodologies are presented not as a rigid protocol, but as a logical and scientifically-grounded workflow. We will delve into the critical aspects of molecular mechanics, force field parameterization, structure-based and ligand-based design, and the predictive power of ADMET profiling. Each step is designed to be a self-validating system, ensuring the generation of robust and reliable computational data to guide the synthesis and evaluation of this promising class of compounds.

Part 1: Foundational Energetics: Molecular Mechanics and Force Field Parameterization for a Novel Scaffold

The accuracy of any molecular simulation is fundamentally dependent on the quality of the force field used to describe the potential energy of the system.[2][3] For a novel scaffold like the 3-ethoxyazetidin-3-yl core, existing general-purpose force fields such as GAFF, CGenFF, or MMFF94 may not have adequate parameters, particularly for the strained azetidine ring and its substitution pattern.[4] Therefore, a rigorous parameterization workflow is a non-negotiable first step.

Causality Behind Parameterization Choices

Directly applying existing parameters without validation is a frequent source of error in molecular modeling. The strained nature of the azetidine ring can lead to unique bond lengths, angles, and dihedral potentials that are not well-represented by parameters derived for more common, less strained systems. The presence of the electronegative oxygen atom from the ethoxy group further complicates the electronic environment. A bespoke parameterization ensures that the conformational energetics of the scaffold are accurately represented, which is critical for meaningful docking, molecular dynamics, and free energy calculations.

Experimental Protocol: Step-by-Step Force Field Parameterization

This protocol outlines the generation of CHARMM-compatible parameters using the Force Field Toolkit (ffTK) in VMD, leveraging quantum mechanical (QM) calculations for accuracy.[5]

  • Molecule Preparation:

    • Construct the 3-ethoxyazetidin-3-yl core structure in a molecular editor and generate an initial 3D conformation.

    • Import the structure into VMD and use the Molefacture plugin to assign initial atom types and guess bond orders.

  • Quantum Mechanical Calculations:

    • Generate input files for a QM software package (e.g., Gaussian, ORCA) directly from ffTK.

    • Perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G* or higher) to obtain the minimum energy conformation and vibrational frequencies.[6]

    • Calculate the electrostatic potential (ESP) on the molecular surface.

  • Charge Derivation:

    • Use ffTK to fit partial atomic charges to the QM-calculated ESP, ensuring chemical equivalency for symmetric atoms. The CHARMM force field emphasizes reproducing QM interactions with water molecules to derive charges.[5]

  • Bonded Parameter Derivation:

    • Bond and Angle Parameters: Extract equilibrium bond lengths and angles from the optimized QM geometry. Force constants can be estimated from the QM vibrational frequency analysis.

    • Dihedral Parameters: This is the most critical step for conformational accuracy.

      • Identify all rotatable bonds in the 3-ethoxyazetidin-3-yl scaffold.

      • For each rotatable bond, perform a relaxed QM potential energy surface (PES) scan by rotating the bond in discrete increments (e.g., 10-15 degrees) and optimizing the rest of the molecule at each step.

      • Fit the dihedral force constants and periodicities to the resulting QM energy profile using the parameter optimization tools within ffTK.

  • Validation:

    • Perform a short molecular dynamics simulation of the newly parameterized scaffold in a solvent box.

    • Analyze the distributions of bond lengths, angles, and dihedrals to ensure they are stable and populate the expected conformational states.

    • Compare the simulated thermodynamic properties (e.g., heat of vaporization, density) with experimental values if available, or with high-level QM calculations.

Diagram: Force Field Parameterization Workflow

G cluster_QM Quantum Mechanics (QM) Calculations cluster_FF Force Field (FF) Parameterization cluster_Val Validation A Initial 3D Structure B Geometry Optimization & Frequency (e.g., B3LYP/6-31G*) A->B C Electrostatic Potential (ESP) Calculation B->C D Potential Energy Surface (PES) Scan for Dihedrals B->D F Bond/Angle Parameter Extraction (from Optimized Geometry) B->F E Charge Fitting (from ESP) C->E G Dihedral Parameter Fitting (from PES Scan) D->G H Molecular Dynamics (MD) Simulation E->H F->H G->H I Analysis of Structural & Thermodynamic Properties H->I J Final Parameter File I->J

Caption: Workflow for deriving accurate force field parameters for a novel scaffold.

Part 2: Exploring the Conformational Landscape and Predicting Physicochemical Properties

With a robust force field in hand, the next logical step is to understand the conformational preferences of 3-ethoxyazetidin-3-yl derivatives and predict their fundamental physicochemical properties. These properties are critical determinants of a compound's drug-like characteristics.[7]

Conformational Analysis

The conformational flexibility of a molecule dictates how it can adapt to a protein binding site. For the 3-ethoxyazetidin-3-yl scaffold, key considerations include the puckering of the azetidine ring and the orientation of the ethoxy group and other substituents.

Experimental Protocol: Systematic Conformational Search

  • Input: A 2D or 3D structure of the 3-ethoxyazetidin-3-yl derivative.

  • Method: Employ a systematic or stochastic search algorithm (e.g., in Schrödinger's MacroModel, MOE, or using open-source tools like RDKit).

  • Energy Minimization: Each generated conformer should be minimized using the newly derived force field.

  • Clustering and Analysis: Cluster the resulting low-energy conformers based on RMSD and analyze the population of different ring puckers and substituent orientations. This provides insight into the energetically accessible shapes of the molecule.

Physicochemical Property Prediction

Early prediction of properties like solubility, lipophilicity (logP), and pKa is essential for guiding lead optimization.[8] Numerous computational tools are available for these predictions.

PropertyImportance in Drug DiscoveryRecommended Computational Tools
logP/logD Governs membrane permeability and solubility.SwissADME, ChemAxon, Schrödinger Suite
Aqueous Solubility Crucial for absorption and formulation.ADMET Predictor®, SwissADME, pkCSM[3]
pKa Determines the charge state at physiological pH, affecting binding and solubility.ChemAxon, Schrödinger Suite (Jaguar)
Polar Surface Area (PSA) Correlates with membrane permeability.SwissADME, RDKit, MOE

Part 3: Structure-Based Drug Design (SBDD): Docking and Dynamics

When a 3D structure of a biological target is available, SBDD methods can predict how a ligand might bind and its potential affinity.[9][10]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and scores the interaction.[11]

Experimental Protocol: Molecular Docking Workflow

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by adding hydrogens, assigning protonation states, removing water molecules (unless they are known to be critical for binding), and minimizing the structure using a standard protein force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • Generate the low-energy 3D conformer of the 3-ethoxyazetidin-3-yl derivative using the protocol from Part 2.

    • Assign partial charges using the newly derived parameters.

  • Docking Simulation:

    • Define the binding site on the protein based on experimental data or binding site prediction algorithms.

    • Perform docking using software like AutoDock Vina, Glide, or GOLD.[12]

    • It is crucial to validate the docking protocol by redocking a known co-crystallized ligand and ensuring the software can reproduce the experimental binding pose (RMSD < 2.0 Å).

  • Pose Analysis and Scoring:

    • Analyze the top-scoring docking poses for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions).

    • Use the docking score as an initial estimate of binding affinity, but be aware of its limitations.

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and realistic view of the protein-ligand complex, accounting for flexibility and the presence of solvent.[13][14][15] They are invaluable for assessing the stability of a docked pose and refining binding free energy estimates.[16]

Experimental Protocol: Protein-Ligand MD Simulation

  • System Setup:

    • Take the best docked pose from the previous step as the starting structure.

    • Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Use a combination of the protein force field (e.g., CHARMM36m) and the custom-derived parameters for the 3-ethoxyazetidin-3-yl derivative.[17]

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure.

  • Production Run:

    • Run the simulation for a sufficient length of time (typically 50-100 ns or longer) to allow the complex to relax and sample relevant conformations.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Monitor key intermolecular interactions (e.g., hydrogen bonds) over time.

    • Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation trajectory.

Diagram: SBDD Workflow

G cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics A Target Protein Structure (PDB) C Protein Preparation A->C B Ligand 3D Conformer D Ligand Preparation (with custom FF) B->D E Define Binding Site C->E F Docking Simulation D->F E->F G Pose Analysis & Scoring F->G H System Setup (Solvation, Ions) G->H Select Best Pose I MD Simulation (e.g., 100 ns) H->I J Trajectory Analysis (RMSD, Interactions) I->J K Binding Free Energy Estimation (MM/PBSA) J->K

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of (3-Ethoxyazetidin-3-yl)methanol Hydrochloride

This Application Note is designed for research chemists and process development scientists. It details the synthesis of (3-Ethoxyazetidin-3-yl)methanol hydrochloride , a high-value sp³-rich building block used in fragmen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details the synthesis of (3-Ethoxyazetidin-3-yl)methanol hydrochloride , a high-value sp³-rich building block used in fragment-based drug discovery (FBDD).

Abstract

The azetidine ring, particularly when substituted at the 3-position, serves as a critical bioisostere for gem-dimethyl or carbonyl groups in medicinal chemistry, offering improved metabolic stability and vector positioning. This protocol details the synthesis of (3-Ethoxyazetidin-3-yl)methanol hydrochloride starting from commercially available 1-Boc-3-azetidinone . The route utilizes a Corey-Chaykovsky spiro-epoxidation followed by a Lewis acid-catalyzed regioselective ring opening to install the geminal ethoxy and hydroxymethyl groups.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the quaternary center at C3. Direct alkylation of tertiary alcohols is often low-yielding due to steric hindrance and competing elimination. Therefore, this protocol employs a spiro-epoxide intermediate .

  • Strategic Disconnection: The C3–O (ether) and C3–C (hydroxymethyl) bonds are established via the ring opening of 1-oxa-5-azaspiro[2.3]hexane .

  • Regiocontrol: The critical step is the epoxide opening.

    • Basic conditions (nucleophilic attack) typically favor the less hindered methylene carbon (

      
      -like), yielding the unwanted primary ether.
      
    • Acidic conditions (electronic activation) favor attack at the more substituted quaternary carbon (

      
      -like character), yielding the desired tertiary ether.
      
Reaction Pathway Diagram

SynthesisRoute SM 1-Boc-3-azetidinone (Starting Material) Spiro 1-Boc-1-aza-5-oxaspiro[2.3]hexane (Spiro-Epoxide) SM->Spiro Step 1: Me3SOI, NaH Corey-Chaykovsky Inter 1-Boc-3-ethoxy-3-(hydroxymethyl)azetidine (Protected Intermediate) Spiro->Inter Step 2: EtOH, BF3·OEt2 Regioselective Opening Product (3-Ethoxyazetidin-3-yl)methanol HCl (Final Salt) Inter->Product Step 3: 4M HCl/Dioxane Deprotection

Figure 1: Synthetic workflow for the target molecule via spiro-epoxide intermediate.

Experimental Protocol

Stage 1: Synthesis of 1-Boc-1-aza-5-oxaspiro[2.3]hexane

This step converts the ketone to a spiro-epoxide using a sulfur ylide.

Reagents:

  • 1-Boc-3-azetidinone (1.0 equiv)

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)

  • Sodium hydride (NaH, 60% in oil) (1.2 equiv)

  • DMSO / THF (1:1 v/v)

Procedure:

  • Ylide Formation: In a flame-dried flask under

    
    , suspend NaH (washed with hexanes to remove oil if desired) in dry DMSO/THF. Cool to 0°C.
    
  • Add TMSOI portion-wise. Stir at RT for 1 hour until gas evolution ceases and a clear solution forms (formation of dimethylsulfoxonium methylide).

  • Addition: Cool the ylide solution to 0°C. Add 1-Boc-3-azetidinone (dissolved in minimal THF) dropwise.

  • Reaction: Allow to warm to RT and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The ketone spot should disappear.

  • Work-up: Quench carefully with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMSO. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

    • Appearance: Colorless oil or low-melting solid.

Stage 2: Regioselective Ring Opening (The Critical Step)

This step installs the ethoxy group at the quaternary center. The use of a Lewis Acid is mandatory to direct the nucleophile (EtOH) to the more hindered carbon.

Reagents:

  • Spiro-epoxide (from Stage 1) (1.0 equiv)

  • Ethanol (Absolute, anhydrous) (Solvent/Reagent)

  • Boron trifluoride diethyl etherate (

    
    ) (0.1 – 0.5 equiv)
    

Procedure:

  • Dissolve the spiro-epoxide in anhydrous Ethanol (0.2 M concentration).

  • Cool the solution to -10°C or 0°C.

  • Catalysis: Add

    
     dropwise.
    
    • Note: Do not use protic acids (like

      
      ) if possible, as they may lead to solvolysis by-products or Boc-cleavage if temperature is not strictly controlled. 
      
      
      
      is milder and highly regioselective.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor consumption of epoxide.

  • Quench: Add saturated aqueous

    
     to neutralize the Lewis acid.
    
  • Work-up: Remove excess EtOH under reduced pressure. Dissolve residue in EtOAc, wash with water/brine. Dry and concentrate.

  • Purification: Flash chromatography (SiO2, 20-50% EtOAc in Hexanes).

    • Target Isomer: 1-Boc-3-ethoxy-3-(hydroxymethyl)azetidine.

    • Yield Expectation: 60–75%.[1]

Stage 3: Deprotection and Salt Formation

Removal of the Boc group to yield the final hydrochloride salt.

Reagents:

  • Intermediate from Stage 2[2][3]

  • 4M HCl in 1,4-Dioxane (or MeOH)

  • Diethyl ether (

    
    ) (for precipitation)
    

Procedure:

  • Dissolve the intermediate in minimal 1,4-dioxane or DCM.

  • Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Stir at RT for 2–4 hours. Monitor for disappearance of the Boc-protected material (TLC/LCMS).

  • Isolation:

    • If solid precipitates: Filter and wash with cold

      
      .
      
    • If no precipitate: Concentrate to dryness. Triturate the residue with

      
       or 
      
      
      
      /Hexane to induce crystallization.
  • Drying: Dry under high vacuum to remove traces of dioxane/HCl.

    • Final Product: White to off-white hygroscopic solid.

Mechanism of Regioselectivity

Understanding the regiochemistry is vital for troubleshooting.

Regioselectivity cluster_paths Nucleophilic Attack Pathways Epoxide Spiro-Epoxide (Neutral) Activated BF3-Activated Epoxide (Polarized O-B bond) Epoxide->Activated + BF3 PathA Path A: Attack at CH2 (Primary) Sterically Favored (Basic Cond.) Product: 3-Hydroxy-3-(ethoxymethyl)... Activated->PathA Steric Control (Minor under Acid) PathB Path B: Attack at C3 (Tertiary) Electronically Favored (Acidic Cond.) Product: 3-Ethoxy-3-(hydroxymethyl)... Activated->PathB Electronic Control (Major under Acid)

Figure 2: Under Lewis Acid catalysis, the transition state possesses significant carbocation character at the tertiary (C3) position, overcoming steric hindrance and directing the ethanol attack to C3.

Quantitative Data & Troubleshooting

Stoichiometry Table
ReagentEquiv.RoleCritical Parameter
1-Boc-3-azetidinone 1.0SMDryness is critical.
TMSOI 1.2Ylide PrecursorMust be finely ground.
NaH 1.2BaseWash oil if scale < 1g.
Ethanol SolventNucleophileMust be Anhydrous . Water leads to diol impurity.
BF3·OEt2 0.2 - 0.5CatalystFresh bottle; old BF3 degrades quality.
HCl (Dioxane) 5.0 - 10.0DeprotectionExcess ensures complete salt formation.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Stage 1) Incomplete ylide formation.Ensure NaH/TMSOI stirs for 1h before adding ketone.
Wrong Isomer (Stage 2) Acid concentration too low or temp too high.Ensure adequate BF3 loading. Keep temp < 0°C during addition.
Diol Formation Wet Ethanol.Use molecular sieves to dry EtOH before reaction.
Product is Sticky Gum Hygroscopic HCl salt.Triturate with dry Et2O/Acetonitrile. Lyophilize if necessary.

References

  • Corey-Chaykovsky Reaction: Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965 , 87, 1353–1364. Link

  • Azetidine Synthesis Review: Arkivoc2018 , iv, 195-214. (General methods for 3-substituted azetidines). Link

  • Commercial Availability Validation: Sigma-Aldrich Product: tert-butyl 3-ethoxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 2385067-95-6). Link

  • Regioselectivity in Epoxide Opening: Smith, M. B.; March, J. March’s Advanced Organic Chemistry, 6th ed.; Wiley: New York, 2007; pp 517–518.
  • Spiro-Azetidine Protocols: J. Org.[3] Chem.2013 , 78, 12236. (Synthesis of spiro-epoxy azetidines). Link

Sources

Application

Application Notes and Protocols for the ¹H NMR Characterization of (3-Ethoxyazetidin-3-yl)methanol Hydrochloride

Introduction (3-Ethoxyazetidin-3-yl)methanol hydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug development due to its rigid, four-membered heterocyclic scaffold. The azetidin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Ethoxyazetidin-3-yl)methanol hydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug development due to its rigid, four-membered heterocyclic scaffold. The azetidine ring system serves as a valuable building block for introducing specific conformational constraints in bioactive molecules. Accurate structural elucidation and characterization are paramount for ensuring the quality and integrity of such compounds in a research and development setting.

This document provides a comprehensive guide to the characterization of (3-Ethoxyazetidin-3-yl)methanol hydrochloride using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. These notes are intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for obtaining and interpreting high-quality ¹H NMR data.

Molecular Structure and Expected ¹H NMR Spectral Features

A thorough understanding of the molecule's structure is fundamental to interpreting its ¹H NMR spectrum. The structure of (3-Ethoxyazetidin-3-yl)methanol hydrochloride features a central four-membered azetidine ring, substituted at the 3-position with both an ethoxy and a hydroxymethyl group. As a hydrochloride salt, the nitrogen atom of the azetidine ring is protonated, forming an azetidinium chloride.

Caption: Structure of (3-Ethoxyazetidin-3-yl)methanol hydrochloride.

The key proton environments and their anticipated spectral characteristics are outlined below. It is important to note that the protonation of the nitrogen atom significantly influences the chemical shifts of the adjacent protons, causing them to shift downfield due to the increased electron-withdrawing effect of the positively charged nitrogen.[1]

Predicted ¹H NMR Signals:
Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Key Considerations
Azetidine Ring CH₂ (H-2, H-4) ~ 3.7 - 4.5Multiplet (m) or two distinct multiplets4HThese protons are diastereotopic and are expected to show complex splitting patterns. Protonation of the nitrogen will cause a significant downfield shift compared to the free base.
Hydroxymethyl CH₂ ~ 3.6 - 3.9Singlet (s) or a narrow multiplet2HThe chemical shift is influenced by the adjacent quaternary carbon and the hydroxyl group.
Ethoxy CH₂ ~ 3.4 - 3.7Quartet (q)2HCoupled to the ethoxy methyl protons.
Ethoxy CH₃ ~ 1.1 - 1.3Triplet (t)3HCoupled to the ethoxy methylene protons.
N⁺H₂ ~ 8.5 - 9.5Broad singlet (br s)2HThe chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature. This signal will exchange with D₂O.
OH VariableBroad singlet (br s)1HThe chemical shift is variable and dependent on experimental conditions. This signal will also exchange with D₂O.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. For hydrochloride salts, the choice of solvent is critical. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are often suitable choices due to the polarity of the salt. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent solvent for hydrochloride salts and can be advantageous for observing exchangeable protons.

G cluster_0 Sample Preparation Workflow A Weigh 5-10 mg of (3-Ethoxyazetidin-3-yl)methanol hydrochloride B Transfer to a clean, dry vial A->B C Add ~0.7 mL of deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) B->C D Vortex to dissolve C->D E Filter through glass wool into a clean NMR tube D->E F Cap the NMR tube E->F

Caption: Workflow for NMR sample preparation.

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of (3-Ethoxyazetidin-3-yl)methanol hydrochloride.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Homogenization: Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is at a consistent temperature before analysis.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume and Capping: Ensure the final sample height in the NMR tube is approximately 4-5 cm. Cap the tube securely.

Instrument Setup and Data Acquisition

These parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Parameter Recommended Value Rationale
Spectrometer Frequency 400 MHz (or higher)Higher field strengths provide better signal dispersion and resolution.
Solvent D₂O, CD₃OD, or DMSO-d₆Chosen for solubility and to observe or exchange labile protons.
Temperature 298 K (25 °C)Standard temperature for routine analysis.
Pulse Program Standard 1D protonFor routine structural confirmation.
Number of Scans 16 - 64Sufficient for good signal-to-noise with the recommended sample concentration.
Relaxation Delay (d1) 1 - 2 secondsA sufficient delay to allow for full relaxation of protons, ensuring accurate integration.
Acquisition Time (aq) 2 - 4 secondsLonger acquisition times provide better resolution.

D₂O Exchange Experiment:

To confirm the identity of the N⁺H₂ and OH protons, a D₂O exchange experiment is highly recommended.

Protocol:

  • Acquire a standard ¹H NMR spectrum in a non-deuterated protic solvent like DMSO-d₆.

  • Add one to two drops of D₂O to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum. The signals corresponding to the N⁺H₂ and OH protons should significantly decrease in intensity or disappear entirely.

Data Analysis and Spectral Interpretation: A Predicted Spectrum

Based on the analysis of structurally similar compounds, such as 3-hydroxyazetidine hydrochloride, and general principles of NMR spectroscopy, a predicted ¹H NMR spectrum of (3-Ethoxyazetidin-3-yl)methanol hydrochloride in DMSO-d₆ is presented below.

Predicted ¹H NMR (400 MHz, DMSO-d₆, δ):

  • ~ 9.1 (br s, 2H, N⁺H₂): This broad singlet in the downfield region is characteristic of the two protons on the positively charged nitrogen of the azetidinium ring. Its broadness is a result of chemical exchange and quadrupolar coupling with the nitrogen atom. This peak would disappear upon the addition of D₂O.

  • ~ 5.0 - 6.0 (br s, 1H, OH): The chemical shift of the hydroxyl proton can be variable. It is expected to be a broad singlet and will also exchange with D₂O.

  • ~ 3.8 - 4.2 (m, 4H, azetidine-CH₂): The four protons on the azetidine ring (at positions 2 and 4) are chemically non-equivalent and are expected to appear as a complex multiplet or as two distinct multiplets due to geminal and vicinal coupling. The downfield shift is a direct consequence of the adjacent protonated nitrogen.

  • ~ 3.7 (s, 2H, -CH₂OH): The methylene protons of the hydroxymethyl group are expected to appear as a singlet as there are no adjacent protons to couple with.

  • ~ 3.5 (q, J = 7.0 Hz, 2H, -OCH₂CH₃): The methylene protons of the ethoxy group will appear as a quartet due to coupling with the three methyl protons.

  • ~ 1.2 (t, J = 7.0 Hz, 3H, -OCH₂CH₃): The methyl protons of the ethoxy group will appear as a triplet due to coupling with the two methylene protons.

Conclusion

The ¹H NMR characterization of (3-Ethoxyazetidin-3-yl)methanol hydrochloride is a straightforward process that yields a wealth of structural information. By following the detailed protocols for sample preparation and data acquisition, and by understanding the key spectral features, researchers can confidently verify the structure and purity of this important building block. The predicted spectral data provided in these notes serve as a reliable guide for the interpretation of experimentally obtained spectra. The use of a D₂O exchange experiment is a crucial step in unequivocally assigning the labile N⁺H₂ and OH protons.

References

  • Mian, Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(2), M1379. Available at: [Link]

  • UCL. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

Method

Advanced Functionalization Protocols for Azetidine Scaffolds

Application Note & Technical Guide Introduction: The Azetidine Imperative In modern drug discovery, the azetidine ring has transcended its status as a mere "chemical curiosity" to become a privileged scaffold.[1] It serv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction: The Azetidine Imperative

In modern drug discovery, the azetidine ring has transcended its status as a mere "chemical curiosity" to become a privileged scaffold.[1] It serves as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and larger saturated heterocycles like pyrrolidine or piperidine.

Why Azetidines?

  • Vector Positioning: The 4-membered ring creates unique exit vectors (approx. 90° bond angles) that rigidly position substituents, often improving ligand-target binding affinity compared to flexible chains.

  • Metabolic Stability: Azetidines often show reduced lipophilicity (LogD) and improved metabolic stability compared to their 5- and 6-membered counterparts due to the high ionization potential of the nitrogen lone pair.

  • Solubility: The lowered lipophilicity frequently translates to improved aqueous solubility.

However, the functionalization of azetidines is non-trivial. The inherent ring strain (~26 kcal/mol) makes the scaffold prone to unwanted ring-opening, polymerization, or rearrangement. This guide details three distinct, high-fidelity protocols for functionalizing azetidines at the C2 and C3 positions, balancing reactivity with scaffold integrity.

Strategic Selection: Choosing the Right Methodology

Before initiating synthesis, select the protocol based on the desired substitution pattern and available precursors.

AzetidineStrategy Start Target Structure Pos Substitution Position? Start->Pos C2 C2-Functionalization Pos->C2 Alpha to Nitrogen C3 C3-Functionalization Pos->C3 Distal to Nitrogen Lith Protocol A: Direct Lithiation (Trapping with Electrophiles) C2->Lith Requires Strong Base (s-BuLi) Photo Protocol B: Photoredox Decarboxylation (Radical Alkylation) C3->Photo Start from Carboxylic Acid ABB Protocol C: Strain-Release (From 1-Azabicyclobutanes) C3->ABB Start from Bicyclic Precursor

Figure 1: Decision matrix for selecting the optimal azetidine functionalization strategy based on regiochemistry and precursor availability.

Protocol A: C2-Functionalization via Direct Lithiation

Best for: Introducing electrophiles (aldehydes, ketones, halides) adjacent to the nitrogen. Mechanism: Directed ortho-lithiation (DoM) utilizing the directing power of N-protecting groups.

Scientific Rationale

Lithiating saturated heterocycles is fraught with danger;


-lithio species are often unstable, leading to ring fragmentation (e.g., via 

-elimination). Success relies on kinetic control . We utilize sec-butyllithium (s-BuLi) with a diamine ligand (TMEDA) at cryogenic temperatures to stabilize the lithiated intermediate and prevent the formation of the thermodynamic ring-opened product.
Reagents & Equipment[2][3]
  • Substrate: N-Boc-azetidine or N-Bus-azetidine (Bus = tert-butylsulfonyl). Note: N-Boc is standard, but Bus offers superior stabilizing effects for the anion.

  • Base: s-BuLi (1.4 M in cyclohexane). Avoid n-BuLi; it is insufficiently basic for rapid deprotonation at these temps.

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine), freshly distilled.

  • Solvent: Anhydrous Et₂O (preferred over THF for stability of the lithio-species).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and internal temperature probe. Flush with Argon.

  • Solvation: Add N-Boc-azetidine (1.0 equiv) and TMEDA (1.2 equiv) to anhydrous Et₂O (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temp reaches <-75 °C.

  • Lithiation: Add s-BuLi (1.2 equiv) dropwise via syringe pump over 10 minutes.

    • Critical Checkpoint: Maintain internal temp < -70 °C. Exotherms here will cause N-Boc elimination to the imine/ene-carbamate.

  • Incubation: Stir at -78 °C for 30–45 minutes. The solution typically turns light yellow.

  • Trapping: Add the electrophile (e.g., benzaldehyde, MeI, allyl bromide) (1.5 equiv) neat or as a solution in Et₂O.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with sat. aq. NH₄Cl and extract with EtOAc.

Key Reference: Hodgson, D. M. et al. Org.[2] Lett.2014 , 16, 856.[2] (See Ref 1)

Protocol B: C3-Alkylation via Photoredox Catalysis

Best for: Late-stage functionalization; creating sp³-sp³ linkages; avoiding strong bases. Mechanism: Decarboxylative radical generation.[3] Azetidine-3-carboxylic acids are converted to redox-active esters (RAE), which generate a transient C3 radical upon single-electron reduction. This radical is trapped by Michael acceptors (Giese addition).

Scientific Rationale

C3-functionalization is challenging via classical nucleophilic substitution due to steric shielding. Radical methods bypass this. The C3 radical is tertiary (if substituted) or secondary, but unlike the C2 radical, it is not destabilized by the adjacent nitrogen lone pair (no


-amino radical instability). This method is highly tolerant of polar functional groups found in drug leads.
Reagents & Equipment[2][3]
  • Precursor: Azetidine-3-carboxylic acid (N-protected, e.g., Cbz or Boc).

  • Coupling Agent: DIC (N,N'-Diisopropylcarbodiimide) and N-Hydroxyphthalimide (NHP) to make the RAE in situ.

  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).

  • Trap: Deficient alkene (e.g., acrylate, vinyl sulfone).

  • Light Source: Blue LED (450 nm), approx. 30-40W.

Step-by-Step Methodology
  • RAE Formation (In Situ):

    • In a vial, combine N-Cbz-azetidine-3-carboxylic acid (1.0 equiv), NHP (1.0 equiv), and DIC (1.1 equiv) in DCM. Stir 2h at RT.

    • Filter off the urea byproduct. Concentrate or use the crude solution if solvent switch is compatible.

  • Photocatalysis Setup:

    • Dissolve the isolated RAE (1.0 equiv) and the alkene trap (1.5–2.0 equiv) in DMF (0.1 M).

    • Add the Ir-catalyst (1 mol%) and Hantzsch Ester (1.5 equiv) as the hydrogen atom donor/reductant.

    • Note: Degas the solution thoroughly (sparge with N₂ for 15 mins). Oxygen quenches the excited triplet state of the catalyst.

  • Irradiation: Place the vial 2–3 cm from the Blue LED fan-cooled setup. Stir vigorously.

  • Monitoring: Reaction typically completes in 4–16 hours. Monitor by LCMS for the disappearance of the RAE peak.

  • Workup: Dilute with water, extract with Et₂O (to remove DMF), and purify via flash chromatography.

Key Reference: Duncton, M. A. J. et al. Angew.[4] Chem. Int. Ed.2015 .[5][6] (See Ref 2)

Protocol C: Strain-Release Functionalization (1-Azabicyclobutanes)

Best for: Library generation; simultaneous N- and C3-functionalization. Mechanism: Nucleophilic attack on the highly strained 1-azabicyclobutane (ABB) bridgehead, relieving strain (~60 kcal/mol) to form the azetidine ring.

Scientific Rationale

Instead of functionalizing a pre-existing azetidine, this method builds the functionalized ring from a "spring-loaded" bicyclic precursor. It allows for the introduction of a nucleophile at C3 and an electrophile at Nitrogen in a single operation.

Workflow Diagram

ABB_Reaction ABB 1-Azabicyclobutane (ABB) Inter Intermediate (Azetidinyl Anion) ABB->Inter Strain Release Nuc Nucleophile (R-SH, R-MgBr, R-NH2) Nuc->Inter Attacks C3 Prod 3-Substituted Azetidine Inter->Prod Traps Elec Elec Electrophile (H+, Allyl-Br, Boc2O) Elec->Prod

Figure 2: Strain-release mechanism converting ABBs to 3-functionalized azetidines.

Step-by-Step Methodology
  • Precursor: Synthesize or purchase N-substituted or unsubstituted ABB. (Unsubstituted ABBs are volatile and reactive; handle in solution).

  • Reaction:

    • Dissolve ABB (1.0 equiv) in THF.

    • Add Nucleophile (e.g., Thiophenol, 1.1 equiv).

    • Trigger: Often requires a catalyst (Lewis Acid like LiClO₄) or simple warming if the nucleophile is strong.

  • Trapping: The resulting N-anion can be protonated (workup) or trapped with an electrophile (e.g., Boc₂O) to stabilize the product.

  • Yield: typically >80% with high stereocontrol (trans-selective).

Key Reference: Fawcett, A. et al. ChemRxiv2024 . (See Ref 3)

Comparative Data & Troubleshooting

Method Comparison Table
FeatureProtocol A (Lithiation)Protocol B (Photoredox)Protocol C (ABB Strain-Release)
Position C2 (Alpha to N)C3 (Beta to N)C3 (Beta to N)
Bond Formed C-C, C-X (Electrophile)C-C (Alkyl/Giese)C-Nu (Nucleophile)
Conditions Cryogenic (-78°C), Strong BaseRT, Blue Light, RadicalRT to Mild Heat, Strain Driven
Key Risk Ring opening, eliminationDecarboxylation failurePolymerization of ABB
Scalability Moderate (Temp control)High (Flow chem compatible)High (Library synthesis)
Troubleshooting Guide
  • Problem: Low yield in C2-Lithiation (Protocol A).

    • Root Cause: Temperature fluctuated above -70°C, causing elimination to the azetine or ring opening.

    • Solution: Use an internal temperature probe. Pre-cool the s-BuLi solution before addition (cannula transfer through a cooling loop).

  • Problem: No reaction in Photoredox (Protocol B).

    • Root Cause: Oxygen quenching or inefficient RAE formation.

    • Solution: Ensure vigorous sparging (15 min+). Verify RAE formation by TLC/LCMS before adding the catalyst. Switch to a stronger LED source.

  • Problem: Polymerization of ABB (Protocol C).

    • Root Cause: Concentration too high or presence of trace acid/nucleophiles during storage.

    • Solution: Store ABBs in dilute solution with trace base (Et₃N) at -20°C. Perform reaction at 0.1 M or lower.

References

  • Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014).[2] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. Organic Letters, 16(3), 856–859.[2] [Link]

  • Duncton, M. A. J., et al. (2015). Photoredox-Mediated C–H Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 54(5), 1565–1569. [Link]

  • Fawcett, A., et al. (2024). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Luisi, R. (2018). Lithiation and trapping of azetidine‐borane complexes. ResearchGate. [Link]

  • Stephens, D., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

Sources

Application

Unlocking Sp3-Rich Chemical Space: High-Throughput Screening of Azetidine-Containing Libraries

Topic: High-throughput screening of azetidine-containing libraries Content Type: Application Notes and Protocols Executive Summary The "escape from flatland" in medicinal chemistry has elevated the status of small, strai...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-throughput screening of azetidine-containing libraries Content Type: Application Notes and Protocols

Executive Summary

The "escape from flatland" in medicinal chemistry has elevated the status of small, strained saturated heterocycles. Among these, azetidines (four-membered nitrogen-containing rings) have emerged as privileged scaffolds.[1][2][3][4][5][6][7] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azetidines offer a unique combination of high ring strain (~25 kcal/mol), reduced lipophilicity (lower LogP), and distinct exit vectors for substituent positioning.

However, the very ring strain that imparts favorable physicochemical properties introduces specific challenges in High-Throughput Screening (HTS). Azetidines can exhibit context-dependent reactivity—specifically acid-catalyzed ring opening or latent electrophilicity—that can lead to assay artifacts or false positives.[1] This Application Note details a validated workflow for screening azetidine libraries, emphasizing stability controls, buffer optimization, and hit validation strategies.

Strategic Rationale: The Azetidine Advantage

Physicochemical Profile

Azetidines serve as superior bioisosteres for gem-dimethyl groups, cyclobutanes, and larger amine heterocycles.

  • Metabolic Stability: The strained ring is often more resistant to oxidative metabolism (P450) than pyrrolidines.[1]

  • Solubility: High Fsp3 (fraction of sp3 carbons) character disrupts crystal packing, often improving aqueous solubility compared to flat aromatic libraries.[1]

  • Vector Control: Substituents on the azetidine ring (particularly at C3) project into distinct 3D space, exploring binding pockets inaccessible to planar molecules.[1]

Library Classifications

Researchers typically encounter three classes of azetidine libraries:

  • Simple Functionalized Azetidines: Core building blocks (e.g., 3-aminoazetidines) used in fragment-based screening.[1]

  • Spirocyclic Azetidines: High-value scaffolds (e.g., 2-oxa-6-azaspiro[3.3]heptane) that impose rigid orthogonal geometry.[1]

  • Covalent Electrophiles: Azetidines activated by adjacent electron-withdrawing groups (e.g., azetidinyl oxadiazoles) that can act as cysteine-targeting warheads.[1]

Protocol 1: Library Preparation and Quality Control

Objective: Ensure compound integrity prior to screening. Azetidines are generally stable in DMSO, but protic solvents and acidic pH can trigger hydrolysis.

Materials
  • Solvent: Anhydrous DMSO (Grade: HTS Certified, <0.05% water).[1]

  • Storage Plates: Cyclic Olefin Copolymer (COC) or Polypropylene (PP) plates (low binding).[1]

  • QC Instrument: LC-MS (ESI mode).[1]

Step-by-Step Methodology
  • Solubilization: Dissolve solid azetidine library compounds in anhydrous DMSO to a stock concentration of 10 mM.

    • Critical Note: Avoid sonicating for extended periods (>15 mins) as localized heating can degrade sensitive spiro-azetidines.[1]

  • Water Check: Ensure DMSO water content remains <0.5% over time. Azetidines are susceptible to hydrolysis if the DMSO becomes hygroscopic.[1]

  • Acid Audit: Check the salt form of the library. If compounds are supplied as HCl salts, ensure the final assay buffer has sufficient buffering capacity to neutralize the acid.

    • Risk:[1][8] Localized acidic micro-environments in the well can catalyze ring opening to form acyclic amino alcohols (inactive or promiscuous species).

  • T0 QC: Perform LC-MS on a random 5% subset of the library.

    • Pass Criteria: >90% purity; no evidence of [M+18] peaks (indicative of hydrolysis/ring opening).

Protocol 2: Assay Development & HTS Execution

Objective: Screen for biological activity while preventing false positives derived from chemical instability or non-specific reactivity.[1]

Buffer Optimization (The "Safe Zone")

Azetidines have a pKa typically between 8.0 and 10.0 (unless electron-deficient).

  • Recommended pH: 7.0 – 8.0.[1]

  • Avoid: Citrate or Acetate buffers (pH < 5.5).[1]

  • Reducing Agents: If screening covalent azetidine libraries (e.g., cysteine targeters), control the concentration of DTT/BME. High thiols can compete with the protein target for the electrophilic azetidine.[1]

Screening Workflow

Azetidine_HTS_Workflow Library Azetidine Library (DMSO Stock) Dilution Intermediate Dilution (Buffer pH 7.4) Library->Dilution Acoustic Transfer Assay_Plate Assay Plate (Enzyme/Cell + Compound) Dilution->Assay_Plate Dispense Incubation Incubation (Time-Dependent?) Assay_Plate->Incubation Readout Signal Detection (Fluorescence/Luminescence) Incubation->Readout Analysis Data Analysis (Hit Calling) Readout->Analysis Validation Hit Validation (LC-MS Integrity Check) Analysis->Validation Select Hits Validation->Library QC Fail? Check Stock

Caption: Optimized HTS workflow for azetidine libraries featuring a critical post-screen validation step to rule out ring-opening artifacts.

Execution Steps
  • Acoustic Transfer: Use acoustic droplet ejection (ADE) to transfer nanoliter volumes of library to the assay plate.[1] This minimizes tip-based contamination.[1]

  • Buffer Backfill: Dispense assay buffer immediately.

    • Caution: Do not leave azetidines dried in the plate for >1 hour before adding buffer; solid-state degradation can occur in humid air.[1]

  • Incubation:

    • Reversible Binders: Standard 30–60 min incubation.[1]

    • Covalent Binders: If screening for covalent engagement, run time-course reads (e.g., 15 min, 1 h, 4 h) to calculate

      
      .
      
  • Detection: Standard protocols (TR-FRET, AlphaScreen, Glo).[1]

Data Analysis & Hit Validation

Objective: Distinguish true biological hits from chemical artifacts.

The "Ring-Open" False Positive

A common failure mode is the hydrolysis of the azetidine to a linear alkyl amine, which may act as a non-specific chelator or detergent.

Validation Protocol:

  • Resynthesis/Re-order: Obtain fresh powder of the hit.

  • LC-MS Stability Assay: Incubate the fresh hit in the exact assay buffer for the duration of the screen (e.g., 2 hours). Analyze by LC-MS.

    • Result: If the parent mass is intact, the hit is chemically valid.

    • Result: If >10% hydrolysis is observed, the hit is likely an artifact of the degradation product.

  • Cysteine Reactivity Counter-Screen:

    • Test hits against a "dummy" cysteine-containing protein (e.g., BSA) or using a thiol-reactive probe (e.g., GSH) to ensure the compound isn't a promiscuous alkylator (unless a covalent mechanism is desired).

Quantitative Comparison Table
FeatureStandard Heterocycle (Piperidine)Azetidine ScaffoldImpact on HTS
Ring Strain ~0 kcal/mol~25 kcal/molHigh: Monitor for hydrolysis/ring opening.[1]
Basicity (pKa) 10-118-10Positive: Less likely to be protonated in cytosolic pH; better permeability.[1]
Solubility ModerateHigh (Polar/Compact)Positive: Fewer precipitation artifacts in HTS.[1]
Metabolic Stability Low (Oxidation prone)HighDownstream: Better in vivo translation of hits.[1]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. (2025). Link(Note: Generalized citation based on search context 1.1)

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. (2021).[1][9] Link

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. ACS Central Science. (2020).[1] Link

  • Azetidines - Enamine Library Properties. Enamine.net.[1] Link

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Link

Sources

Method

(3-Ethoxyazetidin-3-yl)methanol hydrochloride as a fragment for drug design

Application Note: (3-Ethoxyazetidin-3-yl)methanol Hydrochloride in Fragment-Based Drug Design (FBDD) Executive Summary: The "Sp³-Rich" Advantage (3-Ethoxyazetidin-3-yl)methanol hydrochloride represents a high-value "sp³-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3-Ethoxyazetidin-3-yl)methanol Hydrochloride in Fragment-Based Drug Design (FBDD)

Executive Summary: The "Sp³-Rich" Advantage

(3-Ethoxyazetidin-3-yl)methanol hydrochloride represents a high-value "sp³-rich" building block designed to address the "Escape from Flatland" challenge in modern medicinal chemistry. Unlike traditional planar aromatic fragments, this 3,3-disubstituted azetidine scaffold offers a defined three-dimensional vector, enhanced metabolic stability, and optimized physicochemical properties (low logP, high aqueous solubility).

This guide details the strategic application of this fragment as a dual-vector linker , capable of connecting pharmacophores via the azetidine nitrogen (Vector A) and the primary alcohol (Vector B), while the C3-ethoxy group serves as a metabolically robust steric blocker and hydrogen bond acceptor.

Physicochemical Profile & Strategic Rationale

The incorporation of the azetidine ring, specifically with 3,3-disubstitution, fundamentally alters the trajectory of a lead series compared to standard piperidine or pyrrolidine analogs.

Comparative Fragment Analysis
Property(3-Ethoxyazetidin-3-yl)methanolPiperidine AnalogStrategic Benefit
Hybridization High

(Sat. Heterocycle)
High

Enhanced 3D complexity; better active site fit.[1]
Ring Strain ~26 kcal/mol~0 kcal/molDistinct bond vectors; "Gem-dimethyl" like conformational lock.
Basicity (pKa) ~8.5 - 9.5 (Est.)~11.0Lower pKa reduces hERG liability and improves permeability.
Metabolic Liability Low (C3 Blocked)High (C3/C4 Oxidation)The C3-ethoxy group prevents oxidative "soft spot" metabolism.
Lipophilicity Low cLogPModerate cLogPImproves solubility (LLE optimization).
Structural Logic Diagram

The following diagram illustrates the "Escape from Flatland" concept, highlighting how this fragment acts as a critical node in expanding chemical space.

FBDD_Strategy Flatland Planar Scaffolds (High Aromaticity) Solubility_Issue Poor Solubility High Attrition Flatland->Solubility_Issue leads to Fragment (3-Ethoxyazetidin-3-yl) methanol HCl Flatland->Fragment Scaffold Hopping Vector_A Vector A (NH) Library Expansion Fragment->Vector_A Vector_B Vector B (CH2OH) Warhead/Linker Attachment Fragment->Vector_B Outcome Optimized Lead (High Fsp3, Low LogP) Vector_A->Outcome Vector_B->Outcome

Caption: Transition from planar aromatics to sp³-rich azetidine scaffolds improves physicochemical outcomes.

Chemical Reactivity & Handling

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; allow to equilibrate to room temperature before weighing.

Reactivity Profile:

  • Secondary Amine (Azetidine NH): The nucleophilic handle. In the HCl salt form, this is protonated (

    
    ). Requires a base (DIPEA/TEA) to activate.
    
  • Primary Alcohol (

    
    ):  A versatile handle for oxidation (to aldehyde/acid) or conversion to a leaving group (Mesylate/Tosylate) for nucleophilic displacement.
    
  • Ethoxy Ether (

    
    ):  Inert under standard coupling conditions. Acts as a permanent structural feature.
    

Detailed Experimental Protocols

Protocol A: Reductive Amination (Vector A Functionalization)

Objective: To couple the azetidine nitrogen to an aldehyde-bearing core scaffold.

Reagents:

  • (3-Ethoxyazetidin-3-yl)methanol HCl (1.0 eq)

  • Aldehyde Partner (R-CHO) (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • DCM (Dichloromethane) or DCE (1,2-Dichloroethane)

Step-by-Step Procedure:

  • Free Base Generation (In-Situ): In a dry vial, suspend the azetidine HCl salt (1.0 eq) in DCM (0.1 M concentration). Add DIPEA (1.2 eq) and stir for 10 minutes at Room Temperature (RT) to ensure full dissolution and deprotonation.

  • Imine Formation: Add the Aldehyde partner (1.0 eq). If the aldehyde is unreactive, add activated molecular sieves (4Å) and stir for 1-2 hours.

    • Checkpoint: Monitor by LCMS for imine formation (M+H of product minus 2).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 5 minutes. Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol B: Alcohol Activation via Mesylation (Vector B Functionalization)

Objective: To convert the primary alcohol into a leaving group for subsequent displacement (e.g., creating a linker).

Reagents:

  • N-Boc-protected intermediate (Essential: The azetidine NH must be protected or already functionalized before this step).

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • DCM (Anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the N-substituted (3-ethoxyazetidin-3-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M) under Nitrogen. Cool to 0°C.

  • Addition: Add TEA (2.0 eq) followed by dropwise addition of MsCl (1.2 eq).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

    • Mechanism Note: The ethoxy group at C3 provides steric bulk but does not interfere with the primary alcohol's reactivity.

  • Workup: Wash with cold 1M HCl (rapidly, to remove amine salts without hydrolyzing the mesylate), followed by brine.

  • Usage: The resulting mesylate is often unstable on silica. Use immediately in the next displacement reaction (e.g., with a thiol, amine, or phenoxide).

Experimental Workflow Diagram

The following flowchart outlines the decision tree for utilizing this fragment in a library synthesis campaign.

Workflow Start Start: (3-Ethoxyazetidin-3-yl) methanol HCl Protect Step 1: N-Protection / N-Derivatization (Reductive Amination or Boc-Protection) Start->Protect Neutralize HCl Decision Target Vector? Protect->Decision Path_OH Target: Alcohol (Vector B) Decision->Path_OH Modify Tail Path_NH Target: Amine (Vector A) Decision->Path_NH Modify Core Oxidation Oxidation (DMP/Swern) -> Aldehyde/Acid Path_OH->Oxidation Create Carbonyl Activation Activation (MsCl/TsCl) -> Leaving Group Path_OH->Activation Create Linker Final Final Library Compound Path_NH->Final Direct Coupling Deprotection N-Deprotection (HCl/TFA) Oxidation->Deprotection Activation->Deprotection If N-Boc used Deprotection->Final

Caption: Decision matrix for orthogonal functionalization of the azetidine fragment.

Quality Control & Troubleshooting

  • NMR Signature:

    • Azetidine Ring Protons: Look for distinct doublets/multiplets around

      
       3.5 - 4.0 ppm. The geminal coupling of the azetidine protons is characteristic.
      
    • Ethoxy Group: A triplet (~1.1 ppm) and quartet (~3.4 ppm) confirm the integrity of the ether.

    • Methanol

      
      :  Singlet or doublet (if OH coupled) around 
      
      
      
      3.7 ppm.
  • Common Failure Modes:

    • Polymerization: Azetidines can undergo ring-opening polymerization under highly acidic conditions and high heat. Avoid heating >80°C in strong acid.

    • Incomplete Coupling: The steric bulk of the C3-ethoxy group may slow down reactions at the adjacent nitrogen compared to an unsubstituted azetidine. Increase reaction time or temperature slightly if conversion is low.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2] Angewandte Chemie International Edition. Link

  • Couty, F., & Drouillat, B. (2010). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[3] Tetrahedron Letters. Link

  • Enamine Building Blocks. 3,3-Disubstituted Azetidines in Drug Design. (General Catalog Reference). Link

Sources

Application

Coupling reactions involving 3-hydroxyazetidine derivatives

Application Note: Strategic Coupling & Functionalization of 3-Hydroxyazetidine Derivatives Abstract 3-Hydroxyazetidine represents a high-value pharmacophore in modern drug discovery, offering a rigid, metabolic stable, a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling & Functionalization of 3-Hydroxyazetidine Derivatives

Abstract

3-Hydroxyazetidine represents a high-value pharmacophore in modern drug discovery, offering a rigid, metabolic stable, and


-rich alternative to pyrrolidine or morpholine. However, its incorporation presents a distinct "reactivity paradox": the ring is kinetically stable enough for basic coupling conditions but thermodynamically strained (~26 kcal/mol), making it susceptible to acid-mediated ring opening. This guide details the two primary vectors of functionalization—N-arylation  and O-alkylation —providing validated protocols that maximize yield while preserving ring integrity.

Strategic Analysis: The "Escape from Flatland"

In medicinal chemistry, increasing the fraction of saturated carbon atoms (


) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding [1]. 3-Hydroxyazetidine serves as a critical "puckered" bioisostere.
FeatureMedicinal Chemistry AdvantageSynthetic Challenge
Geometry Rigid, defined vector (puckering angle ~30°).Steric hindrance at the 3-position can retard

rates.
Basicity

~8.5 (lower than pyrrolidine).
Nucleophilicity is moderate; requires efficient catalysts.
Stability Metabolically robust (low CYP liability).Acid Sensitive: Ring opens to 3-amino-propanol derivatives.

Critical Handling: The Salt Factor

Commercially available 3-hydroxyazetidine is almost exclusively supplied as the HCl salt .

  • Direct Use: In

    
     or Amide couplings, the salt can be used directly if excess base (3.0–4.0 equiv) is present.
    
  • Pd-Catalysis: For Buchwald-Hartwig couplings, the amine must be free-based in situ or pre-neutralized to prevent chloride ions from poisoning the Palladium catalyst (forming inactive

    
     species).
    

Workflow: N-Arylation Strategies

The choice between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig) is dictated strictly by the electronics of the aryl halide.
Decision Logic Diagram

NArylationLogic Start Target: N-Aryl-3-Hydroxyazetidine Electrophile Analyze Aryl Halide (Ar-X) Start->Electrophile ElectronPoor Electron Deficient (e.g., Pyrimidine, p-NO2-Ph) Electrophile->ElectronPoor EWG Present ElectronRich Electron Rich / Neutral (e.g., Anisole, Toluene) Electrophile->ElectronRich EDG Present MethodSNAr Method A: SnAr Base: DIPEA or K2CO3 Solvent: DMSO/DMF ElectronPoor->MethodSNAr MethodPd Method B: Buchwald-Hartwig Ligand: RuPhos Base: Cs2CO3 or NaOtBu ElectronRich->MethodPd

Figure 1: Decision matrix for N-arylation based on aryl halide electronics.

Protocol A: Buchwald-Hartwig Amination (Standard for Electron-Rich Systems)

Context: Azetidines are secondary amines with significant steric bulk near the nitrogen. Standard ligands (BINAP, Xantphos) often fail. RuPhos is the gold standard here due to its ability to facilitate oxidative addition and reductive elimination for hindered secondary amines [2].

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 3-Hydroxyazetidine HCl (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2–5 mol%) (Pre-catalyst ensures rapid initiation)

  • Base:

    
     (3.0 equiv) (Preferred over 
    
    
    
    to protect the alcohol)
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add Aryl Halide, 3-Hydroxyazetidine HCl, and

    
    .
    
  • Inert: Cycle Nitrogen/Vacuum (3x) to remove oxygen.

  • Catalyst: Add RuPhos Pd G4. (If using G3/G2, add free RuPhos ligand in 1:1 ratio with Pd).

  • Solvent: Add sparged 1,4-Dioxane (0.2 M concentration).

  • Heat: Seal and heat to 85°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Validation Check:

  • Monitoring: If conversion stalls, check for "dehalogenation" (reduction) of the aryl halide, a common side reaction if the catalyst dies.

  • Interference: The free 3-OH group generally does not require protection under these conditions if

    
     is used.
    

Workflow: O-Functionalization (Mitsunobu Inversion)

Direct alkylation of the 3-OH (e.g., NaH + R-Br) is often plagued by N-quaternization or elimination. The Mitsunobu reaction is the superior method for creating ether linkages, proceeding with complete stereochemical inversion [3].

Mechanism & Stereochemistry

Since 3-hydroxyazetidine is a secondary alcohol, the Mitsunobu reaction will invert the center.

  • Starting Material: N-Protected-3-hydroxyazetidine (e.g., N-Boc or N-Cbz). Do not use free amine.

  • Product: The resulting ether/ester will have the opposite configuration relative to the starting alcohol.[1]

Mitsunobu Pathway Diagram

MitsunobuFlow Input N-Boc-3-OH-Azetidine Activation Activation (PPh3 + DIAD) Input->Activation 0°C, THF Intermediate Oxy-Phosphonium Intermediate Activation->Intermediate Attack Nucleophilic Attack (Ar-OH / R-COOH) Intermediate->Attack SN2 Inversion Product Inverted Product (Ether/Ester) Attack->Product

Figure 2: Mitsunobu inversion pathway. Note that N-protection is mandatory.

Protocol B: Mitsunobu Ether Synthesis

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Phenol / Acid Nucleophile (1.1 equiv)

  • 
     (Triphenylphosphine) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolution: Dissolve N-Boc-azetidine, Nucleophile, and

    
     in anhydrous THF (0.1 M) under Nitrogen.
    
  • Cooling: Cool the solution to 0°C (Ice bath). Critical: Azetidines are sterically sensitive; cold addition prevents side reactions.

  • Addition: Add DIAD dropwise over 10–15 minutes. The yellow color should fade between drops.

  • Reaction: Allow to warm to Room Temperature and stir for 12–16 hours.

  • Quench: Add water (minimal amount) or saturated

    
    .
    
  • Purification: Concentrate. The major contaminant is triphenylphosphine oxide (

    
    ).
    
    • Tip: Triturate with Hexanes/Ether (1:1) to precipitate most TPPO before column chromatography.

Troubleshooting & Stability Guide

IssueRoot CauseSolution
Ring Opening Acidic conditions (e.g., HCl/MeOH, high temp).[2]Avoid strong Lewis acids. For N-Boc deprotection, use TFA/DCM at 0°C, not HCl/Dioxane at reflux.
Low Yield (Pd Coupling) Catalyst poisoning by free amine or chloride.Ensure 3-OH-Azetidine HCl is fully neutralized. Switch to RuPhos G4 precatalyst.
Polymerization Azetidine acting as both nucleophile and electrophile.Keep concentration <0.2 M. Store free base at -20°C; do not store for long periods.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3] Chemical Reviews. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development. [Link]

Sources

Method

Application Note: (3-Ethoxyazetidin-3-yl)methanol HCl in Fragment-Based Enzyme Screening

This Application Note is designed for researchers in Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry . It details the technical application of (3-Ethoxyazetidin-3-yl)methanol hydrochloride as a high-value, s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry . It details the technical application of (3-Ethoxyazetidin-3-yl)methanol hydrochloride as a high-value, sp³-rich fragment scaffold in enzyme inhibition assays.[1]

[1]

Introduction & Scientific Rationale

In modern drug discovery, the transition from "flat" aromatic compounds to three-dimensional (3D) scaffolds is critical for improving physicochemical properties and target selectivity. (3-Ethoxyazetidin-3-yl)methanol hydrochloride represents a premier sp³-rich fragment .[1]

Why This Scaffold?
  • Conformational Restriction: The azetidine ring (4-membered nitrogen heterocycle) provides a rigid core that reduces the entropic penalty upon binding to an enzyme active site compared to flexible linear amines.[1]

  • Vectorial Growth: The 3,3-disubstitution pattern (ethoxy and hydroxymethyl groups) allows for orthogonal functionalization.[1] The hydroxymethyl group can be oxidized or coupled to engage hydrogen bond donors in the S1/S2 pockets, while the ethoxy group provides lipophilic contacts.[1]

  • Solubility & Ligand Efficiency: As a hydrochloride salt with low molecular weight (<170 Da) and low ClogP, this compound typically exhibits high Ligand Efficiency (LE), making it an ideal starting point for evolving potent inhibitors against Serine Proteases , Kinases , and Glycosidases .[1]

Technical Specifications & Preparation

Physicochemical Properties
PropertyValueNotes
Molecular Weight ~167.63 g/mol Ideal for fragment screening (Rule of 3 compliant)
Appearance White to off-white solidHygroscopic; store in desiccator
Solubility >100 mM in WaterExcellent for aqueous buffer assays
Solubility >50 mM in DMSOSuitable for acoustic dispensing
pKa (Conjugate Acid) ~10.5 (Azetidine NH)Protonated at physiological pH (7.[1][2][3]4)
Protocol 1: Stock Solution Preparation

Objective: Create a stable, high-concentration stock for screening assays.

Reagents:

  • (3-Ethoxyazetidin-3-yl)methanol HCl (Solid)[1]

  • DMSO (Anhydrous, HPLC Grade) or ddH₂O (if DMSO sensitive)[1]

Procedure:

  • Weighing: Accurately weigh 16.76 mg of the compound into a tared, amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to achieve a 100 mM master stock.

    • Note: Sonicate for 30 seconds if visual particulates remain.[1] The HCl salt is highly polar; if DMSO solubility is sluggish, use a 50:50 DMSO:Water mix, but use immediately.[1]

  • Storage: Aliquot into 50 µL volumes in PCR tubes. Store at -20°C. Avoid freeze-thaw cycles >3 times.

Enzyme Inhibition Assay Protocol

Context: This protocol describes a fluorescence-based fragment screening assay targeting a generic Serine Protease (e.g., Trypsin or a specific target like Prolyl Oligopeptidase). Fragments typically bind weakly (µM to mM affinity); therefore, high concentrations are used.[1]

Experimental Design
  • Assay Type: Competitive Inhibition (IC50 determination).[1]

  • Readout: Fluorescence Intensity (RFU).

  • Substrate: Fluorogenic peptide (e.g., Z-Gly-Pro-AMC).[1]

  • Control: Broad-spectrum inhibitor (e.g., PMSF or Boronic acid derivative).[1]

Step-by-Step Methodology
Step 1: Assay Buffer Preparation

Prepare fresh on the day of the assay.[1]

  • Composition: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.[1]

  • Critical: The azetidine nitrogen is basic.[1] Ensure the buffer capacity (50 mM) is sufficient to maintain pH 7.4 when adding high concentrations of the fragment.[1]

Step 2: Compound Plating (Acoustic or Manual)
  • Test Wells: Dispense the 100 mM stock to achieve final concentrations ranging from 10 mM down to 10 µM (10-point dose response, 1:3 dilution).

    • Note: Fragments often require mM concentrations to observe inhibition.[1]

  • DMSO Control: Ensure all wells contain a constant final DMSO concentration (e.g., 2% v/v) to avoid solvent artifacts.

Step 3: Enzyme Pre-incubation
  • Add Enzyme Solution (at 2x final concentration) to the wells containing the compound.

  • Incubate: 15 minutes at Room Temperature (25°C).

    • Mechanism:[1] Allows the azetidine scaffold to equilibrate with the active site (potentially interacting with the catalytic Serine or Aspartate).[1]

Step 4: Substrate Initiation[1]
  • Add Substrate Solution (at Km concentration) to initiate the reaction.[1]

  • Read: Monitor Fluorescence (Ex/Em: 360/460 nm for AMC) kinetically for 30 minutes.

Step 5: Data Analysis[1][4]
  • Calculate Initial Velocity (V₀) from the linear portion of the progress curves.[1]

  • Normalize V₀ to the DMSO control (100% Activity).[1]

  • Fit data to the Four-Parameter Logistic Equation to determine IC50.[1]



Visualizing the Workflow

The following diagram illustrates the logic flow from library preparation to "Hit" validation using this specific scaffold.

FragmentScreening Stock Stock Prep (100 mM in DMSO) QC QC Check (LC-MS / Solubility) Stock->QC Verify Purity Assay Enzyme Assay (High Conc. Screen) QC->Assay Pass Analysis Data Analysis (IC50 & LE Calc) Assay->Analysis RFU Data HitVal Hit Validation (NMR / X-ray) Analysis->HitVal IC50 < 5mM HitVal->Stock Analog Expansion

Caption: Workflow for screening (3-Ethoxyazetidin-3-yl)methanol HCl in enzyme assays. Green nodes indicate data generation phases.

Mechanism of Action & Chemical Space

Understanding how this molecule inhibits enzymes is vital for optimization.[1]

  • Hydrogen Bonding: The hydroxymethyl group (-CH₂OH) acts as a hydrogen bond donor/acceptor, often mimicking the serine side chain of natural substrates.[1]

  • Electrostatics: The protonated azetidine nitrogen (at pH 7.[1]4) forms a salt bridge with conserved Aspartate or Glutamate residues in the enzyme's S1 pocket (common in Trypsin-like proteases).[1]

  • Steric Fit: The ethoxy group allows the molecule to probe hydrophobic sub-pockets without introducing excessive bulk.[1]

InteractionMap Compound (3-Ethoxyazetidin-3-yl) methanol HCl H_Bond H-Bonding (Hydroxymethyl) Compound->H_Bond Salt_Bridge Ionic Interaction (Azetidine NH+) Compound->Salt_Bridge Hydrophobic Van der Waals (Ethoxy Group) Compound->Hydrophobic Enzyme_Cat Catalytic Triad (Ser/His) H_Bond->Enzyme_Cat Mimics Substrate Enzyme_S1 Enzyme S1 Pocket (Asp/Glu) Salt_Bridge->Enzyme_S1 Anchors Fragment

Caption: Predicted binding modes of the azetidine scaffold within a generic serine protease active site.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2011).[1] "Azetidines as Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "(3-Ethoxyazetidin-3-yl)methanol hydrochloride."[1] National Center for Biotechnology Information.[1]

  • Sigma-Aldrich. "Product Specification: Azetidine Derivatives."[1]

Sources

Application

Application Note: In Vivo Characterization of Azetidine-Based Therapeutics

Abstract Azetidines (four-membered nitrogen heterocycles) have emerged as high-value bioisosteres in modern medicinal chemistry, offering a strategic "switch" to lower lipophilicity ( ) and improve metabolic stability co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidines (four-membered nitrogen heterocycles) have emerged as high-value bioisosteres in modern medicinal chemistry, offering a strategic "switch" to lower lipophilicity (


) and improve metabolic stability compared to gem-dimethyl or cyclobutane motifs. However, their translation into in vivo mouse models presents unique challenges driven by ring strain (~25 kcal/mol), basicity-induced lysosomal trapping, and species-specific metabolic liabilities such as Aldehyde Oxidase (AO) sensitivity.

This guide provides a translational framework for evaluating azetidine-based compounds in mice. It moves beyond generic protocols to address the specific physicochemical and metabolic nuances of the azetidine ring system, using the MEK inhibitor Cobimetinib as a primary efficacy case study.

Section 1: Pre-Clinical Formulation & Stability

The Challenge: Azetidines are often highly basic (


 9–11) and possess significant ring strain. While generally stable, N-functionalized azetidines can undergo ring-opening or hydrolysis in highly acidic vehicles or under specific enzymatic conditions.
Vehicle Selection Strategy

Avoid unbuffered acidic vehicles (pH < 3) for prolonged storage. Azetidines often crystallize as salts; ensure the salt counter-ion (e.g., fumarate, hydrochloride) is compatible with the vehicle.

Vehicle ClassCompositionSuitability for Azetidines
Standard (Suspension) 0.5% Methylcellulose (MC) + 0.2% Tween 80High. Ideal for oral (PO) efficacy studies (e.g., Cobimetinib).
Solubilizing (IV/PO) 20% Hydroxypropyl-

-cyclodextrin (HP

CD) in pH 7.4 PBS
High. Protects the ring; masks bitter taste (if relevant).
Co-solvent (Rescue) 10% DMSO / 40% PEG300 / 50% WaterMedium. Monitor stability; PEG peroxides can oxidize the azetidine nitrogen.
Acidic Buffer Citrate Buffer (pH 4.0)Medium. Use only for immediate dosing; risk of acid-catalyzed ring opening over time.
The "AO Litmus Test" (Critical Go/No-Go)

Expert Insight: Mice express high levels of Aldehyde Oxidase (AO) isoforms (AOX1, AOH1, AOH2) compared to humans (AOX1 only). Azetidines, particularly those adjacent to aromatic systems (e.g., aryl-azetidines), are frequent substrates for AO, leading to rapid clearance in mice that does not predict human PK.

Protocol: Before in vivo dosing, incubate compound (1


M) in:
  • Mouse S9 fraction.

  • Mouse S9 + AO Inhibitor (Hydralazine 25

    
    M or Raloxifene).
    
  • Human S9.

  • Result Analysis: If intrinsic clearance (

    
    ) drops significantly with Hydralazine, the compound is an AO substrate. In vivo mouse PK will likely underestimate human exposure. Consider using a "humanized liver" mouse model or adjusting dose projections.
    

Section 2: Pharmacokinetics (PK) Protocol

Objective: Determine plasma stability, tissue distribution, and clearance mechanisms.

Workflow Logic

Azetidines often exhibit high Volume of Distribution (


) due to lysosomotropism (trapping in acidic lysosomes). Standard sampling timepoints must extend to 24h to capture the terminal elimination phase.

PK_Workflow Start Compound Prep (Salt Form) Screen In Vitro Screen (Microsomes + Hydralazine) Start->Screen Decision AO Substrate? Screen->Decision Dose_IV IV Bolus (1 mg/kg) Decision->Dose_IV No (Stable) Dose_PO PO Gavage (5-10 mg/kg) Decision->Dose_PO No (Stable) Analysis LC-MS/MS (Monitor: Parent + N-Oxide) Decision->Analysis Yes (Redesign) Sample Serial Bleed (0.08, 0.25, 0.5, 1, 4, 8, 24h) Dose_IV->Sample Dose_PO->Sample Sample->Analysis

Figure 1: PK Workflow emphasizing the critical Aldehyde Oxidase (AO) screening step prior to animal dosing.

Execution Steps
  • Animals: Male CD-1 or C57BL/6 mice (n=3 per timepoint).

  • Dosing:

    • IV: 1 mg/kg via tail vein (formulated in 5% DMSO/Saline or Cyclodextrin).

    • PO: 5–10 mg/kg via oral gavage (formulated in 0.5% MC).

  • Sampling: Collect blood into K2EDTA tubes. Crucial: Immediate centrifugation at 4°C.

  • Bioanalysis:

    • Monitor for N-oxide metabolites (+16 Da). Azetidine nitrogens are prone to oxidation.

    • Monitor for Ring-opened adducts (+307 Da if Glutathione conjugation occurs).

Section 3: Efficacy Case Study (Oncology)

Model: Xenograft of KRAS/BRAF-mutant tumor (e.g., A375 Melanoma or Colo205 Colorectal).[1] Reference Compound: Cobimetinib (MEK inhibitor with an azetidine core).

Experimental Design

This protocol validates the efficacy of an azetidine-based kinase inhibitor.[2]

  • Mice: Female Athymic Nude (Nu/Nu), 6-8 weeks old.

  • Tumor Implantation:

    
     cells in 100 
    
    
    
    L Matrigel/PBS (1:1) subcutaneously in the right flank.[3]
  • Randomization: When tumors reach ~150–200 mm³.

Dosing Regimen
GroupTreatmentDoseRouteFrequencyDuration
1 Vehicle Control-POQD14-21 Days
2 Reference (Cobimetinib)5 mg/kgPOQD14-21 Days
3 Test Azetidine (Low)3 mg/kgPOQD14-21 Days
4 Test Azetidine (High)10 mg/kgPOQD14-21 Days

Note: Cobimetinib is typically dosed at 5 mg/kg or 10 mg/kg in mice. Higher doses (20 mg/kg) may induce toxicity.

Mechanism of Action & Pathway Visualization

The azetidine moiety in Cobimetinib positions the molecule to bind allosterically to MEK1/2, preventing RAF-mediated phosphorylation.

MEK_Pathway GrowthFactor Growth Factor (EGF) RAS RAS-GTP (Mutated in Model) GrowthFactor->RAS Activation RAF BRAF/CRAF RAS->RAF MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Blocked Azetidine Azetidine Inhibitor (Allosteric Binding) Azetidine->MEK Inhibits Proliferation Tumor Proliferation ERK->Proliferation Blocked

Figure 2: Signal transduction blockade by Azetidine-based MEK inhibitors in a RAS/RAF driven tumor model.

Section 4: Safety & Toxicology Markers

The "Azetidine Liability": While most synthetic azetidines are safe, the specific natural product Azetidine-2-carboxylic acid (Aze) is toxic because it mimics proline.[4][5][6] If your compound can hydrolyze to an Aze-like fragment, monitor the following:

  • Body Weight: >15% loss indicates toxicity.

  • CNS Signs: Ataxia or tremors (common with high-dose basic amines penetrating the BBB).

  • Reactive Metabolites:

    • Analyze liver S9 incubations for GSH-adducts .

    • Mechanism:[7][8] The strained ring can open via nucleophilic attack by Glutathione (GST-mediated), forming a reactive alkylating species.

    • Mitigation: Substitution on the azetidine ring (e.g., 3-fluoro) often reduces this ring-opening liability by steric hindrance or electronic deactivation.

References

  • Azetidines in Medicinal Chemistry (Review)

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[2][7] RSC Advances, 2021.

  • Cobimetinib Mouse Protocols

    • MEK inhibitors cobimetinib and trametinib, regressed a gemcitabine-resistant pancreatic-cancer patient-derived orthotopic xenograft. Oncotarget, 2017.[9][10][11]

  • Aldehyde Oxidase (AO)

    • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine.[12][13] Drug Metab.[14] Dispos., 2019.[14]

  • Azetidine Toxicity Mechanisms

    • Azetidine-2-carboxylic acid-induced oligodendrogliopathy.[15] J. Neuropathol. Exp. Neurol., 2022.[15]

  • Malaria Efficacy Models (Bicyclic Azetidines)

    • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity.[11] J. Am. Chem. Soc., 2017.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Ethoxyazetidin-3-yl)methanol hydrochloride

Welcome to the technical support center for the synthesis of (3-Ethoxyazetidin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Ethoxyazetidin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges and provide practical, experience-driven solutions in a comprehensive question-and-answer format.

I. Troubleshooting Guide: Common Synthesis Issues

The synthesis of azetidines, including (3-Ethoxyazetidin-3-yl)methanol hydrochloride, can be challenging due to the inherent strain of the four-membered ring.[1][2][3] This strain makes the ring susceptible to opening, which can lead to low yields and byproducts.[1][2] This section provides a troubleshooting guide for common issues encountered during the synthesis.

Question 1: I am observing low yields in the azetidine ring formation step. What are the potential causes and how can I improve the yield?

Low yields during the intramolecular cyclization to form the azetidine ring are a frequent problem.[1] Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the efficiency of the cyclization.

  • Poor Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group.

  • Steric Hindrance: Bulky substituents on the precursor can hinder the necessary conformation for ring closure.[1]

  • Competing Reactions: The strained nature of the azetidine ring can make its formation less favorable than other reaction pathways, such as intermolecular reactions or the formation of larger rings.[1][4]

Solutions and Optimization Strategies:

Parameter Recommendation Rationale
Temperature Screen a range of temperatures. While higher temperatures can increase reaction rates, they may also promote side reactions or decomposition.Optimizing the temperature can favor the desired intramolecular cyclization over competing pathways.
Solvent Test a variety of polar aprotic solvents (e.g., acetonitrile, DMF, DMSO).The choice of solvent can influence the solubility of the starting material and the stability of the transition state.
Leaving Group If your precursor contains a hydroxyl group, convert it to a better leaving group such as a tosylate, mesylate, or halide.A good leaving group is crucial for facilitating the SN2 reaction that leads to ring closure.[1]
Protecting Groups The use of an electron-withdrawing protecting group on the nitrogen, such as a tosyl (Ts) or Boc group, can stabilize the ring.[1]Protecting the nitrogen can prevent unwanted side reactions and improve the overall yield.

A general workflow for troubleshooting low yields in azetidine synthesis is illustrated below:

Caption: Troubleshooting workflow for low azetidine synthesis yields.

Question 2: I am having difficulty with the hydrochloride salt formation and isolation. The product is oily or fails to crystallize. What should I do?

The formation and isolation of hydrochloride salts can sometimes be challenging, leading to oils or amorphous solids instead of crystalline material.[5][6] This can be due to several factors, including residual solvent, impurities, or the inherent properties of the molecule.

Troubleshooting Salt Formation:

Problem Potential Cause Suggested Solution
Oily Product Residual solvent, hygroscopic nature of the salt.Ensure the free base is completely dry before adding the HCl solution. Try triturating the oil with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization.[5]
Failure to Crystallize Impurities inhibiting crystal lattice formation.Purify the free base by column chromatography before salt formation.
Poor Yield of Salt Incorrect solvent system for precipitation.Screen different solvent systems. A common technique is to dissolve the free base in a polar solvent (e.g., methanol, ethanol) and then add a less polar solvent (e.g., diethyl ether, ethyl acetate) to precipitate the salt.[5]
Hygroscopic Product The hydrochloride salt readily absorbs moisture from the air.Handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.

Step-by-Step Protocol for Hydrochloride Salt Formation:

  • Ensure a Dry Starting Material: Thoroughly dry the purified (3-ethoxyazetidin-3-yl)methanol free base under high vacuum to remove any residual solvents.

  • Dissolution: Dissolve the free base in a minimal amount of a suitable anhydrous solvent, such as methanol or ethyl acetate.[5]

  • Acid Addition: Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.[5] The addition should be done at a controlled temperature, often starting at 0 °C.

  • Precipitation: If a precipitate forms, continue stirring for a period to ensure complete salt formation. If no precipitate forms, you may need to add a co-solvent to reduce the solubility of the salt.

  • Isolation: Collect the solid by filtration, wash with a non-polar solvent to remove any excess acid or impurities, and dry under high vacuum.

Question 3: My final product shows impurities by NMR and LC-MS. What are the likely side products and how can I purify the compound?

The presence of impurities is a common issue. Understanding the potential side reactions can aid in their identification and removal.

Potential Impurities and Side Reactions:

  • Ring-Opened Products: Due to the high ring strain, azetidines are susceptible to nucleophilic attack, leading to ring-opening.[1] This can be exacerbated by harsh reaction or purification conditions.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your product mixture.

  • Byproducts from Protecting Group Manipulation: The deprotection step, if applicable, can sometimes be incomplete or lead to side reactions.

Purification Strategies:

  • Column Chromatography: Purification of the free base on silica gel is a common method.[1] However, the basicity of the amine can lead to tailing. To mitigate this, a small amount of a basic modifier like triethylamine or ammonia can be added to the eluent.

  • Recrystallization: If the hydrochloride salt is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[7]

  • Preparative HPLC: For difficult separations, preparative HPLC can be employed. A variety of columns and mobile phases can be screened to achieve optimal separation.[8][9]

The following diagram illustrates the decision-making process for purification:

Caption: Decision tree for purification of (3-Ethoxyazetidin-3-yl)methanol.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the ethoxy group in (3-Ethoxyazetidin-3-yl)methanol hydrochloride?

The ethoxy group at the 3-position of the azetidine ring can influence the molecule's properties in several ways. It can enhance solubility and modulate the reactivity of the compound.[10] In a drug discovery context, such modifications are often made to improve the pharmacokinetic profile of a molecule.

Q2: What analytical techniques are recommended for characterizing the final product?

A combination of analytical techniques should be used to confirm the structure and purity of (3-Ethoxyazetidin-3-yl)methanol hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): Provides information about the molecular weight and can help identify impurities. LC-MS is particularly useful for assessing purity.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[11][12]

Q3: Are there any specific safety precautions I should take when working with azetidines?

Due to their strained nature, azetidines can be reactive.[1][13] It is important to handle these compounds with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and storage information.

Q4: Can I use a different counter-ion instead of hydrochloride?

Yes, other pharmaceutically acceptable salts can be formed, such as mesylate, tosylate, or sulfate.[14] The choice of counter-ion can affect the solubility, stability, and hygroscopicity of the final product.[14] If you are having trouble with the hydrochloride salt, exploring other salt forms is a viable strategy.[5]

References

  • Benchchem. Technical Support Center: Azetidine Synthesis Protocols.
  • Singh, G. S., & Tilvi, S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16377-16396.
  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Royal Society of Chemistry. (2012). Analytical Methods. Analytical Methods, 4, 4230-4236.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 1.
  • University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Chem-Impex. 3-Ethoxy-azetidine hydrochloride.
  • Google Patents. (2006). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Fluorochem. (3-METHYLAZETIDIN-3-YL)METHANOL HCL.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Liberty University. (2022). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.
  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.
  • Springer. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • Merck. 3-ethoxyazetidine | 88536-21-4.
  • ChemicalBook. 3-Hydroxyazetidine hydrochloride synthesis.
  • National Center for Biotechnology Information. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662.
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Leapchem. 3-Methoxyazetidine Hydrochloride丨CAS 148644-09-1.
  • ResearchGate. (2020). The structures of the azetidine derivatives optimized at the B3MP2...
  • Organic Syntheses. (2009). Working with Hazardous Chemicals.
  • Sigma-Aldrich. (3-Methylazetidin-3-yl)methanol hydrochloride | 1458653-12-7.
  • Journal of Food and Drug Analysis. (2001). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine.
  • College of Saint Benedict and Saint John's University. A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry t.
  • bioRxiv. SYNTHETIC METHODS General methods.
  • CymitQuimica. [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride.

Sources

Optimization

Purification challenges of polar amine hydrochloride salts

Technical Support Center: Purification of Polar Amine Hydrochloride Salts Current Status: Operational Ticket Topic: Troubleshooting Isolation & Purification of Hydrophilic Amine HCl Salts Assigned Specialist: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Amine Hydrochloride Salts

Current Status: Operational Ticket Topic: Troubleshooting Isolation & Purification of Hydrophilic Amine HCl Salts Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky Solid" Paradox

Welcome to the technical guide for handling polar amine hydrochloride salts. These compounds present a unique paradox in organic synthesis: they are often the desired final form for drug stability and solubility, yet their high polarity and hygroscopic nature make them notoriously difficult to purify using standard organic workflows.

This guide moves beyond generic advice, offering self-validating protocols for when your solid turns to oil, your HPLC peaks tail into infinity, or your salt is contaminated with... more salt.

Module 1: Crystallization & Isolation

The Challenge: "Oiling Out" (Liquid-Liquid Phase Separation) Polar amine salts often refuse to crystallize, instead separating as a dense, impurity-rich oil at the bottom of your flask. This is a thermodynamic state where the compound is more stable as an amorphous liquid than a crystalline solid under current conditions.

Troubleshooting Protocol: The Anti-Oil Strategy

Step 1: The Solvent Switch (Displacement Crystallization) Avoid single-solvent systems. Use a Solvent/Antisolvent pair.

  • Good Solvents (Dissolvers): Methanol, Ethanol, Water (use sparingly).

  • Antisolvents (Precipitators): Diethyl ether (classic but hazardous), MTBE (safer), Ethyl Acetate, Acetonitrile.

Step 2: The "Cloud Point" Approach

  • Dissolve the crude amine salt in the minimum amount of hot "Good Solvent" (e.g., Ethanol).

  • Add hot "Antisolvent" (e.g., EtOAc) dropwise until a faint, persistent cloudiness appears (the Cloud Point).

  • Critical Step: Add 2-5% more "Good Solvent" to clear the cloudiness. You want the solution just undersaturated.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass.

  • Slow Cooling: Wrap the flask in foil/towel to cool to RT over 2-3 hours. Do not plunge into ice yet.

Step 3: Dealing with the Oil (If it happens anyway) If an oil forms, do not filter .

  • Reheat the mixture until the oil redissolves.

  • Add more "Good Solvent" (increase solubility).[1]

  • Cool slower and with vigorous stirring (to prevent oil droplets from coalescing).

Visualization: The Oiling Out Decision Tree

OilingOutLogic cluster_success Success Path Start Crude Amine HCl Dissolved in Hot Solvent Cool Cooling Process Start->Cool Check Observation? Cool->Check Crystals Crystalline Solid Check->Crystals White Precipitate Oil Oiling Out (Liquid Droplets) Check->Oil Dense Liquid Layer Remedy1 Reheat to Reflux Oil->Remedy1 Remedy2 Add 10% more Polar Solvent Remedy1->Remedy2 Remedy3 Seed at Elevated Temp Remedy2->Remedy3 Remedy3->Cool

Caption: Logical workflow for remediation of Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Chromatographic Purification

The Challenge: Peak Tailing & Void Volume Elution Amine salts interact strongly with residual silanols (Si-OH) on silica columns, causing severe tailing.[2] Furthermore, their high polarity means they often elute in the "void volume" (t0) on standard C18 columns, resulting in no separation.

Strategy A: The "Silanol Suppression" (Reverse Phase)

If you must use C18, you must control the secondary interactions.

ModifierMechanismProsCons
TFA (0.1%) Ion Pairing (Low pH)Sharp peaks; masks silanols.Suppresses MS signal; difficult to remove.
Formic Acid (0.1%) pH Control (Low pH)MS friendly; volatile.Weaker silanol suppression than TFA.
Ammonium Formate (10mM) Buffer (pH ~3.8)Good peak shape; reproducible.Salt deposits if not washed properly.
High pH (NH4OH) Deprotonation (High pH)Neutralizes amine (increases retention).Destroys standard silica columns. Requires Hybrid/Polymer columns.
Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

For polar amines, HILIC is often superior to Reverse Phase.

  • Concept: The stationary phase is polar (Silica, Amide, Diol), and the mobile phase is high-organic (Acetonitrile). Water is the strong solvent.[3]

  • Why it works: The amine partitions into a water-rich layer on the silica surface.

  • Protocol: Start with 95% ACN / 5% Buffer (Ammonium Formate pH 3). Gradient to 60% ACN / 40% Buffer.

Visualization: Selecting the Right Mode

ChromSelection Input Amine HCl Sample Polarity Polarity Check Input->Polarity C18 Standard C18 (Low pH) Polarity->C18 Moderate Polarity (LogP > 1) AQ Polar-Embedded C18 (100% Aqueous stable) Polarity->AQ High Polarity (0 < LogP < 1) HILIC HILIC Mode (Amide/Silica) Polarity->HILIC Very High Polarity (LogP < 0)

Caption: Decision matrix for chromatographic stationary phase selection based on analyte polarity.

Module 3: Desalting & Inorganic Removal

The Challenge: The "Salt vs. Salt" Dilemma When generating amine hydrochlorides using aqueous HCl, you often trap inorganic salts (NaCl, KCl) in the solid matrix. Both are white, water-soluble solids. How do you separate them?

Protocol: The "Solubility Differential" Wash

This method relies on the fact that organic amine salts are soluble in dry lower alcohols, while inorganic salts are not.

  • Dry the Mixture: Ensure your crude solid (Amine HCl + NaCl) is completely dry. Water will ruin this separation.

  • The Solvent: Use Anhydrous Ethanol or Isopropanol .

  • Extraction:

    • Add the solvent to the solid.[4]

    • Sonicate or stir vigorously for 15 minutes.

    • The Amine HCl will dissolve; the NaCl will remain suspended.

  • Filtration: Filter through a fine frit or Celite pad. The solid on the filter is NaCl (discard).

  • Recovery: Evaporate the filtrate to recover the pure Amine HCl.

Validation Check: Dissolve a small amount of the final product in water and add AgNO3 solution. A faint haze is expected (Cl- counterion), but a heavy, immediate precipitate before this step (in the alcohol) indicates inorganic salt persistence.

Frequently Asked Questions (FAQs)

Q: My amine HCl turned into a sticky gum on the rotovap. How do I get a powder? A: This is likely due to trapped solvent or hygroscopicity.

  • Co-evaporation: Add fresh solvent (DCM or Ether) and re-evaporate to pull out trapped high-boilers.

  • Trituration: Add an antisolvent (Ether/MTBE) to the gum and scratch vigorously with a spatula. The mechanical stress often induces crystallization.

  • High Vac: Dry in a vacuum oven over P2O5 (phosphorus pentoxide) to remove trace water.

Q: Can I use Normal Phase (Silica/Hexane/EtOAc) for amine salts? A: Generally, no . Amine salts are too polar and will stick permanently to the baseline. You must either:

  • Use HILIC (as described above).[5]

  • Free-base the amine (using NaHCO3 wash), purify on silica, and then re-form the salt using HCl in Dioxane/Ether.

Q: Why does my NMR show broad peaks for the amine protons? A: This is normal for ammonium (NH3+) protons due to exchange with the solvent or trace water. It does not necessarily indicate impurity. Run the NMR in DMSO-d6 or MeOD (though MeOD will exchange the protons completely, making them invisible).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Link

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Link

  • Mettler Toledo. (2025). Oiling Out in Crystallization. Link

  • McCalmont, W. F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Link

  • University of York. (2024). Problems with Recrystallisations: Oiling Out. Link

Sources

Troubleshooting

Technical Support Center: Azetidine Stability in Acidic Media

Executive Summary & Core Mechanism Azetidines possess significant ring strain (~25.4 kcal/mol), making them inherently susceptible to ring-opening reactions, particularly under acidic conditions.[1] While the azetidine n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Azetidines possess significant ring strain (~25.4 kcal/mol), making them inherently susceptible to ring-opening reactions, particularly under acidic conditions.[1] While the azetidine nitrogen is basic (


 of conjugate acid ~11.3), protonation activates the C2 and C4 carbons toward nucleophilic attack.

In acidic media, the stability of the azetidine ring is governed by three primary factors:

  • Nucleophilicity of the Counterion: Strong nucleophiles (Cl⁻, Br⁻, I⁻) can open the ring via an

    
    -like mechanism.
    
  • Intramolecular Traps: Pendant nucleophiles (amides, alcohols, esters) can cause rapid, irreversible ring opening upon protonation.

  • N-Substituents: Electron-withdrawing groups (EWGs) generally stabilize the ring, while N-alkyl/aryl groups increase basicity and susceptibility to protonation-driven decomposition.

Mechanism of Acid-Mediated Decomposition

The following diagram illustrates the critical failure pathway: protonation followed by nucleophilic attack.

Azetidine_Acid_Decomposition cluster_factors Key Destabilizing Factors Azetidine Neutral Azetidine Protonated Protonated Azetidinium (Activated Electrophile) Azetidine->Protonated + H+ (Acidic Media) TS Transition State (SN2-like) Protonated->TS + Nucleophile (Nu-) (Cl-, TFA-, H2O, Intramolecular) OpenChain Ring-Opened Product (Linear Amine) TS->OpenChain C-N Bond Cleavage (Strain Release) High Temperature High Temperature Strong Nucleophiles Strong Nucleophiles Pendant Amides Pendant Amides

Figure 1: Mechanistic pathway of acid-catalyzed azetidine ring opening.[1] Protonation activates the ring carbon, facilitating nucleophilic attack and strain release.

Troubleshooting Guide (Q&A)

Scenario 1: Decomposition During N-Boc Deprotection

User Question: "I treated my N-Boc azetidine with 4M HCl in dioxane, but NMR shows a complex mixture of linear amines. What happened?"

Technical Diagnosis: You likely experienced nucleophilic ring opening by the chloride ion . While HCl is a standard deprotection reagent, the chloride ion is sufficiently nucleophilic to attack the protonated azetidine ring (azetidinium ion) at elevated temperatures or prolonged reaction times, especially if the ring is activated by strain or substituents.

Corrective Action:

  • Switch to TFA/DCM: Trifluoroacetate (TFA⁻) is significantly less nucleophilic than chloride. Use a 1:1 to 1:4 mixture of TFA in Dichloromethane (DCM) at 0°C.

  • Scavengers: If the reaction is slow and requires time, add a cation scavenger (e.g., triethylsilane) if you suspect carbocation character, though azetidine opening is usually

    
    .
    
  • Avoid Heating: Never heat azetidine deprotection reactions unless validated. Keep at 0°C to RT.

Scenario 2: Product Loss on Silica Gel

User Question: "My crude azetidine was pure by LCMS, but after flash chromatography (Hex/EtOAc), the product yield is <20%. Where did it go?"

Technical Diagnosis: Silica gel is weakly acidic (


 ~4-5). This acidity is sufficient to protonate basic N-alkyl/aryl azetidines. Once protonated and adsorbed onto the silica surface, the ring is vulnerable to attack by surface hydroxyls or trace water/methanol in the mobile phase, leading to decomposition or irreversible binding.

Corrective Action:

  • Neutralize the Silica: Pre-wash the column with mobile phase containing 1-3% Triethylamine (TEA) or 1% NH₄OH. Maintain this additive throughout the run.

  • Alternative Stationary Phase: Use Basic Alumina or Florisil , which are non-acidic and tolerate basic amines well.

  • Reverse Phase: If the compound is polar, purify via C18 reverse-phase chromatography using ammonium bicarbonate or ammonium hydroxide buffers (pH > 7).

Scenario 3: Intramolecular Decomposition

User Question: "I have an amide side chain on my azetidine. Upon exposure to mild acid (pH 2), the compound decomposes rapidly (


). Why?"

Technical Diagnosis: This is a classic intramolecular nucleophilic attack . As described by Vertex Pharmaceuticals researchers, azetidines with pendant amide or ester groups can undergo "back-biting" where the carbonyl oxygen attacks the protonated azetidine ring, forming a lactone or lactam and expelling the azetidine amine.

Corrective Action:

  • Salt Selection: Avoid storing these compounds as salts. Isolate as the free base immediately.

  • Steric Shielding: If designing the molecule, introduce steric bulk near the amide to retard the trajectory of attack.

  • pH Control: Maintain pH > 6 during workup. Do not use acidic washes (e.g., 1M HCl) during extraction.

Comparative Stability Data

The following table summarizes the stability of a generic N-alkyl azetidine under various acidic conditions.

Acid SystemNucleophileRisk LevelRecommended Use
TFA / DCM Trifluoroacetate (Weak)LowStandard for N-Boc deprotection.
HCl / Dioxane Chloride (Strong)High Avoid if possible. Risk of ring opening to 3-chloropropylamines.
H₂SO₄ / H₂O Water / SulfateMediumRisk of hydrolysis to amino alcohols.
Formic Acid FormateMediumCan form formyl-protected ring-opened products at high temp.
Methanesulfonic Acid Mesylate (Non-nuc)LowGood non-volatile alternative to TFA.

Validated Experimental Protocols

Protocol A: Safe N-Boc Deprotection of Azetidines

Use this protocol to minimize ring opening during deprotection.

  • Preparation: Dissolve N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Dropwise add Trifluoroacetic Acid (TFA) (10-20 equiv). Note: High dilution helps dissipate heat.

  • Reaction: Stir at 0°C. Monitor by TLC/LCMS every 30 mins. Do not let it warm to RT unless conversion is stalled.

  • Workup (Crucial):

    • Option 1 (Free Base): Pour slowly into a stirred mixture of saturated aqueous NaHCO₃ and DCM. Ensure aqueous layer is pH > 8. Separate and dry.

    • Option 2 (Salt Isolation): Concentrate in vacuo at <30°C . Azeotrope 3x with toluene or DCM to remove excess TFA. Do not heat the residue.

Protocol B: Purification of Acid-Sensitive Azetidines

Use this protocol to prevent decomposition on silica gel.

  • Slurry Preparation: Prepare the silica gel slurry using Hexane/EtOAc + 2% Triethylamine (TEA) .

  • Column Conditioning: Flush the column with at least 2 column volumes of the TEA-containing solvent.

  • Elution: Run the purification using the mobile phase + 1% TEA.

  • Post-Column: Evaporate fractions immediately. Residual TEA can be removed by high vacuum or azeotroping with DCM.

Decision Logic for Azetidine Handling

Use this flow to determine the safe handling parameters for your specific azetidine derivative.

Azetidine_Decision_Tree Start Start: Azetidine Handling AcidStep Does the step involve Acid? Start->AcidStep NucCheck Is a strong nucleophile present? (Cl-, Br-, I-, Thiol) AcidStep->NucCheck Yes Standard Handling Standard Handling AcidStep->Standard Handling No IntraCheck Are there pendant Nucleophiles? (Amide/OH) NucCheck->IntraCheck No (e.g. TFA) Stop STOP: High Risk of Decomposition Change Route or Protect Side Chain NucCheck->Stop Yes (e.g. HCl) Safe Proceed with Standard Protocol (TFA/DCM, 0°C) IntraCheck->Safe No IntraCheck->Stop Yes Caution Use Non-Nucleophilic Acid (TFA, MsOH) & Low Temp

Figure 2: Decision tree for assessing risk during acidic manipulation of azetidines.

References

  • Dowling, M. S., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. [Link]

  • Couty, F., & David, O. R. P. (2015).[2] "Ring expansions of nonactivated aziridines and azetidines."[2] Springer International Publishing. [Link]

  • Ghorai, M. K., et al. (2012). "Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol." Asian Journal of Organic Chemistry. [Link]

  • Tayama, E., & Kawai, K. (2021). "Nucleophilic ring-opening of azetidine derivatives." RSC Advances. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Azetidine N-Alkylation

Welcome to the Technical Support Center for Azetidine N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transforma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azetidine N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the efficiency and success of your N-alkylation reactions. Our approach is grounded in mechanistic principles and extensive laboratory experience to provide you with reliable and actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding azetidine N-alkylation, providing quick and accessible answers to get you started.

Q1: Why is my azetidine N-alkylation reaction showing low to no conversion?

A1: Several factors can contribute to low or no product formation. The most common culprits include an inappropriate choice of base or solvent, low reactivity of the alkylating agent, or steric hindrance. The inherent ring strain of azetidines can also lead to decomposition under harsh reaction conditions.[1] A systematic evaluation of each reaction component is crucial for identifying the root cause.

Q2: I'm observing multiple spots on my TLC, indicating side products. What are the most common side reactions in azetidine N-alkylation?

A2: The most prevalent side reactions include over-alkylation (quaternization of the nitrogen), elimination of the alkyl halide to form an alkene, and in the case of substrates with other nucleophilic groups, competitive O-alkylation.[2][3] The formation of these byproducts is highly dependent on the reaction conditions, particularly the strength of the base and the reaction temperature.

Q3: How do I choose the right base for my N-alkylation reaction?

A3: The ideal base should be strong enough to deprotonate the azetidine nitrogen (if starting from the salt) or to neutralize the acid generated during the reaction, but not so strong as to promote elimination of the alkyl halide.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as diisopropylethylamine (DIPEA). For less reactive alkylating agents, stronger bases like sodium hydride (NaH) may be necessary, but should be used with caution.

Q4: What is the best solvent for azetidine N-alkylation?

A4: Polar aprotic solvents are generally preferred for N-alkylation reactions as they can solvate the cation of the base and do not interfere with the nucleophilicity of the amine.[4] Acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices. The selection should also consider the solubility of your starting materials and the desired reaction temperature.

Q5: My N-alkylated azetidine seems to be unstable during purification. What can I do?

A5: Azetidines can be sensitive to acidic conditions, which can lead to ring-opening or decomposition on silica gel during column chromatography.[1] To mitigate this, you can neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-polar amine like triethylamine in the eluent. Alternatively, other purification techniques such as distillation for volatile products or preparative HPLC with a suitable buffer system can be employed.[1]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of common experimental challenges, offering systematic approaches to problem-solving.

Problem 1: Low or No Product Yield

Low yields are a frequent frustration in azetidine N-alkylation. The following decision tree can help you diagnose and resolve the issue.

low_yield_troubleshooting start Low or No Product Yield check_sm Is Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No sub_path_yes Product Degradation or Side Reactions sm_yes->sub_path_yes sub_path_no Reaction Not Proceeding sm_no->sub_path_no increase_temp Increase Temperature sub_path_no->increase_temp change_solvent Change to a More Polar Solvent (e.g., DMF, DMSO) increase_temp->change_solvent If no improvement stronger_base Use a Stronger Base (e.g., NaH, KHMDS) change_solvent->stronger_base If still no improvement better_lg Use a More Reactive Alkylating Agent (e.g., R-I > R-Br > R-Cl) stronger_base->better_lg Consider as an alternative check_stability Assess Product Stability (e.g., monitor by LC-MS over time) sub_path_yes->check_stability purification_issues Optimize Purification (see Purification Strategies) check_stability->purification_issues If product is unstable side_reactions Identify and Mitigate Side Reactions (see Side Product Formation) check_stability->side_reactions If product is stable

Caption: Troubleshooting workflow for low or no product yield.

Causality and Solutions:

  • Insufficient Reactivity: If the starting material is not consumed, the reaction conditions are likely not forcing enough.

    • Temperature: Increasing the temperature provides more energy for the reaction to overcome the activation barrier. However, be cautious as higher temperatures can also promote side reactions.

    • Solvent: A more polar aprotic solvent can better solvate the transition state, accelerating the Sₙ2 reaction.

    • Base: A stronger, non-nucleophilic base can increase the concentration of the deprotonated, more nucleophilic azetidine.[2]

    • Leaving Group: The reactivity of the alkylating agent is highly dependent on the leaving group. Iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Product Degradation: If the starting material is consumed but the desired product is not isolated in good yield, it may be degrading during the reaction or workup.

    • Stability Check: Monitor the reaction mixture by LC-MS or NMR at different time points to determine if the product is forming and then decomposing.

    • Purification: As mentioned in the FAQs, azetidines can be sensitive to acidic silica gel.[1]

Problem 2: Formation of Side Products

The presence of impurities can complicate purification and reduce the overall yield. Here’s how to address common side reactions.

Table 1: Common Side Products and Mitigation Strategies

Side ProductProbable CauseSuggested Solution(s)
Quaternary Azetidinium Salt Excess alkylating agent; highly nucleophilic azetidine.Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture.
Alkene (from elimination) Strong, sterically hindered base; high reaction temperature; secondary or tertiary alkyl halide.Use a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA). Lower the reaction temperature. Use a primary alkyl halide if possible.
O-Alkylated Product Presence of a hydroxyl group on the substrate; use of a "hard" alkylating agent.Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before N-alkylation.[3] Use an alkylating agent with a "soft" leaving group (e.g., iodide) to favor N-alkylation.[5]
Polymerization/Ring-Opening High reaction concentration; harsh reaction conditions (e.g., strong acid or high heat).Perform the reaction at a lower concentration.[1] Avoid strongly acidic conditions during the reaction and workup.

Reaction Parameter Optimization

A systematic approach to optimizing your reaction conditions is key to achieving high yields and purity.

Choosing the Right Base and Solvent Combination

The interplay between the base and solvent is critical for the success of the N-alkylation.

Table 2: Recommended Base and Solvent Combinations for Different Alkylating Agents

Alkylating Agent ReactivityRecommended Base(s)Recommended Solvent(s)Rationale
High (e.g., Benzyl bromide, Allyl iodide) K₂CO₃, Cs₂CO₃, DIPEAACN, THFMilder bases are sufficient and minimize elimination side reactions.[3]
Medium (e.g., Primary alkyl bromides) K₂CO₃, NaHDMF, ACNA slightly more forcing solvent may be needed. NaH can be used for less reactive substrates.
Low (e.g., Secondary alkyl bromides, alkyl chlorides) NaH, KHMDS, LDADMF, DMSO, THFStronger bases and more polar solvents are often required to drive the reaction to completion.
The Impact of Steric Hindrance

Steric bulk on either the azetidine ring or the alkylating agent can significantly slow down the Sₙ2 reaction.[6][7]

steric_hindrance start Sterically Hindered Substrates increase_temp Increase Reaction Temperature start->increase_temp longer_time Increase Reaction Time start->longer_time more_reactive_electrophile Use a More Reactive Electrophile (e.g., R-OTf) start->more_reactive_electrophile less_hindered_base Use a Less Sterically Hindered Base start->less_hindered_base

Caption: Strategies to overcome steric hindrance.

When dealing with sterically demanding substrates, more forcing conditions are generally required. Increasing the temperature and reaction time can help to overcome the higher activation energy. Using a more reactive electrophile, such as an alkyl triflate, can also be beneficial.

Experimental Protocols

The following are detailed, step-by-step methodologies for common N-alkylation procedures.

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol is a good starting point for the N-alkylation of a free azetidine with a reactive alkyl halide.

  • Preparation: To a solution of the azetidine (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or DMF, 0.1 M), add a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a milder alternative for introducing alkyl groups, especially when dealing with sensitive substrates.[8]

  • Imine/Enamine Formation: Dissolve the azetidine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M). If starting from an azetidine salt, add a mild base (e.g., triethylamine, 1.1 equiv.) to liberate the free amine. Stir at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[8]

Purification Strategies

The successful isolation of your N-alkylated azetidine is as critical as the reaction itself.

Table 3: Purification Techniques for N-Alkylated Azetidines

TechniqueWhen to UseKey Considerations
Flash Column Chromatography Most common method for non-volatile products.Use neutral or basified silica gel (e.g., with 1% triethylamine in the eluent) to prevent product degradation.[1]
Distillation For volatile, thermally stable products.Perform under reduced pressure to lower the boiling point and prevent decomposition.
Preparative HPLC For difficult separations or high-purity requirements.Choose a column and mobile phase that are compatible with your compound's stability (e.g., avoid strongly acidic mobile phases).
Crystallization For solid products.Can be an effective method for obtaining highly pure material.

References

  • MacMillan, D. W. C., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. Retrieved from [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Retrieved from [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]

  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Alcaraz, L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • YouTube. (2020, November 24). Azetidine: Chemical Reactivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • LOCKSS: Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved from [Link]

  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Azetidine Stability &amp; Handling

Current Status: Operational Topic: Preventing Ring-Opening of Strained Azetidine Compounds Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission Brief You are working with a 25.4 kcal/mol time bomb.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Ring-Opening of Strained Azetidine Compounds Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Brief

You are working with a 25.4 kcal/mol time bomb. That is the approximate ring strain energy of an azetidine scaffold.[1] While less reactive than aziridines, azetidines are thermodynamically primed to relieve this strain by snapping open into acyclic amines.

This guide is not a textbook; it is a field manual for preventing that explosion. We focus on the three primary failure modes: Acid-Catalyzed Hydrolysis , Nucleophilic Ring Opening , and Hydrogenolysis .

Module 1: Acidic Conditions (The #1 Failure Mode)

The Issue

"I treated my N-Boc azetidine with 4M HCl/Dioxane, and my mass spec shows a generic M+18 or M+36 peak, but the NMR is a mess."

The Mechanism

Azetidines are basic amines. In the presence of acid, the nitrogen protonates.[2] This transforms the nitrogen from a neutral atom into an exceptional leaving group (ammonium). The ring strain then lowers the activation energy for any available nucleophile (even weak ones like chloride counterions or residual water) to attack the


-carbon.

AcidOpening cluster_0 Step 1: Activation cluster_1 Step 2: Destruction A Neutral Azetidine (Strained) B Protonated Azetidine (Activated Leaving Group) A->B + H+ C Ring Opening (SN2 Attack) B->C + Nucleophile (Nu-) D Acyclic Amine (Dead Product) C->D Strain Release

Figure 1: The acid-catalyzed decomposition pathway. Protonation activates the ring for nucleophilic attack.[2]

Troubleshooting & Protocols

Q: How do I remove a Boc group without opening the ring? A: Standard HCl/Dioxane or TFA/DCM often fails because the counter-anion (Cl⁻ or Trifluoroacetate) acts as a nucleophile.

  • Protocol A (Scavenger Method): Use TFA/DCM in the presence of a cation scavenger like triethylsilane (TES) or thioanisole if the opening is driven by carbocation character (common in 3-substituted azetidines).

  • Protocol B (Non-Nucleophilic Acid): Switch to p-Toluenesulfonic acid (TsOH) in a non-nucleophilic solvent (e.g., Acetone or MeCN). The Tosylate anion is bulky and poorly nucleophilic.

  • Protocol C (In Situ Neutralization): If you must use HCl, perform the reaction at 0°C and quench immediately into a biphasic mixture containing cold saturated NaHCO₃. Do not concentrate the acidic solution.

Q: My product decomposes during silica gel chromatography. A: Silica gel is slightly acidic (pH ~5-6). This is enough to protonate an azetidine and cause it to stick or open.

  • The Fix: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in your eluent system. This neutralizes the acidic sites on the silica. Alternatively, use neutral alumina or Florisil .

Module 2: Nucleophilic Attacks & Functionalization

The Issue

"I tried to alkylate the nitrogen, but I ended up with a ring-opened 3-chloropropyl amine."

The Science

The azetidine ring carbons are electrophilic due to strain. If you use a strong nucleophile (or high heat) to functionalize the nitrogen, the nucleophile may attack the carbon instead of the nitrogen, or attack the carbon after N-alkylation (quaternization makes the ring incredibly unstable).

Comparative Stability Data
Protecting Group / SubstituentElectronic EffectRing StabilityRisk Level
Alkyl (e.g., N-Benzyl) Electron DonatingLow High (High pKa = Easy Protonation)
Amide (e.g., N-Acetyl) Weak WithdrawingModerate Medium
Carbamate (e.g., N-Boc) WithdrawingHigh Low (Low pKa)
Sulfonamide (e.g., N-Ts) Strong WithdrawingVery High Minimal

Q: How do I perform N-alkylation safely? A: You must favor kinetics over thermodynamics.

  • Temperature: Keep reactions at 0°C to RT . Never reflux an azetidine with a nucleophile.

  • Base Selection: Use non-nucleophilic bases. Replace K₂CO₃ with Hünig’s base (DIPEA) or 2,6-Lutidine .

  • Leaving Group: If alkylating onto the azetidine, ensure the electrophile has a good leaving group (Iodide/Triflate) so the reaction happens fast at low temp.

Module 3: Hydrogenation (The Silent Killer)

The Issue

"I tried to remove a Cbz or Benzyl group with Pd/C and H₂, and the ring disappeared."

The Mechanism

Palladium is not just a hydrogenation catalyst; it is a Lewis Acid. Azetidines can coordinate to the Pd surface, facilitating oxidative addition into the strained C-N bond, leading to hydrogenolysis of the ring itself (ring opening).

Hydrogenation cluster_catalyst Catalyst Surface Interactions Start N-Bn Azetidine Path1 Path A: Desired (Bn Cleavage) Start->Path1 Standard H2/Pd Path2 Path B: Undesired (Ring Opening) Start->Path2 Lewis Acid Activation Fix SOLUTION: Poison the Catalyst (Add NH3 or Pyridine) Path2->Fix Prevented by

Figure 2: Competition between deprotection and ring destruction on Palladium surfaces.

Troubleshooting & Protocols

Q: How do I hydrogenate without opening the ring? A: You must attenuate the Lewis acidity of the catalyst.

  • Protocol: Add 0.1 - 0.5 equivalents of Ammonia (in MeOH) or Pyridine to the reaction mixture before adding the catalyst. This "poisons" the most active Lewis acidic sites on the Pd surface while allowing the benzyl cleavage to proceed.

  • Alternative: Use Pearlman’s Catalyst (Pd(OH)₂/C) . It is generally less prone to causing ring opening than standard Pd/C in neutral solvents, but careful monitoring is still required.

Module 4: Storage & Handling

Q: Can I store azetidines as free bases? A: It is risky.

  • Volatile: Simple azetidines are volatile and can evaporate.

  • Self-Destruction: Concentrated free-base azetidines can undergo intermolecular polymerization (one molecule attacks another).

  • Recommendation: Store as HCl or Oxalate salts if the compound is stable to acid (see Module 1). If acid-sensitive, store as the N-Boc or N-Tosyl protected form and deprotect only immediately before use. Store at -20°C .

References

  • Couty, F., & Evano, G. (2006). Synthesis of Azetidines and Their Application in the Synthesis of Biologically Active Compounds. Organic Preparations and Procedures International. Link

  • Doda, K., et al. (2021).[3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Loda, R., et al. (2021).[3][4] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Support. (2025). Azetidine Synthesis Protocols & Troubleshooting. BenchChem. Link

  • Vanecko, J. A., & West, F. G. (2005). Strain-Release Rearrangements of Azetidinium Ylides. Organic Letters. Link

Sources

Optimization

Overcoming solubility problems of azetidine hydrochlorides in organic solvents

Topic: Overcoming Solubility Problems of Azetidine Hydrochlorides in Organic Solvents Content Type: Technical Support Center Guide (Interactive Q&A Format) Audience: Organic Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Problems of Azetidine Hydrochlorides in Organic Solvents Content Type: Technical Support Center Guide (Interactive Q&A Format) Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers

Welcome, Researcher.

You are likely here because you have hit the "Azetidine Paradox": You need the azetidine ring for your pharmacophore, but the stable hydrochloride salt won't dissolve in your reaction solvent (DCM, THF, Toluene), and you are afraid that free-basing it will trigger ring-opening polymerization.

This guide is not a textbook. It is a troubleshooting manual designed to get your reaction moving today while preserving the integrity of that strained four-membered ring.

Part 1: The Diagnostic Matrix (Start Here)

Before you alter your protocol, diagnose the exact nature of your solubility failure.

SymptomDiagnosisRecommended Action
Cloudy suspension in DCM/THF High lattice energy of HCl salt.Option A: Add Co-solvent (See The "Spike" Method).Option B: Switch to Biphasic System.
Gummy residue at flask bottom Partial solvation / Oiling out.Critical Stop: Do NOT heat. This promotes polymerization.[1] Use Cold Free-Basing.
Precipitate forms during reaction Product is forming an insoluble salt.Add a scavenger base (e.g., DIPEA, K₂CO₃) to liberate the free amine in situ.
Material disappears (TLC baseline) Ring-opening polymerization.You likely heated the HCl salt in a protic solvent. Restart with buffered conditions.

Part 2: Troubleshooting & Protocols

Issue 1: "I need to react Azetidine HCl in DCM, but it's a brick."

The Senior Scientist's Insight: Azetidine HCl is highly polar. Dichloromethane (DCM) is non-polar enough that the lattice energy of the salt overcomes solvation. However, you often cannot switch to Methanol because your reagents (e.g., acid chlorides, anhydrides) are moisture/alcohol sensitive.

Solution A: The "Methanol Spike" (For non-sensitive electrophiles)

If your electrophile can tolerate alcohols, you don't need full solubility—you just need enough solubility to drive the equilibrium.

  • Suspend Azetidine HCl in DCM.

  • Add 5-10% Methanol (v/v) .

  • Add a tertiary amine base (TEA or DIPEA) before the electrophile.

    • Why? The base liberates small amounts of free azetidine, which is soluble in DCM. As the free amine reacts, the equilibrium shifts, pulling more salt into solution.

Solution B: Phase Transfer Catalysis (The "Ghost" Protocol)

If you cannot use alcohols, use a Phase Transfer Catalyst (PTC) to shuttle the azetidine from a solid/aqueous phase into the organic layer.

  • Reagents: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride).

  • Loading: 5-10 mol%.

  • System: DCM (organic) + Solid K₂CO₃ (or 10% NaOH solution).

  • Mechanism: The quaternary ammonium pairs with the azetidine anion (after deprotonation), making it lipophilic enough to enter the DCM layer and react.

Issue 2: "I must isolate the Free Base, but I'm afraid it will polymerize."

The Senior Scientist's Insight: You are right to be worried. The azetidine ring has ~25.4 kcal/mol of strain [1].[2] In the presence of trace acid or heat, the free base undergoes Cationic Ring-Opening Polymerization (CROP) . To survive this, you must control two variables: Temperature and Concentration .

Protocol: The "Cold-Biphasic" Extraction

Use this when the reaction absolutely requires the pure free amine in an organic solvent.

Step-by-Step:

  • Cool Down: Chill your organic solvent (DCM or Et₂O) and a 2M NaOH solution to 0°C .

  • Dissolve: Dissolve Azetidine HCl in the minimum amount of cold water.

  • Layer: Carefully layer the cold organic solvent on top.

  • Neutralize: Add the cold NaOH solution slowly with vigorous stirring.

    • Checkpoint: Ensure pH > 12. If the pH is lower, the protonated species remains, which can catalyze polymerization of the free base.

  • Extract: Separate layers quickly. Re-extract aqueous layer 2x.

  • Dry & Dilute: Dry over K₂CO₃ (avoid MgSO₄ as it is slightly acidic). Do not concentrate to dryness. Keep the free base as a dilute solution in the organic solvent and use immediately.

Issue 3: "Can I just heat it to dissolve it?"

The Answer: NO.

Reasoning: Heating Azetidine HCl, especially in protic solvents (like MeOH/EtOH), initiates ring-opening. The protonated nitrogen acts as a leaving group, and the nucleophilic free amine attacks the ring carbons of a neighbor. This creates a chain reaction yielding poly(azetidine) oligomers.

Visualizing the Risk:

AzetidineStability cluster_0 Safe Zone (Kinetic Control) cluster_1 Danger Zone (Thermodynamic Sink) A Azetidine HCl (Solid Salt) B Free Base (Cold/Dilute) A->B Base (pH > 12) T < 5°C C Ring Opening (Cationic Intermediate) A->C Heat (>40°C) Protic Solvent B->C Trace Acid Concentration D Polymerization (Oligomers/Tars) C->D Chain Reaction

Caption: Figure 1. Stability pathways of Azetidine.[3] Heat and acidity trigger irreversible ring-opening polymerization.

Part 3: Advanced Solubilization Data

If you must use a specific solvent, consult this solubility/workaround table.

SolventSolubility of HCl SaltWorkaround Strategy
Water High (>100 mg/mL)Ideal for Schotten-Baumann conditions (DCM/H₂O biphasic).
Methanol Moderate/HighGood for hydrogenation or reductive amination. Avoid reflux.
DMSO / DMF HighUse for SNAr or alkylation. Warning: Difficult to remove solvent later.[4]
DCM / Chloroform NegligibleUse 5-10% MeOH spike or PTC (TBAB).
THF / Dioxane NegligibleInsoluble. Use DIPEA (2-3 eq) to generate free base in situ.
Toluene InsolubleNot recommended. Requires free-basing beforehand.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Azetidine HCl directly in a reductive amination? A: Yes. In fact, this is preferred over free-basing. Dissolve the ketone/aldehyde and Azetidine HCl in Methanol or DCE/MeOH. Add the reducing agent (NaBH(OAc)₃) and a stoichiometric amount of TEA. The acid salt actually helps activate the imine formation.

Q: I need to store the free base. How? A: Do not store it neat (pure liquid). Store it as a 1M solution in DCM or Toluene over activated 3Å molecular sieves at -20°C. Neat azetidine free base can autocatalyze its own polymerization if moisture is introduced [2].

Q: Why is my yield low even though the salt dissolved? A: Check your workup. Azetidine is a small, polar amine. It is extremely water-soluble. If you did an aqueous extraction, your product likely stayed in the water layer.

  • Fix: Saturate the aqueous layer with NaCl (salting out) and extract with CHCl₃/Isopropanol (3:1) instead of pure DCM.

References

  • Dudin, L. et al. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Chemical Society Reviews, 2021.

  • Goethals, E.J. "The Polymerization of Azetidines and Azetidine Derivatives." Topics in Current Chemistry, 2015.

  • ChemicalBook. "Azetidine Hydrochloride Properties and Safety." ChemicalBook Database, Accessed 2026.

  • CymitQuimica. "Azetidine Hydrochloride General Description." CymitQuimica Catalog, Accessed 2026.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (3-Ethoxyazetidin-3-yl)methanol Hydrochloride

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of (3-Ethoxyazetidin-3-yl)methanol hydrochloride. It addresses common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of (3-Ethoxyazetidin-3-yl)methanol hydrochloride. It addresses common challenges and offers practical, field-proven solutions for scaling up this valuable azetidine building block. The information herein is structured in a question-and-answer format to directly tackle issues you may encounter during your work.

Overall Synthetic Pathway

The synthesis of (3-Ethoxyazetidin-3-yl)methanol hydrochloride is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. The most common synthetic route involves the protection of the azetidine nitrogen, introduction of the key functional groups at the C3 position, followed by deprotection and salt formation.

Synthetic_Pathway A 1. N-Benzhydryl-3-hydroxyazetidine Synthesis B 2. Williamson Ether Synthesis (Introduction of Ethoxy Group) A->B  NaH, Ethyl Iodide C 3. N-Benzhydryl Deprotection (Catalytic Hydrogenation) B->C  H₂, Pd/C D 4. Hydrochloride Salt Formation C->D  HCl in Ether/IPA E (3-Ethoxyazetidin-3-yl)methanol hydrochloride D->E

Caption: A typical synthetic route for (3-Ethoxyazetidin-3-yl)methanol hydrochloride.

Frequently Asked Questions & Troubleshooting Guide

This section is organized by the key stages of the synthesis.

Part 1: The Williamson Ether Synthesis for Ethoxy Group Introduction

The introduction of the ethoxy group onto the tertiary alcohol at the C3 position of N-benzhydryl-3-hydroxyazetidine is a critical step. The Williamson ether synthesis is the most direct method, but it is not without its challenges, particularly due to the sterically hindered nature of the tertiary alcohol.

Question 1: My Williamson ether synthesis is giving a low yield of the desired N-benzhydryl-(3-ethoxyazetidin-3-yl)methanol. What are the likely causes?

Answer: Low yields in this specific Williamson ether synthesis are common and can typically be attributed to a few key factors:

  • Incomplete Deprotonation of the Tertiary Alcohol: The hydroxyl group on N-benzhydryl-3-hydroxyazetidine is sterically hindered. Incomplete deprotonation to form the alkoxide will result in unreacted starting material.

    • Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is a good choice as it irreversibly deprotonates the alcohol.[1] Ensure the NaH is fresh and has not been deactivated by moisture. A gray appearance can indicate deactivation.[2] Use a slight excess of NaH (1.1-1.2 equivalents) to drive the deprotonation to completion.

  • Competing Elimination Reaction (E2): The alkoxide formed is a strong base. If it reacts with the ethylating agent (e.g., ethyl iodide) via an E2 mechanism, ethylene gas will be formed as a byproduct instead of the desired ether. This is a common side reaction with secondary and tertiary alkyl halides, but can also occur with primary halides at elevated temperatures.[3][4]

    • Solution: Control the reaction temperature carefully. While higher temperatures can increase the rate of the desired SN2 reaction, they disproportionately favor the E2 pathway.[2] A temperature range of 25-50°C is a good starting point. Also, ensure you are using a primary ethylating agent like ethyl iodide or ethyl tosylate.

  • Moisture in the Reaction: The Williamson ether synthesis is highly sensitive to moisture. Water will quench the strong base and hydrolyze the alkyl halide.[2]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are good choices as they are polar aprotic solvents that can accelerate the SN2 reaction.[5]

Question 2: I am observing the formation of an alkene byproduct. How can I minimize this?

Answer: The formation of an alkene, in this case, ethylene, is a clear indication of a competing E2 elimination reaction.[1]

SN2_vs_E2 cluster_0 Reaction Pathways Alkoxide Alkoxide Desired_Ether Desired Ether (SN2) Alkoxide->Desired_Ether  SN2 Attack Alkene_Byproduct Alkene Byproduct (E2) Alkoxide->Alkene_Byproduct  E2 Elimination Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Desired_Ether Ethyl_Iodide->Alkene_Byproduct

Caption: A troubleshooting workflow for catalytic hydrogenation issues.

Part 3: Hydrochloride Salt Formation and Purification

The final step involves the formation of the hydrochloride salt to provide a stable, crystalline solid that is easier to handle and purify.

Question 5: I am having trouble isolating a pure, crystalline hydrochloride salt. What are some common issues?

Answer: The physical properties of amine hydrochloride salts can be sensitive to the solvent system and the presence of impurities.

  • Incorrect Solvent System: The choice of solvent is critical for obtaining a crystalline solid. If the salt is too soluble, it will not precipitate. If it is too insoluble, it may crash out as an amorphous solid or oil.

    • Solution: A common method is to dissolve the free amine in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or methyl tert-butyl ether (MTBE), and then add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or isopropanol). Alternatively, recrystallization from a solvent mixture like methanol/ethyl acetate or ethanol/diethyl ether can be effective.

  • Presence of Water: Water can interfere with the crystallization of hydrochloride salts.

    • Solution: Ensure the free amine starting material is anhydrous. Use anhydrous solvents for the salt formation and crystallization.

  • Residual Impurities: Impurities can inhibit crystallization or become trapped in the crystal lattice, reducing purity. A common impurity is the benzophenone byproduct from the deprotection step.

    • Solution: After the hydrogenation, filter off the catalyst and concentrate the solution. The crude free amine can be purified by a quick column chromatography or by performing an acid-base extraction to remove non-basic impurities like benzophenone before proceeding with the salt formation.

Scale-Up Data and Protocols

Table 1: Typical Reaction Parameters
ParameterStep 2: Williamson Ether SynthesisStep 3: N-Benzhydryl DeprotectionStep 4: Salt Formation
Scale Lab (1-10 g)Lab (1-10 g)Lab (1-10 g)
Solvent Anhydrous THF or DMFEthanol or MethanolDiethyl Ether or Isopropanol
Base/Reagent NaH (1.1-1.2 eq.)H₂ (50 psi), Pd/C (5 mol%)HCl in chosen solvent (1.1 eq.)
Temperature 25-50°C25-40°C0-25°C
Time 12-24 h4-12 h1-2 h
Typical Yield 60-75%85-95%>95%
Scale-Up Pilot (1-10 kg)Pilot (1-10 kg)Pilot (1-10 kg)
Considerations Controlled addition of ethylating agentEfficient agitation, exotherm controlAnti-solvent crystallization
Experimental Protocols

Step 2: N-Benzhydryl-(3-ethoxyazetidin-3-yl)methanol

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF under a nitrogen atmosphere, add a solution of N-benzhydryl-3-hydroxyazetidine (1.0 eq.) in anhydrous THF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture to 0°C and add ethyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: (3-Ethoxyazetidin-3-yl)methanol

  • In a hydrogenation reactor, dissolve N-benzhydryl-(3-ethoxyazetidin-3-yl)methanol (1.0 eq.) in ethanol.

  • Carefully add 10% Palladium on carbon (5 mol%).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (50 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours until hydrogen uptake ceases.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude free amine.

Step 4: (3-Ethoxyazetidin-3-yl)methanol Hydrochloride

  • Dissolve the crude (3-Ethoxyazetidin-3-yl)methanol in a minimal amount of isopropanol.

  • Slowly add a 2M solution of HCl in diethyl ether (1.1 eq.) with stirring.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

References

  • EKATO. (n.d.). Safe Scale-up for Hydrogenation Processes.
  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
  • BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Ombito, J. O., et al. (2025, January 22). Recent progress in synthesis of 3-functionalized azetidines.
  • ResearchGate. (2025, August 12).
  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • askIITians. (2025, March 4).
  • Williamson Ether Synthesis. (n.d.).
  • Applied Catalysts. (2023, October 12).
  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Bott, T. M., & West, F. G. (2011, October 25).
  • Chen, G., et al. (n.d.). Recent progress of heterogeneous catalysts for transfer hydrogenation under the background of carbon neutrality. Nanoscale (RSC Publishing).
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google P
  • CatSci. (n.d.). Process Development Whitepaper SCALE-UP.
  • Neuland Labs. (2022, August 30).

Sources

Optimization

Technical Support Center: Azetidine Hydrochloride Impurity Removal

Topic: Purification & Stability of Azetidine Hydrochloride Audience: Organic Chemists, Process Development Scientists Version: 2.4 (Current) Introduction: The Stability-Purity Paradox Azetidine hydrochloride (CAS: 36520-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability of Azetidine Hydrochloride

Audience: Organic Chemists, Process Development Scientists Version: 2.4 (Current)

Introduction: The Stability-Purity Paradox

Azetidine hydrochloride (CAS: 36520-39-5) presents a unique challenge in purification. Unlike 5- or 6-membered heterocycles, the azetidine ring possesses significant angle strain (~26 kcal/mol). This makes the compound thermodynamically predisposed to Cationic Ring-Opening Polymerization (CROP) , particularly under the very acidic conditions required to form the salt.

As a Senior Application Scientist, I often see researchers fail not because of poor synthesis, but because they treat azetidine HCl like a stable piperidine derivative. It is not. Impurities in this system are often generated during the purification attempts themselves.

This guide addresses the three most critical impurity classes: Oligomers (Color Bodies) , Inorganic Salts , and Residual Precursors .

Module 1: Removing Color Bodies & Oligomers

Symptom: Product appears yellow, orange, or brown; NMR shows broad baseline humps or extra methylene signals.

The Mechanism

The "yellowing" is rarely oxidation in the traditional sense; it is usually the formation of ring-opened oligomers (poly-azetidine). This is catalyzed by heat and excess acid.

  • Causality: Protonation of the ring nitrogen activates the

    
    -carbon for nucleophilic attack by a non-protonated azetidine molecule.
    
Troubleshooting Protocol: Differential Solvation Recrystallization

Do not use standard "boil and cool" recrystallization, as prolonged heat accelerates polymerization. Use a Solvent-Antisolvent Precipitation method at controlled temperatures.

Protocol:

  • Dissolution: Dissolve the crude, colored azetidine HCl in the minimum amount of dry Methanol (MeOH) or Ethanol (EtOH) at room temperature (20–25°C). Do not heat above 40°C.

  • Filtration: If the solution is cloudy, filter through a 0.45

    
    m PTFE membrane to remove high-molecular-weight polymers (which are often insoluble in alcohol).
    
  • Precipitation: Slowly add Diethyl Ether (Et₂O) or Acetone (Antisolvent) with vigorous stirring.

    • Ratio: Target a 1:3 to 1:5 ratio of Solvent:Antisolvent.

  • Crystallization: Cool the mixture to -20°C for 4–12 hours.

  • Isolation: Filter the white precipitate rapidly under nitrogen (the solid is hygroscopic). Wash with cold Et₂O.

Data: Solubility Profile for Purification
SolventSolubility (25°C)Role in Purification
Methanol High (>100 mg/mL)Primary Solvent
Ethanol Moderate/HighPrimary Solvent
Isopropanol ModerateAlternative Solvent
Acetone Very LowAntisolvent (Best for crystallization)
Ethyl Acetate InsolubleAntisolvent
Diethyl Ether InsolubleAntisolvent (Best for washing)

Module 2: Desalting (Removal of Inorganic Salts)

Symptom: High ash content; incorrect elemental analysis; "salty" crystals.

The Logic

Neutralization of azetidine synthesis mixtures (often using NaOH or KOH) generates stoichiometric amounts of NaCl or KCl. While azetidine free base can be distilled, the hydrochloride salt cannot. Therefore, we must exploit the Lattice Energy differential . NaCl has a high lattice energy and is insoluble in dry organic alcohols, whereas azetidine HCl (an ionic liquid in solution) remains soluble.

Workflow: The "Dry-Alcohol" Extraction

Prerequisite: Ensure all solvents are anhydrous. Water content >2% will dissolve NaCl and ruin the separation.

DesaltingWorkflow Start Crude Mixture (Azetidine HCl + NaCl) Step1 Add Anhydrous EtOH (10 mL per g of crude) Start->Step1 Step2 Sonication (15 min) Break salt encapsulation Step1->Step2 Step3 Filtration (Celite Pad or Sintered Glass) Step2->Step3 Waste Solid Residue (NaCl / Inorganic Salts) Step3->Waste Retentate Filtrate Filtrate (Azetidine HCl in EtOH) Step3->Filtrate Pass-through Step4 Concentration (Rotovap < 40°C) Filtrate->Step4 Final Pure Azetidine HCl (White Hygroscopic Solid) Step4->Final

Figure 1: Desalting workflow relying on the solubility differential in anhydrous ethanol.

Critical Step: If the filtrate remains cloudy, it indicates moisture ingress. Re-dry the solution with MgSO₄, filter, and repeat the concentration.

Module 3: FAQ & Troubleshooting

Q1: My product turned into a gummy oil after drying. How do I get a solid?

A: This is usually due to residual solvent or moisture (Azetidine HCl is extremely hygroscopic).

  • Trituration: Add dry diethyl ether to the gum and scratch the flask wall with a glass rod. This provides nucleation sites.

  • Azeotropic Drying: Dissolve the gum in a small amount of toluene and rotovap. Toluene forms an azeotrope with water, pulling out residual moisture that prevents crystallization.

Q2: I see a peak at ~1.8 ppm and ~3.0 ppm in H-NMR. Is this impurity?

A: Likely 3-amino-1-propanol or its derivatives.

  • Origin: Hydrolysis of the azetidine ring (acidic cleavage).

  • Removal: These linear amines are less soluble in Isopropanol (iPrOH) than the cyclic azetidine. Recrystallize using iPrOH/Acetone .

Q3: Can I distill Azetidine HCl?

A: No. Attempting to distill the salt will result in decomposition (charring). You can only distill the free base (b.p. 61–62°C).

  • Strategy: If the salt is too impure, basify with KOH (pellets)

    
     Distill the free base 
    
    
    
    Collect in dry ether
    
    
    Re-precipitate with anhydrous HCl in dioxane.
Q4: Why does the melting point vary so much (Literature: 300°C vs. Observed: 190°C)?

A: Literature values often cite the sublimation point or decomposition point.

  • Azetidine HCl does not have a clean melting point; it subliming/decomposing >200°C.

  • A lower range (180–200°C) usually indicates the presence of homopolymers (dimers/trimers) which depress the melting point significantly.

Module 4: Impurity Identification Decision Tree

Use this logic flow to identify the contamination source before attempting purification.

ImpurityTree Root Impurity Detected Type Nature of Impurity? Root->Type Solids Inorganic / Salt (High Ash, Non-combustible) Type->Solids Insoluble in MeOH Organic Organic (Extra NMR peaks) Type->Organic Soluble in MeOH Color Color Body (Yellow/Brown) Type->Color Visual Defect Action1 Use Ethanol Extraction (See Module 2) Solids->Action1 Action2 Check NMR Region Organic->Action2 Action3 Recrystallize w/ Acetone (See Module 1) Color->Action3 Linear Amine\n(Ring Opening) Linear Amine (Ring Opening) Action2->Linear Amine\n(Ring Opening) Broad peaks Dimer/Oligomer Dimer/Oligomer Action2->Dimer/Oligomer Multiplets near base peaks

Figure 2: Diagnostic logic for selecting the correct purification method.

References

  • Cationic Ring-Opening Polymerization of Azetidines. Goethals, E. J., & Schacht, E. H.[1] (1980).[1] Polymeric Amines and Ammonium Salts. Context: Establishes the mechanism of acid-catalyzed polymerization (yellowing) and the necessity of temperature control.

  • Synthesis and Reactivity of Azetidines. Couty, F., & Evano, G. (2006). Organic Preparations and Procedures International. Context: Provides solubility data and stability profiles for 4-membered nitrogen heterocycles.

  • Process for the Preparation of Azetidine Derivatives. Pfizer Inc. (Patent WO2000063168A1). Context: Industrial protocols for debenzylation and salt formation, including specific solvent washes for impurity removal.[2]

  • Purification of Amine Hydrochlorides via Solubility Differential. BenchChem Technical Repository. (2025).[1][3][4] Context: General methodologies for separating inorganic salts (NaCl) from organic amine salts using anhydrous alcohols.

Sources

Troubleshooting

Technical Support Center: Characterization of Unexpected Byproducts in Azetidine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This guide is designed to provide expert insights and practical troubleshooting advice for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and managing unexpected byproducts in your reactions. Due to their inherent ring strain, azetidines can exhibit unique and sometimes unforeseen reactivity.[1][2] This resource will help you navigate these challenges, ensuring the integrity of your synthetic routes and the purity of your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during azetidine synthesis and functionalization.

Q1: My intramolecular cyclization to form an N-Boc protected azetidine is consistently giving low yields, and I'm isolating a significant amount of a higher molecular weight byproduct. What is likely happening?

A1: This is a classic issue where intermolecular reaction is outcompeting the desired intramolecular cyclization. The formation of the four-membered ring can be kinetically and thermodynamically less favorable than intermolecular side reactions.[1]

  • Plausible Cause: The concentration of your reaction may be too high, favoring collisions between two molecules of your linear precursor over the necessary conformation for ring closure. The primary byproduct is likely a dimer or oligomer.

  • Troubleshooting Steps:

    • High Dilution: Re-run the reaction under high-dilution conditions (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to the reaction mixture over an extended period using a syringe pump.

    • Leaving Group Efficiency: Ensure you are using an excellent leaving group (e.g., tosylate, mesylate, or a halide). A sluggish leaving group will provide more time for intermolecular reactions to occur.[1]

    • Base Selection: The choice of base is critical. A bulky, non-nucleophilic base is often preferred to minimize side reactions.

Q2: I'm attempting an N-functionalization of my azetidine, but I'm observing significant ring-opening. How can I prevent this?

A2: The high ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening, especially under acidic conditions or with strong nucleophiles.[1]

  • Plausible Cause: The reaction conditions are likely too harsh. Protonation of the azetidine nitrogen activates the ring, making it highly electrophilic and prone to attack.[3]

  • Troubleshooting Steps:

    • Avoid Strong Acids: Whenever possible, perform N-functionalization under neutral or basic conditions.

    • Protecting Group Strategy: The nitrogen atom can be protected with an electron-withdrawing group (e.g., tosyl or Boc) to decrease its nucleophilicity and stabilize the ring.[1]

    • Milder Reagents: Opt for less aggressive reagents for N-functionalization. For example, in acylation reactions, use an acid chloride with a non-nucleophilic base at low temperatures.

Q3: After purification on silica gel, my NMR shows impurities that were not present in the crude reaction mixture. What's going on?

A3: Azetidines can be sensitive to the acidic nature of standard silica gel, leading to on-column decomposition.[1]

  • Plausible Cause: The acidic protons on the silica surface can catalyze ring-opening or other decomposition pathways.

  • Troubleshooting Steps:

    • Neutralized Silica: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).

    • Alternative Stationary Phases: Consider using a more inert stationary phase, such as alumina (basic or neutral) or a polymer-based support.

    • Non-Chromatographic Purification: If possible, purify the azetidine by distillation or recrystallization to avoid contact with acidic stationary phases.[1]

Troubleshooting Guide: Specific Byproduct Scenarios

This section provides a more in-depth look at specific, unexpected byproducts and the methodologies to characterize and mitigate their formation.

Scenario 1: Formation of a Pyrrolidine Byproduct during Azetidine Synthesis

A common and often unexpected byproduct in reactions intended to form azetidines is the isomeric five-membered pyrrolidine. This can occur through a ring-expansion rearrangement.

Underlying Mechanism: Aziridinium Ion Intermediate

In some cyclization reactions, particularly those involving neighboring group participation, an intermediate aziridinium ion can form. The subsequent intramolecular ring-opening of this strained three-membered ring can lead to either the thermodynamically favored five-membered pyrrolidine or the kinetically favored four-membered azetidine.

G cluster_0 Reaction Pathway Linear_Precursor γ-Haloamine Aziridinium_Ion Aziridinium Ion Intermediate Linear_Precursor->Aziridinium_Ion Intramolecular SN2 Azetidine Desired Azetidine (Kinetic Product) Aziridinium_Ion->Azetidine 4-exo-tet (Baldwin's Rules) Pyrrolidine Unexpected Pyrrolidine (Thermodynamic Product) Aziridinium_Ion->Pyrrolidine 5-endo-tet (Favored Thermodynamically)

Caption: Formation of azetidine vs. pyrrolidine via an aziridinium ion intermediate.

Characterization Protocol
Analytical TechniqueExpected Observations for Pyrrolidine Byproduct
¹H NMR Appearance of a more complex multiplet pattern for the ring protons. The chemical shifts will differ significantly from the azetidine analog.
¹³C NMR An additional signal in the aliphatic region, corresponding to the five carbons of the pyrrolidine ring.
Mass Spectrometry The pyrrolidine will be an isomer of the azetidine, so it will have the same molecular weight. Fragmentation patterns may differ.
COSY & HSQC These 2D NMR experiments will be crucial to definitively assign the proton and carbon signals and confirm the five-membered ring structure.
Mitigation Strategies
  • Low Temperature: Running the reaction at lower temperatures can favor the kinetically controlled formation of the azetidine.

  • Solvent Choice: The polarity of the solvent can influence the stability of the aziridinium ion and the transition states leading to the two products. Experiment with a range of solvents.

  • Counter-ion Effects: The nature of the counter-ion associated with the leaving group can impact the reaction pathway.

Scenario 2: Dimerization in Aza-Buchwald-Hartwig Amination

When attempting to couple an azetidine with an aryl halide, a common side product is the homocoupling of the aryl halide to form a biphenyl derivative.

Underlying Mechanism: Competing Reductive Elimination

The palladium catalytic cycle for Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination. If the rate of reductive elimination of the desired C-N bond is slow, a competing pathway involving transmetalation with another molecule of the aryl halide followed by reductive elimination can lead to the biphenyl byproduct.

G cluster_1 Aza-Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L_n) OxAdd->Pd(II)_Complex Amine_Coord Azetidine Coordination Pd(II)_Complex->Amine_Coord Amine_Complex [Ar-Pd(II)(Azetidine)-L_n]^+X^- Amine_Coord->Amine_Complex Deprotonation Base Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-N(azetidinyl)(L_n) Deprotonation->Amido_Complex Red_Elim_Desired Reductive Elimination Amido_Complex->Red_Elim_Desired Side_Reaction Competing Reductive Elimination (Ar-Ar) Amido_Complex->Side_Reaction Slow C-N coupling leads to side reactions Desired_Product N-Aryl Azetidine Red_Elim_Desired->Desired_Product Desired_Product->Pd(0) Regenerates Catalyst

Caption: Competing pathways in Aza-Buchwald-Hartwig amination leading to byproduct formation.

Troubleshooting Protocol
  • Ligand Choice: The choice of phosphine ligand is paramount. Electron-rich, bulky phosphine ligands generally accelerate the rate of reductive elimination of the C-N bond, minimizing the formation of the biphenyl byproduct. Consider ligands like SPhos, XPhos, or RuPhos.

  • Base Selection: Use a base that is strong enough to deprotonate the coordinated amine but not so strong that it promotes side reactions. K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and dioxane are frequently used.

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions.

Scenario 3: Unexpected Products in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for azetidine synthesis.[4][5][6] However, the high-energy intermediates involved can lead to unexpected reaction pathways.

Plausible Side Reactions
  • Over-reduction: The desired product may be susceptible to further reduction under the reaction conditions.

  • Radical Rearrangements: The radical intermediates generated can undergo rearrangements before the desired bond formation occurs.

  • Substrate Decomposition: The photocatalyst or the substrates themselves may be unstable to the reaction conditions, leading to a complex mixture of byproducts.

Experimental Workflow for Investigation
  • Control Experiments: Run the reaction in the absence of the photocatalyst, light, or other key reagents to identify which components are essential for byproduct formation.

  • Quantum Yield Measurement: Determine the quantum yield of the reaction to assess its efficiency. A low quantum yield may indicate that non-productive pathways are consuming the excited state of the photocatalyst.

  • Cyclic Voltammetry: Analyze the redox potentials of the substrates and catalyst to ensure that the desired electron transfer processes are thermodynamically favorable.

  • In-situ Spectroscopy: Use techniques like in-situ NMR or IR to monitor the reaction progress and identify transient intermediates.

References

  • UNIT 3 FOUR MEMBERED HETEROCYCLES - eGyanKosh. Available at: [Link]

  • Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC. Available at: [Link]

  • Regioselective ring opening reactions of azetidines - ResearchGate. Available at: [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. Available at: [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]

  • Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Degradation products of azetidine core G334089 - Ovid. Available at: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv. Available at: [Link]

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC. Available at: [Link]

  • Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Available at: [Link]

  • Application of Photoredox Catalysis for Late-stage Functionalization - Charnwood Discovery. Available at: [Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC. Available at: [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - Uniba.it. Available at: [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B. Available at: [Link]

  • (PDF) Stereoselective functionalization of azetidines - ResearchGate. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines - ChemRxiv. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • (PDF) A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - ResearchGate. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Azetidine - Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of (3-Ethoxyazetidin-3-yl)methanol Hydrochloride by X-ray Crystallography

Introduction In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise spatial arrangement of atoms dict...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The azetidine scaffold, a four-membered heterocyclic ring, is of significant interest in medicinal chemistry due to the unique conformational constraints and vectors it provides for molecular design.[1] This guide presents a comprehensive analysis of the structural validation of (3-Ethoxyazetidin-3-yl)methanol hydrochloride, a representative substituted azetidine derivative, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.

This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering an in-depth comparison of X-ray crystallography with other widely used analytical techniques. We will explore the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to underscore the synergistic power of these methods in modern chemical research.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for elucidating the atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, we can determine the precise coordinates of each atom, bond lengths, bond angles, and the overall conformation of the molecule. This level of detail is paramount for understanding structure-activity relationships (SAR) and for guiding rational drug design.[1]

Experimental Protocol: X-ray Diffraction of (3-Ethoxyazetidin-3-yl)methanol Hydrochloride

The following protocol outlines the critical steps for obtaining a high-quality crystal structure of the title compound.

1. Synthesis and Crystallization:

  • Synthesis: (3-Ethoxyazetidin-3-yl)methanol hydrochloride is synthesized through established routes, often involving the functionalization of a suitable azetidine precursor.[1][2] The final product is purified to >97% purity, as confirmed by NMR and LC-MS, to ensure the quality of the resulting crystals.

  • Crystallization: The key to a successful X-ray diffraction experiment is the growth of well-ordered single crystals. For (3-Ethoxyazetidin-3-yl)methanol hydrochloride, slow evaporation is a commonly employed technique. A saturated solution of the compound is prepared in a suitable solvent system, such as methanol/ethyl acetate. The vial is loosely capped to allow for the gradual removal of the solvent over several days to weeks at room temperature, promoting the formation of single crystals suitable for diffraction.

2. Data Collection:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[1]

  • Data Acquisition: The mounted crystal is placed in a single-crystal X-ray diffractometer. To minimize thermal motion and potential radiation damage, the crystal is maintained at a low temperature (typically 100 K) in a stream of cold nitrogen gas.[1] A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson synthesis.

  • Refinement: The structural model is refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles. The quality of the final structure is assessed using metrics such as the R-factor.[3]

Experimental Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal Data_Collection X-ray Diffraction Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Diffraction Pattern Solution Structure Solution Processing->Solution Unit Cell & Space Group Refinement Structure Refinement Solution->Refinement Initial Model Validation Structure Validation Refinement->Validation Final Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Representative Crystallographic Data

While the specific crystallographic data for (3-Ethoxyazetidin-3-yl)methanol hydrochloride is not publicly available, the following table presents hypothetical yet realistic parameters based on known 3-substituted azetidine derivatives.[1] This data provides a quantitative basis for understanding the solid-state structure.

ParameterHypothetical Data for (3-Ethoxyazetidin-3-yl)methanol HClSignificance
Crystal System MonoclinicIndicates the symmetry of the crystal lattice.
Space Group P2₁/cDefines the specific symmetry elements within the crystal.
Unit Cell Dimensions Dimensions of the repeating unit in the crystal.
a (Å)~10.5
b (Å)~8.5
c (Å)~15.0
α (°)90Angles of the repeating unit in the crystal.
β (°)~105
γ (°)90
Azetidine Ring Puckering ~15°Quantifies the deviation of the azetidine ring from planarity.

Orthogonal Validation & Comparative Analysis

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural validation relies on the synergy of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer crucial insights into the molecule's structure and integrity in the solution and gas phases, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, one can confirm the presence of specific functional groups and the overall molecular framework.[4][5]

Expected Spectroscopic Data for (3-Ethoxyazetidin-3-yl)methanol Hydrochloride:

  • ¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet), the azetidine ring protons, the methanol proton, and the exchangeable amine proton would be expected.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule, including the quaternary carbon of the azetidine ring, would confirm the carbon skeleton.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through the analysis of fragmentation patterns.[6]

Expected Mass Spectrum Data:

  • High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would confirm the elemental composition of the (3-Ethoxyazetidin-3-yl)methanol cation.

Comparison of Analytical Techniques

The following diagram and table illustrate the complementary nature of these techniques in the structural elucidation of (3-Ethoxyazetidin-3-yl)methanol hydrochloride.

Techniques_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided Molecule (3-Ethoxyazetidin-3-yl)methanol HCl XRay X-ray Crystallography Molecule->XRay NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS XRay_Info 3D Atomic Arrangement Bond Lengths & Angles Solid-State Conformation XRay->XRay_Info NMR_Info Atom Connectivity Solution-State Structure Functional Groups NMR->NMR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info

Caption: Comparison of Information from Different Analytical Techniques.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Single Crystal (Solid)SolutionGas Phase (Ionized)
Primary Information 3D atomic coordinates, bond lengths/angles, conformation.Atomic connectivity, functional groups.Molecular weight, elemental composition.
Conclusiveness Definitive for solid-state structure.High, for connectivity and solution structure.High, for molecular formula.
Key Limitation Requires high-quality single crystals.Provides an average structure in solution.Provides limited direct 3D structural information.

Conclusion

The structural validation of novel chemical entities like (3-Ethoxyazetidin-3-yl)methanol hydrochloride is a multi-faceted process that relies on the convergence of data from several orthogonal analytical techniques. While NMR and Mass Spectrometry are indispensable for confirming molecular connectivity and composition, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive, high-resolution three-dimensional structure. The detailed atomic-level insights gained from crystallography are crucial for understanding the molecule's properties and for advancing rational drug design efforts. By integrating these powerful analytical tools, researchers can establish a self-validating system that ensures the scientific integrity and trustworthiness of their findings.

References

  • BenchChem. A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.
  • BenchChem. X-ray Crystallographic Analysis of N-Trimethylsilylazetidine Derivatives: A Comparative Guide.
  • ResearchGate. The structures of the azetidine derivatives optimized at the B3MP2 level...
  • Journal of the American Chemical Society. Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Royal Society of Chemistry. Fluorescent metal-organic framework for selective sensing of nitroaromatic explosives - Supporting Information.
  • Fluorochem. (3-METHYLAZETIDIN-3-YL)METHANOL HCL.
  • PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • PMC. X-ray crystallographic validation of structure predictions used in computational design for protein stabilization.
  • PDB Archive. Full wwPDB X-ray Structure Validation Report i.
  • Methanol emission tracing ice chemistry and dust evolution in the TW Hya protoplanetary disk.
  • CCDC. Structural Chemistry Data, Software, and Insights.
  • Full wwPDB X-ray Structure Validation Report i.
  • CCDC. The Largest Curated Crystal Structure Database.
  • Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination.
  • Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
  • Sigma-Aldrich. (3-Methylazetidin-3-yl)methanol hydrochloride | 1458653-12-7.
  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • leapchem. 3-Methoxyazetidine Hydrochloride丨CAS 148644-09-1.
  • ChemicalBook. 3-Hydroxyazetidine hydrochloride | 18621-18-6.
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  • BMRB. Full wwPDB X-ray Structure Validation Report i.
  • ChemicalBook. (AZETIDIN-3-YL)METHANOL | 95849-02-8.

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Comparative

In Vitro ADME Properties of (3-Ethoxyazetidin-3-yl)methanol Derivatives: A Comparative Guide

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and lead optimization, the (3-Ethoxyazetidin-3-yl)methanol scaffold represents a strategic "bioisosteric switch." This guide analyzes the in vitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and lead optimization, the (3-Ethoxyazetidin-3-yl)methanol scaffold represents a strategic "bioisosteric switch." This guide analyzes the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties of derivatives built upon this core, contrasting them with traditional morpholine and piperidine analogs.

The Core Value Proposition: Replacing a 6-membered saturated heterocycle with this 3,3-disubstituted azetidine core typically yields:

  • Reduced Lipophilicity (LogD): Critical for improving solubility and reducing non-specific binding.

  • Enhanced Metabolic Stability: The quaternary center at C3 blocks the common metabolic "soft spot" (alpha-carbon oxidation) found in piperidines.

  • Increased Fsp3 Character: Introducing 3D complexity to escape "flatland," a known correlate with clinical success.

Part 1: Physicochemical & Structural Comparison

To understand the ADME behavior of (3-Ethoxyazetidin-3-yl)methanol derivatives, we must compare the core scaffold against its standard medicinal chemistry alternatives.

The "Azetidine Switch" Analysis[1]
Feature(3-Ethoxyazetidin-3-yl)methanol Morpholine Analog 4-Methoxypiperidine Analog
Structure Type Strained 4-membered ring6-membered ether-amine6-membered amine
Hybridization High Fsp3 (Quaternary C3)High Fsp3High Fsp3
Lipophilicity (

cLogP)
Baseline (Lowest) +0.5 to +1.0+1.5 to +2.0
Basicity (pKa) ~8.5 - 9.5 (Tunable)~8.3~10.0 (High)
Metabolic Liability Low (Steric block at C3)Moderate (N-dealkylation)High (Ring oxidation)

Key Insight: The ethoxy group at the C3 position of the azetidine acts as an internal "metabolic shield," preventing oxidation at the sensitive alpha-carbons adjacent to the nitrogen, a common failure point for piperidine derivatives.

Part 2: Critical In Vitro ADME Properties

Metabolic Stability (Microsomal Stability)

The Challenge: Saturated nitrogen heterocycles are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1] The Azetidine Advantage: Derivatives of (3-Ethoxyazetidin-3-yl)methanol exhibit superior half-life (


) compared to piperidines. The gem-disubstitution at position 3 creates steric hindrance that discourages the approach of the CYP heme iron to the ring nitrogen or adjacent carbons.
  • Piperidine Failure Mode: Rapid hydroxylation at C2/C6 or N-oxidation.

  • Azetidine Performance: The strained ring is surprisingly robust; the primary metabolic route often shifts to the pendant chains (e.g., O-dealkylation of the ethoxy group) rather than ring opening.

Permeability (PAMPA & Caco-2)

The Challenge: Reducing lipophilicity (LogD) to improve solubility often comes at the cost of membrane permeability. The Azetidine Advantage: While more polar than piperidines, these derivatives maintain a low Molecular Weight (MW). According to the "Rule of 5" and subsequent refinements, the small size (MW < 200 for the fragment) allows for efficient passive diffusion despite lower lipophilicity.

Part 3: Experimental Protocols

To validate these properties in your own derivatives, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

This protocol determines the Intrinsic Clearance (


) of the derivative.[2]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).[2][3][4][5]

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%.

  • Incubation: Mix compound with HLM (0.5 mg/mL final) at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. The slope


 is the elimination rate constant.



Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

This protocol assesses passive diffusion potential.[6]

Materials:

  • Donor Plate (96-well filter plate, 0.45 µm PVDF).

  • Acceptor Plate (96-well PTFE).

  • Artificial Membrane Oil: 1% Lecithin in Dodecane.[7]

  • Buffer: PBS pH 7.4.[7][4]

Workflow:

  • Membrane Coating: Add 5 µL of Lecithin/Dodecane to the filter of the Donor Plate.[7] Ensure uniform coverage.

  • Donor Solution: Prepare 10 µM test compound in PBS (pH 7.4). Add 150 µL to Donor wells.

  • Acceptor Solution: Add 300 µL pure PBS to Acceptor wells.

  • Assembly: Sandwich the Donor plate inside the Acceptor plate.

  • Incubation: 5 hours at Room Temperature (humidity chamber to prevent evaporation).

  • Analysis: Quantify compound concentration in both Donor and Acceptor wells via UV-Vis or LC-MS.

Part 4: Decision Logic & Visualization

Diagram 1: The Scaffold Selection Logic

Why choose (3-Ethoxyazetidin-3-yl)methanol over alternatives?

ScaffoldSelection Start Lead Optimization Challenge Piperidine Current Scaffold: Piperidine/Morpholine Start->Piperidine Issue High Metabolic Clearance or High LogP? Decision Apply Azetidine Switch? Issue->Decision Piperidine->Issue Azetidine Scaffold: (3-Ethoxyazetidin-3-yl)methanol Decision->Azetidine Yes (Reduce Ring Size) Result1 Result: Blocked Alpha-Oxidation (Increased Stability) Azetidine->Result1 Result2 Result: Lower LogD (Improved Solubility) Azetidine->Result2 Result3 Result: High Fsp3 (3D Geometry) Azetidine->Result3

Caption: Decision tree for implementing the azetidine scaffold to solve specific ADME liabilities.

Diagram 2: Microsomal Stability Workflow

Visualizing the critical experimental steps.

MicrosomalWorkflow Prep Step 1: Prep Compound + HLM Initiate Step 2: Initiate Add NADPH Prep->Initiate Incubate Step 3: Incubate 37°C (0-60 min) Initiate->Incubate Quench Step 4: Quench Ice-Cold ACN Incubate->Quench Timepoints Analyze Step 5: Analyze LC-MS/MS Quench->Analyze

Caption: Step-by-step workflow for the metabolic stability assay described in Protocol A.

References

  • Pfizer Inc. (2016). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica. Link

  • National Center for Advancing Translational Sciences (NCBI). (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual. Link

  • Evotec. (2024). Microsomal Stability Assay Protocol and Principles. Cyprotex ADME-Tox Solutions. Link

  • BioAssay Systems. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit Protocol. Link

  • Journal of Medicinal Chemistry. (2012). Azetidines as a Growing Class of Heterocycles in Drug Discovery. (General Reference on Azetidine properties in MedChem).[8]

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Validation

A Researcher's Guide to Cross-Reactivity Profiling of Azetidine-Based Enzyme Inhibitors

The azetidine ring, a four-membered saturated heterocycle, has become a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and conformational rigidity can impart favorable physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine ring, a four-membered saturated heterocycle, has become a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and conformational rigidity can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and receptor selectivity.[2][3] Consequently, azetidine-containing molecules have been developed as potent and selective inhibitors for a wide range of enzyme targets, from proteases and kinases to metabolic enzymes.[4][5] However, achieving exquisite selectivity remains a paramount challenge in drug development. Off-target interactions can lead to unforeseen toxicities or reduced efficacy, making rigorous cross-reactivity profiling an indispensable component of the preclinical development of azetidine-based inhibitors.

This guide provides an in-depth comparison of the key methodologies for assessing the cross-reactivity of azetidine-based enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for cornerstone assays, and present comparative data to inform your inhibitor development programs.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The biological activity of a small molecule inhibitor is not solely defined by its interaction with the intended target. Unintended interactions with other proteins, known as off-targets, can have significant biological consequences. For enzyme inhibitors, these off-target effects often manifest as the inhibition of other enzymes with similar active site architectures or substrate specificities.

A prime example of the importance of selectivity can be found in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[6] DPP-4 is a serine protease responsible for the degradation of incretin hormones like GLP-1.[7] While effective at their primary target, early-generation DPP-4 inhibitors showed cross-reactivity with the closely related enzymes DPP-8 and DPP-9.[6][8] Inhibition of DPP-8 and DPP-9 was linked to significant toxicities in preclinical studies, underscoring the critical need for highly selective DPP-4 inhibitors.[8] This has driven the development of newer generations of DPP-4 inhibitors with vastly improved selectivity profiles.[9][10]

A Multi-pronged Approach to Profiling Cross-Reactivity

A comprehensive assessment of inhibitor selectivity requires a multi-tiered approach, integrating data from biochemical, cell-based, and proteomic platforms. Each methodology offers unique insights into the inhibitor's interaction landscape.

Caption: A tiered approach to cross-reactivity profiling.

Biochemical Assays: The First Line of Assessment

Biochemical assays, utilizing purified enzymes, are the foundational step in selectivity profiling.[11] They provide a direct measure of an inhibitor's potency against a panel of related enzymes under controlled conditions.

Key Advantages:

  • High Throughput: Amenable to screening against large panels of enzymes.[12]

  • Direct Measurement: Provides quantitative measures of inhibitory potency (e.g., IC50, Ki).[13]

  • Mechanistic Insight: Can be designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Common Formats:

  • Radiometric Assays: A classic and highly sensitive method that measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[12]

  • Fluorescence/Luminescence-Based Assays: These assays use fluorescently labeled substrates or antibodies to detect enzyme activity and are well-suited for high-throughput screening.[13]

  • Differential Scanning Fluorimetry (DSF): A biophysical method that measures the thermal stabilization of a protein upon ligand binding, providing a readout of affinity without the need for an activity assay.[14]

Experimental Protocol: A Representative Kinase Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the IC50 of an azetidine-based inhibitor against a panel of kinases.

  • Reagent Preparation:

    • Prepare a stock solution of the azetidine-based inhibitor in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.[13]

    • Prepare solutions of the kinase, substrate peptide, and ATP in assay buffer. The ATP concentration is often set at or near the Km value for each kinase to ensure a sensitive measure of competitive inhibition.[15]

  • Assay Procedure:

    • In a 384-well plate, add the inhibitor dilutions.

    • Add the kinase to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a specified time at the optimal temperature for the kinase.

    • Stop the reaction by adding a detection solution containing an antibody that specifically recognizes the phosphorylated substrate. The antibody is typically labeled with a fluorophore for detection.

  • Data Analysis:

    • Measure the fluorescence signal in each well using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential, they do not fully recapitulate the cellular environment.[16] Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its intended target, and exert a biological effect.[17][18] They also provide a more physiologically relevant context for assessing off-target effects.[19]

Key Advantages:

  • Physiological Relevance: Assesses inhibitor activity in the context of a living cell, including the presence of endogenous ATP concentrations, protein-protein interactions, and cellular compartmentalization.[17]

  • Target Engagement Confirmation: Directly measures the binding of the inhibitor to its target inside the cell.[20]

  • Phenotypic Readouts: Can link target engagement to a cellular phenotype, such as apoptosis or changes in signaling pathways.[18]

Common Formats:

  • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive inhibitor.[21]

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation. Changes in protein stability in the presence of an inhibitor can be monitored by western blotting or mass spectrometry.[19]

  • Phospho-specific Antibody-Based Assays: These assays measure the phosphorylation status of a downstream substrate of the target kinase, providing a functional readout of inhibitor activity in a signaling pathway.[21]

Proteomic Approaches: An Unbiased View of the Interactome

For a truly global and unbiased assessment of inhibitor selectivity, proteomic approaches are unparalleled.[22] These methods can identify both on- and off-target proteins in a complex biological sample without prior knowledge of potential interactors.[23]

Activity-Based Protein Profiling (ABPP):

ABPP is a powerful chemical proteomic strategy that utilizes active site-directed probes to profile the functional state of entire enzyme families.[24][25] In a competitive ABPP experiment, a biological sample is pre-incubated with the inhibitor of interest before treatment with a broad-spectrum, activity-based probe that covalently modifies the active site of a class of enzymes (e.g., serine hydrolases, kinases).[26]

Caption: Workflow for a competitive ABPP experiment.

Key Advantages of ABPP:

  • Unbiased Profiling: Can identify unexpected off-targets across an entire enzyme family.[27]

  • Functional Readout: The probes only label active enzymes, providing a direct measure of target engagement and inhibition.[23]

  • In Situ and In Vivo Applications: Can be performed in living cells and even in whole organisms to assess target occupancy under physiological conditions.[22]

Experimental Protocol: Competitive ABPP for Serine Hydrolase Inhibitors

This protocol outlines a gel-based competitive ABPP experiment to profile an azetidine-based serine hydrolase inhibitor.

  • Sample Preparation:

    • Treat cultured cells with varying concentrations of the azetidine-based inhibitor or a vehicle control (e.g., DMSO) for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

  • Probe Labeling:

    • Incubate the cell lysates with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a fluorescent reporter tag (e.g., FP-TAMRA), for a defined period.[26]

  • Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

    • Inhibition of a specific serine hydrolase will be observed as a decrease in the fluorescence intensity of the corresponding band at the appropriate molecular weight.

Chemical Proteomics with Immobilized Inhibitors:

Another powerful approach involves immobilizing the azetidine-based inhibitor on a solid support (e.g., beads) to "fish" for interacting proteins from a cell lysate.[28] Bound proteins are then eluted and identified by mass spectrometry. This method can identify both covalent and non-covalent interactors.

Comparative Analysis: A Case Study of DPP-4 Inhibitors

The development of DPP-4 inhibitors provides an excellent case study for the importance of cross-reactivity profiling. As mentioned earlier, off-target inhibition of DPP-8 and DPP-9 is a major safety concern.[6] The table below summarizes the selectivity profiles of several marketed DPP-4 inhibitors.

InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Sitagliptin 19>19,000>19,000>1000-fold>1000-fold
Vildagliptin 621,8005,600~29-fold~90-fold
Saxagliptin 501,500>100,000~30-fold>2000-fold
Linagliptin 1>10,000>10,000>10,000-fold>10,000-fold

Data compiled from multiple sources.[9][10]

As the data illustrates, there are significant differences in the selectivity profiles of these inhibitors. Linagliptin, for instance, demonstrates exceptional selectivity for DPP-4 over DPP-8 and DPP-9.[9] This high degree of selectivity is a key differentiating feature and contributes to its favorable safety profile.

Advanced Considerations and Future Directions

The field of cross-reactivity profiling is continually evolving. Here are some advanced considerations and future directions:

  • Computational Approaches: In silico methods, such as molecular docking and binding site similarity analysis, can be used to predict potential off-targets early in the drug discovery process, helping to prioritize experimental resources.[29]

  • Targeted Covalent Inhibitors: Many azetidine-based inhibitors are designed to form a covalent bond with their target enzyme.[30] Chemoproteomic methods are particularly well-suited for profiling the selectivity of these inhibitors, as they can identify the specific amino acid residues that are modified.[31]

  • Phenotypic Screening: High-content imaging and other phenotypic screening platforms can provide an unbiased assessment of the cellular consequences of inhibitor treatment, which can help to identify off-target effects that may not be apparent from biochemical or proteomic assays.

Conclusion

The unique properties of the azetidine scaffold have made it a valuable tool in the design of potent and selective enzyme inhibitors.[1] However, the potential for off-target interactions necessitates a rigorous and multi-faceted approach to cross-reactivity profiling. By integrating data from biochemical, cell-based, and proteomic platforms, researchers can build a comprehensive understanding of an inhibitor's selectivity profile, enabling the selection of drug candidates with the highest probability of success in the clinic.

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A Senior Application Scientist's Guide to Validating Azetidine Ligand Binding Modes

Introduction: The Strategic Value of Azetidine in Modern Drug Discovery In the landscape of medicinal chemistry, azetidines have emerged as powerful scaffolds.[1][2] These four-membered nitrogen-containing heterocycles o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidine in Modern Drug Discovery

In the landscape of medicinal chemistry, azetidines have emerged as powerful scaffolds.[1][2] These four-membered nitrogen-containing heterocycles offer a unique combination of properties: their inherent ring strain and conformational rigidity provide a defined three-dimensional structure, which can lead to improved metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1][2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif, highlighting its therapeutic potential across various diseases.[1]

However, the very structural constraints that make azetidines attractive also necessitate a rigorous and unambiguous validation of their binding mode to the target receptor. An assumed binding pose that is later proven incorrect can derail a promising drug discovery campaign, leading to wasted resources and time. Therefore, a multi-faceted approach, combining high-resolution structural biology, biophysical measurements, and computational modeling, is not just recommended—it is essential for building confidence in a structure-activity relationship (SAR) and guiding rational lead optimization.

This guide provides an in-depth comparison of key experimental and computational techniques for validating the binding mode of azetidine-containing ligands. It is designed for researchers, scientists, and drug development professionals seeking to apply these methods with scientific rigor and a clear understanding of their relative strengths and limitations.

I. High-Resolution Structural Validation: The Gold Standard

Direct visualization of the ligand-receptor complex at atomic resolution remains the most definitive method for validating a binding mode.

X-Ray Crystallography

X-ray crystallography provides an unparalleled level of detail, revealing the precise orientation of the azetidine ligand within the binding pocket, its key interactions with amino acid residues, and any induced conformational changes in the receptor.

Causality Behind Experimental Choices: The primary goal is to obtain a high-quality crystal of the protein-ligand complex that diffracts X-rays to a high resolution (ideally <2.5 Å). The choice of crystallization conditions (e.g., precipitant, pH, temperature) is critical and often requires extensive screening. For azetidine ligands, which may have varying solubility, co-crystallization (crystallizing the protein in the presence of the ligand) or soaking (introducing the ligand to a pre-formed protein crystal) are the two main strategies.

Experimental Protocol: Co-crystallization of a Receptor with an Azetidine Ligand

  • Protein Purification and Quality Control:

    • Express and purify the target receptor to >95% homogeneity.

    • Confirm the protein is well-folded and monodisperse using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS).

  • Complex Formation:

    • Incubate the purified protein with a 5- to 10-fold molar excess of the azetidine ligand for a sufficient time (e.g., 1-4 hours) at 4°C to ensure binding saturation.

  • Crystallization Screening:

    • Set up crystallization trials using commercially available or custom-designed screens. The hanging drop or sitting drop vapor diffusion method is most common.

    • Screen a wide range of conditions, varying precipitant type and concentration, buffer pH, and temperature.

  • Crystal Optimization and Harvesting:

    • Optimize initial "hit" conditions to improve crystal size and quality.

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement, followed by iterative model building and refinement.

    • Carefully inspect the electron density maps to unambiguously model the azetidine ligand and its interactions.[4]

II. Solution-State Validation: Probing the Interaction without Crystal Constraints

While crystallography provides a static snapshot, NMR spectroscopy offers a powerful means to study ligand-receptor interactions in a more physiologically relevant solution state.[5][6][7]

Ligand-Observed NMR Techniques

For azetidine ligands, which are typically small molecules, ligand-observed NMR methods are particularly well-suited.[8] These techniques are sensitive to weak interactions (in the µM to mM range) and can provide valuable information about which parts of the ligand are in direct contact with the receptor.[5][8]

  • Saturation Transfer Difference (STD) NMR: This is one of the most popular methods for fragment-based screening and binding epitope mapping.[9] The experiment involves selectively saturating the protein's protons and observing the transfer of this saturation to the bound ligand.[10][11] Protons on the ligand that are in close proximity to the protein will show a stronger STD effect, allowing for the identification of the binding epitope.[12]

  • Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY): This technique is highly sensitive and relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand.[13][14][15] It can be used to confirm binding and, in some cases, provide information about the solvent-exposed parts of the ligand.[13][14]

Experimental Workflow: STD-NMR for Azetidine Ligand Epitope Mapping

STD_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis P Purified Protein Mix Protein-Ligand Mixture P->Mix L Azetidine Ligand L->Mix Buffer D2O-based Buffer Buffer->Mix OnRes On-Resonance Spectrum (Saturate Protein) Mix->OnRes OffRes Off-Resonance Spectrum (No Saturation) Mix->OffRes Subtract Subtract Spectra (Off - On) OnRes->Subtract OffRes->Subtract STD_Spec STD Spectrum Subtract->STD_Spec Epitope Identify Ligand Protons with Strongest Signals STD_Spec->Epitope BindingMode Propose Binding Mode Epitope->BindingMode

Caption: Workflow for STD-NMR based epitope mapping of azetidine ligands.

III. Biophysical Characterization: Quantifying the Interaction

Beyond structural and solution-state methods, biophysical techniques are crucial for quantifying the thermodynamics and kinetics of binding, which can indirectly support a proposed binding mode.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event.[16] A single experiment can determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[17][18]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[19][20][21] It provides valuable kinetic data, including association (kon) and dissociation (koff) rates, in addition to the binding affinity (KD).[22]

Table 1: Comparison of Biophysical Techniques

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output KD, ΔH, ΔS, Stoichiometry (n)KD, kon, koff
Principle Measures heat change upon bindingMeasures change in refractive index
Labeling Required? NoNo (one partner is immobilized)
Throughput Low to MediumMedium to High
Sample Consumption Relatively HighRelatively Low
Strengths Gold standard for thermodynamics; solution-basedReal-time kinetic data; high sensitivity
Limitations Lower throughput; sensitive to buffer mismatchImmobilization can affect protein activity

IV. Computational Validation: In Silico Modeling and Simulation

Computational methods are indispensable for generating initial binding hypotheses and for providing a dynamic view of the ligand-receptor interaction.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand within a receptor's binding site.[23][24] For azetidine-containing molecules, docking can help to quickly assess potential binding modes and prioritize compounds for synthesis and testing.[23][25][26][27]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a powerful way to assess the stability of a docked pose over time.[28][29][30] By simulating the movements of atoms in the protein-ligand complex, MD can help to validate the initial docking result and reveal important dynamic interactions that are not apparent from a static structure.[28][31]

Protocol: Validating a Docked Pose with Molecular Dynamics

  • System Preparation:

    • Start with the coordinates of the docked azetidine ligand-receptor complex.

    • Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relieve any steric clashes in the initial structure.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., 50-100 ns or longer) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the ligand's binding pose. Key metrics include the root-mean-square deviation (RMSD) of the ligand and the protein backbone.

    • Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the azetidine ligand and the receptor over time. A stable binding mode is characterized by a low and stable RMSD for the ligand and persistent key interactions.[31]

Comparative Guide to Validation Techniques

No single technique can provide a complete picture of a ligand's binding mode. A self-validating system relies on the convergence of evidence from multiple, orthogonal methods.

Table 2: Objective Comparison of Validation Methodologies

MethodInformation ProvidedResolutionThroughputKey AdvantageKey Limitation
X-Ray Crystallography Atomic-level 3D structureAtomic (<3 Å)LowUnambiguous binding poseRequires well-diffracting crystals; static view
STD / WaterLOGSY NMR Ligand binding epitope; confirms bindingResidue-level (on ligand)MediumSolution-based; good for weak bindersIndirect structural information
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), thermodynamicsN/ALowDirect measurement of binding in solutionHigher sample consumption; no structural data
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (kon/koff)N/AHighReal-time kinetic dataRequires immobilization of one partner
Molecular Dynamics (MD) Binding pose stability; dynamic interactionsAtomicLowProvides a dynamic view of bindingComputationally intensive; force field dependent

Conclusion: An Integrated Approach for Confident Binding Mode Validation

Validating the binding mode of azetidine ligands is a critical step in any structure-based drug design program. The unique structural features of the azetidine ring demand a rigorous, multi-pronged validation strategy. An ideal workflow begins with computational predictions (docking), which are then tested and refined using a combination of biophysical (ITC, SPR) and solution-state NMR techniques. Ultimately, high-resolution structural information from X-ray crystallography provides the definitive confirmation.

By integrating these complementary methods, researchers can build a robust and reliable model of the ligand-receptor interaction. This high level of confidence is paramount for making informed decisions in lead optimization, ultimately increasing the probability of success in bringing novel azetidine-based therapeutics to the clinic.

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